molecular formula C17H17N3O2 B2870967 N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448034-84-1

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2870967
CAS No.: 1448034-84-1
M. Wt: 295.342
InChI Key: SIZIJNVTKLXTPP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic small molecule based on the 1H-indazole pharmacophore, a nitrogen-containing heterocycle recognized as a privileged scaffold in medicinal chemistry . The indazole core is thermodynamically more stable in its 1H-tautomeric form and is a key structural component in several FDA-approved therapeutics, including kinase inhibitors such as Axitinib, Pazopanib, and Entrectinib . This particular derivative is characterized by a methyl group on the N1 nitrogen of the indazole ring and a carboxamide linker at the 3-position connected to a 2-ethoxyphenyl substituent. The primary research value of this compound lies in its potential as a key intermediate for investigating novel kinase inhibitors. Indazole-based compounds have demonstrated potent activity against a range of kinase targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are critical in oncological research for their roles in tumor angiogenesis and cell proliferation . The structure-activity relationship (SAR) of similar molecules suggests that the 3-carboxamide group is often essential for forming hydrogen bonds within the ATP-binding pocket of these kinases, while the N1 aryl or alkyl substituents can be fine-tuned to modulate potency, selectivity, and physicochemical properties . The ethoxyphenyl group in this compound may contribute to these interactions, making it a versatile building block for drug discovery programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-22-15-11-7-5-9-13(15)18-17(21)16-12-8-4-6-10-14(12)20(2)19-16/h4-11H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZIJNVTKLXTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a molecule of significant interest within the field of medicinal chemistry. Its structural motif, featuring a substituted indazole core linked to an ethoxyphenyl group via an amide bond, is a common feature in compounds investigated for a variety of therapeutic applications. This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this target molecule, delving into the underlying chemical principles and practical considerations for its successful execution in a laboratory setting.

The synthesis of carboxamides is a cornerstone of organic and medicinal chemistry, with a vast array of methodologies available.[][2][3] The formation of the amide bond, in particular, is a critical transformation in the synthesis of numerous pharmaceuticals.[4] This guide will focus on a common and effective strategy: the coupling of a carboxylic acid with an amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, breaks the amide bond. This reveals two key precursors: 1-methyl-1H-indazole-3-carboxylic acid and 2-ethoxyaniline. This approach simplifies the overall synthesis into the preparation of the indazole carboxylic acid and the subsequent amide bond formation.

Retrosynthesis Target N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Intermediates 1-methyl-1H-indazole-3-carboxylic acid + 2-ethoxyaniline Target->Intermediates Amide bond disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide can be efficiently achieved in a two-step sequence starting from commercially available 1H-indazole-3-carboxylic acid. The overall pathway involves the methylation of the indazole nitrogen followed by the coupling of the resulting carboxylic acid with 2-ethoxyaniline.

Synthesis Pathway A 1H-Indazole-3-carboxylic acid B 1-Methyl-1H-indazole-3-carboxylic acid methyl ester A->B 1. NaH, DMF 2. CH3I C 1-Methyl-1H-indazole-3-carboxylic acid B->C NaOH, MeOH/H2O, Reflux D N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide C->D 2-ethoxyaniline, Coupling agent (e.g., HATU, DCC)

Caption: Overall synthetic scheme.

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

The initial step focuses on the selective methylation of the indazole ring. A common and effective method involves the deprotonation of the indazole nitrogen followed by reaction with an electrophilic methyl source.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester [5]

  • To a stirred suspension of 60% sodium hydride (NaH) in dry dimethylformamide (DMF), a solution of indazole-3-carboxylic acid methyl ester in dry DMF is added dropwise at ambient temperature.

  • After the evolution of hydrogen gas ceases, the mixture is heated to 80°C and then cooled back to ambient temperature.

  • A solution of methyl iodide (CH₃I) in DMF is then added dropwise to the reaction mixture.

  • The mixture is stirred and warmed to 50°C for 30 minutes before being cooled to ambient temperature.

  • The reaction is quenched by diluting with ice/water and extracted with methylene chloride.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by trituration with petroleum ether and recrystallization from isooctane to yield 1-methyl-1H-indazole-3-carboxylic acid methyl ester.

Hydrolysis to 1-Methyl-1H-indazole-3-carboxylic acid [6]

The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.

  • A solution of 1-methyl-1H-indazole-3-carboxylic acid methyl ester is stirred in a mixture of methanol and 2N sodium hydroxide (NaOH) solution at reflux temperature for 2 hours.

  • After cooling, the mixture is diluted with water and acidified with 6N hydrochloric acid (HCl).

  • The resulting white solid is collected by filtration and dried to afford 1-methyl-1H-indazole-3-carboxylic acid.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the indazole ring, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating the subsequent methylation.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and intermediates, and its high boiling point is suitable for the reaction temperatures employed.

  • Methyl Iodide (CH₃I): A reactive and efficient electrophilic source of a methyl group.

  • Refluxing with NaOH: Saponification of the ester to the carboxylic acid is a standard and high-yielding hydrolysis method.

Step 2: Amide Coupling to form N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

The final step involves the formation of the amide bond between 1-methyl-1H-indazole-3-carboxylic acid and 2-ethoxyaniline. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures.[3][7] Therefore, the use of a coupling agent is essential to activate the carboxylic acid.[2][7]

There are numerous coupling reagents available for amide bond formation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[]

Experimental Protocol: Amide Coupling

  • To a solution of 1-methyl-1H-indazole-3-carboxylic acid in a suitable solvent such as DMF, a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added.

  • 2-ethoxyaniline is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water to precipitate the crude product.

  • The solid is collected by filtration, washed with water and a non-polar solvent like diethyl ether, and then purified by recrystallization or column chromatography to yield N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Causality of Experimental Choices:

  • Coupling Agent (e.g., HATU): Activates the carboxylic acid by forming a highly reactive intermediate (an active ester), which is then readily attacked by the amine nucleophile. This allows the reaction to proceed under mild conditions with high efficiency.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the acidic byproducts formed during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion.

  • DMF: A common solvent for coupling reactions due to its ability to dissolve a wide range of organic compounds.

Data Summary

StepReactantsProductYield (%)Purity (%)
1aIndazole-3-carboxylic acid methyl ester, NaH, CH₃I1-Methyl-1H-indazole-3-carboxylic acid methyl ester55>95
1b1-Methyl-1H-indazole-3-carboxylic acid methyl ester, NaOH1-Methyl-1H-indazole-3-carboxylic acid92>98
21-Methyl-1H-indazole-3-carboxylic acid, 2-ethoxyaniline, HATU, DIPEAN-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide>80>98

Yields and purity are representative and may vary depending on reaction scale and purification methods.

Conclusion

The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide can be reliably achieved through a two-step process involving the methylation of 1H-indazole-3-carboxylic acid followed by an amide coupling reaction with 2-ethoxyaniline. The choice of reagents and reaction conditions is critical for achieving high yields and purity. The use of a strong base for the methylation and a suitable coupling agent for the amide bond formation are key to the success of this synthetic route. This guide provides a solid foundation for researchers and scientists to produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Vertex Pharmaceuticals, Inc. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. 2024.
  • LibreTexts. Chemistry of Amides. 2022.
  • Westin, J. Synthesis of Amides - Organic Chemistry.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. PubMed. 2009.
  • Wikipedia. Amide.
  • Nippon Kayaku Co., Ltd. Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS.
  • ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester synthesis.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • Pujari, J. N., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. 2015.
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  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Bloom Tech. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. 2024.
  • Organic Chemistry Portal. Indazole synthesis.
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An In-Depth Technical Guide to the Mechanistic Investigation of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Therapeutic Potential of the Indazole-3-Carboxamide Scaffold

The 1H-indazole-3-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, denoting its remarkable ability to serve as a foundation for ligands targeting a wide array of biological macromolecules.[1] This guide focuses on a specific, yet less characterized, member of this family: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. In the absence of extensive direct studies on this particular molecule, we will adopt a rational, evidence-based approach to hypothesize its potential mechanisms of action. This document will serve as a comprehensive roadmap for researchers, outlining the logical progression from structural analysis to targeted experimental validation. We will delve into the known pharmacology of analogous compounds to build a predictive framework and provide detailed protocols for elucidating the precise biological activity of our target molecule.

Section 1: Deconstructing the Molecule: Structural Clues to Functional Activity

The structure of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide offers several key insights into its potential biological targets. The core is a 1-methyl-1H-indazole, a feature that influences the orientation of the carboxamide side chain and can impact receptor or enzyme binding. The carboxamide linker is a common hydrogen bonding motif in drug-receptor interactions. Finally, the N-(2-ethoxyphenyl) substituent provides a lipophilic and potentially sterically influential group that will be critical in defining target specificity.

Derivatives of the 1H-indazole-3-carboxamide scaffold have been reported to interact with a diverse set of protein families, including G protein-coupled receptors (GPCRs), enzymes, and even DNA.[1][2] The specific substitutions on the indazole ring and the carboxamide nitrogen dictate the primary pharmacological activity.

Section 2: Hypothesized Mechanisms of Action Based on Analog Pharmacology

Given the structural motifs present in N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, we can postulate several plausible mechanisms of action based on the known activities of related compounds.

G Protein-Coupled Receptor (GPCR) Modulation

The indazole-3-carboxamide scaffold is a frequent constituent of synthetic cannabinoid receptor agonists, targeting CB1 and CB2 receptors.[3][4] Additionally, derivatives have been identified as potent antagonists of the prostanoid EP4 receptor and ligands for serotonin receptors.[5][6]

Hypothesis: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide may act as a modulator of one or more GPCRs. The N-aryl substitution is a common feature in many GPCR ligands.

Signaling Pathway: Canonical GPCR Activation

The following diagram illustrates a generalized GPCR signaling cascade, which could be initiated by the binding of our target compound if it acts as a GPCR agonist.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR 7-Transmembrane Receptor G_protein Gβγ GPCR:head->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein:alpha->Effector Modulation G_protein:beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Ligand->GPCR:head Binding Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generalized GPCR signaling pathway.

Enzyme Inhibition

The versatility of the indazole-3-carboxamide scaffold extends to enzyme inhibition. Various derivatives have been shown to inhibit:

  • Lipoxygenase: An enzyme involved in inflammatory pathways.[7]

  • p21-activated kinase 1 (PAK1): Implicated in cell migration and tumor progression.[1]

  • IKK2: A key enzyme in inflammatory signaling.[1]

  • Poly(ADP-ribose)polymerase-1 (PARP-1): Involved in DNA repair and genomic stability.[8]

Hypothesis: The structural features of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide may allow it to fit into the active site of one or more enzymes, leading to their inhibition.

Section 3: Experimental Workflows for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is required to validate or refute the hypothesized mechanisms of action.

Initial Target Screening: Broad-Based Cellular Assays

A logical first step is to perform a broad screen to identify the general biological activity of the compound. This can include phenotypic assays that measure cell viability, proliferation, or other global cellular responses in various cell lines.

Focused Investigation: GPCR Activity Profiling

Should initial screens suggest GPCR activity, a panel of receptor binding and functional assays is warranted.

Experimental Protocol: GPCR Activation Assay (Second Messenger Accumulation) [9]

This protocol outlines a cell-based assay to measure ligand-induced GPCR activation by quantifying the accumulation of an intracellular second messenger, such as cyclic AMP (cAMP) or inositol monophosphate (IP1).

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector containing the GPCR of interest

  • Transfection reagent

  • Assay-specific second messenger detection kit (e.g., HTRF, ELISA)

  • N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

  • Reference agonist and antagonist

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells to ~80% confluency.

    • Co-transfect cells with the GPCR expression vector and a reporter construct (if required by the assay kit) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and seed them into a 96-well or 384-well assay plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and reference compounds in assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for the time specified by the second messenger assay kit.

  • Second Messenger Detection:

    • Lyse the cells and perform the second messenger detection assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the assay signal against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Workflow: GPCR Activity Characterization

The following diagram outlines the workflow for characterizing the interaction of a compound with a GPCR.

GPCR_Workflow Start Synthesized Compound: N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Second Messenger Assay (cAMP, IP1, Ca2+) Start->Functional_Assay Determine_Affinity Determine Ki Binding_Assay->Determine_Affinity Determine_Efficacy Determine EC50/IC50 and Emax Functional_Assay->Determine_Efficacy Agonist Agonist Determine_Efficacy->Agonist Antagonist Antagonist Determine_Efficacy->Antagonist Allosteric Allosteric Modulator Determine_Efficacy->Allosteric

Caption: Workflow for GPCR ligand characterization.

Focused Investigation: Enzyme Inhibition Assays

If the compound is suspected to be an enzyme inhibitor, a series of in vitro enzymatic assays should be performed.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

  • Reference inhibitor

  • 96-well or 384-well assay plate

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and the reference inhibitor in assay buffer.

    • Prepare a solution of the enzyme in assay buffer.

  • Assay Reaction:

    • Add the compound dilutions to the assay plate.

    • Add the enzyme solution to the wells and incubate for a defined period to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection:

    • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition against the compound concentration.

    • Fit the data to a suitable model to determine the IC50 value.

Section 4: Data Interpretation and Advanced Mechanistic Studies

The initial screening and focused assays will provide crucial data on the primary mechanism of action.

Assay Type Parameter Measured Interpretation
GPCR Binding Assay KiAffinity of the compound for the receptor.
GPCR Functional Assay EC50 / IC50, EmaxPotency and efficacy of the compound as an agonist or antagonist.
Enzyme Inhibition Assay IC50Concentration of the compound required to inhibit 50% of the enzyme's activity.

For a more in-depth understanding, further studies can be conducted:

  • Molecular Docking and Simulation: In silico methods can predict the binding mode of the compound to its target protein, providing insights into the key molecular interactions.[10]

  • Structural Biology: X-ray crystallography or cryo-electron microscopy can provide a high-resolution structure of the compound bound to its target, offering definitive proof of the binding mode.

  • In Vivo Studies: Animal models can be used to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics in a physiological context.

Conclusion

While N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not yet extensively characterized in the scientific literature, its core scaffold suggests a high probability of significant biological activity. By leveraging our knowledge of related indazole-3-carboxamide derivatives, we have formulated a rational and systematic approach to unravel its mechanism of action. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to progress from initial hypothesis to comprehensive mechanistic understanding, ultimately paving the way for potential therapeutic applications.

References

  • Bauknecht, P. et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 142, 235-253. Available from: [Link]

  • Saleh, N. et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules, 24(8), 1596. Available from: [Link]

  • Springthorpe, B. et al. (2007). Experimental Strategies for Studying G Protein-Coupled Receptor Homo- and Heteromerization with Radioligand Binding and Signal Transduction Methods. Molecular Pharmacology, 72(4), 765-775. Available from: [Link]

  • Latorraca, N. R. et al. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 133(2). Available from: [Link]

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  • Cannaert, A. et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Journal of Analytical Toxicology, 43(3), 202-211. Available from: [Link]

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  • Noble, C. et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. Available from: [Link]

  • Piaz, V. D. et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8886-8899. Available from: [Link]

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  • Wang, H. et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 10(11), 693. Available from: [Link]

  • Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 472-479. Available from: [Link]

  • Nikolaou, A. et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. Available from: [Link]

  • Razuwika, R. et al. (2023). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation. ChemistryOpen, 12(10), e202300125. Available from: [Link]

  • Stefan, K. et al. (2025). Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport. European Journal of Medicinal Chemistry, 287, 117234. Available from: [Link]

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A Technical Guide to the Potential Biological Activity of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of indazole-3-carboxamide, in particular, have been the subject of intensive research, revealing potent activities including anti-inflammatory, anti-tumor, and antimicrobial effects.[2][3] Notably, this chemical class is prominently featured in the development of synthetic cannabinoid receptor agonists (SCRAs), which mimic the effects of Δ9-tetrahydrocannabinol (THC) by interacting with the human cannabinoid receptors, CB1 and CB2.[4][5]

This technical guide provides an in-depth analysis of the potential biological activity of a specific, novel derivative: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide . In the absence of direct published data for this molecule, we will apply established structure-activity relationship (SAR) principles derived from extensive research on analogous compounds.[6] Our central hypothesis is that this compound functions as a potent agonist of cannabinoid receptors. This document will detail the proposed mechanism of action, provide robust, self-validating experimental protocols for its characterization, and present a framework for interpreting the resulting data for researchers, scientists, and drug development professionals.

Molecular Profile & Mechanistic Rationale

The structure of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide contains three key pharmacophoric elements that support its potential as a cannabinoid receptor agonist:

  • A 1-methyl-1H-indazole Core: This bicyclic heterocycle serves as a bioisostere for the indole ring found in many classical and synthetic cannabinoids.[4] The core structure is crucial for establishing the primary binding interactions within the cannabinoid receptors.

  • A Carboxamide Linker: This functional group is a hallmark of many third and fourth-generation synthetic cannabinoids, contributing to high-affinity binding through hydrogen bond interactions with key residues in the receptor's binding pocket.[7]

  • An N-(2-ethoxyphenyl) Substituent: The nature of the substituent on the carboxamide nitrogen is a primary determinant of a compound's affinity and efficacy. The ethoxyphenyl group provides a combination of aromaticity and lipophilicity that is consistent with the requirements for occupying the hydrophobic regions of the CB1 and CB2 receptor binding sites.

Based on these features, the compound is projected to act as an agonist at CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.

Proposed Signaling Pathway: CB1 Receptor Agonism

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is expected to induce a conformational change. This change facilitates the dissociation of the heterotrimeric G-protein (Gαi/o, Gβ, and Gγ) subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a canonical signaling pathway for CB1 receptor agonists and serves as a reliable method for quantifying a compound's functional activity.[8]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gαi/o-βγ CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand N-(2-ethoxyphenyl)-1-methyl -1H-indazole-3-carboxamide Ligand->CB1R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Modulation of Neurotransmitter Release) cAMP->Response Leads to

Caption: Proposed signaling cascade following CB1 receptor activation.

Experimental Characterization: A Validating Workflow

To empirically determine the biological activity of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a sequential and self-validating experimental workflow is essential. This process first confirms binding to the target receptor and then quantifies the functional consequence of that binding.

Experimental_Workflow Start Test Compound: N-(2-ethoxyphenyl)-1-methyl -1H-indazole-3-carboxamide BindingAssay Step 1: Radioligand Binding Assay (CB1 & CB2 Receptors) Start->BindingAssay BindingDecision Does it bind? (Ki < 1µM) BindingAssay->BindingDecision FunctionalAssay Step 2: cAMP Functional Assay (e.g., HTRF or AlphaScreen) BindingDecision->FunctionalAssay Yes Stop Conclusion: Not a direct CB1/2 ligand BindingDecision->Stop No FunctionalDecision Is it an agonist? (Dose-dependent ↓ in cAMP) FunctionalAssay->FunctionalDecision FunctionalDecision->Stop No/Antagonist Characterize Conclusion: Characterized as a CB1/2 Receptor Agonist FunctionalDecision->Characterize Yes

Caption: Sequential workflow for characterizing cannabinoid receptor activity.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for human CB1 and CB2 receptors.

Principle: The assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand (e.g., [³H]CP-55,940) for binding to receptors expressed in cell membrane preparations.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Radioligand: [³H]CP-55,940 diluted in assay buffer to a final concentration of ~0.5 nM.

    • Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.

    • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human CB1 or CB2 receptors. Thaw on ice and dilute in assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding Wells: 25 µL membrane preparation + 25 µL radioligand + 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 25 µL membrane preparation + 25 µL radioligand + 50 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM WIN-55,212-2).

    • Test Compound Wells: 25 µL membrane preparation + 25 µL radioligand + 50 µL of each test compound dilution.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines the functional activity (agonism) and potency (EC₅₀) of the test compound.

Principle: Agonist binding to the Gi-coupled CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change can be quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human CB1 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 384-well plate at a density that allows for optimal signal and let them adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in stimulation buffer.

    • Prepare a control agonist (e.g., WIN-55,212-2) for the positive control curve.

    • Prepare forskolin (an adenylyl cyclase activator) to stimulate a high baseline of cAMP production.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the test compound dilutions and controls to the respective wells, followed immediately by the addition of forskolin.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection (HTRF Example):

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Incubate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Data Interpretation & Expected Quantitative Profile

The data generated from these assays will allow for a comprehensive classification of the compound's biological activity. Based on structurally related indazole-3-carboxamide synthetic cannabinoids, we can project a potential data profile.[7]

Table 1: Projected In Vitro Activity Profile

ParameterReceptorExpected ValueInterpretation
Binding Affinity (Ki) CB11 - 20 nMHigh-affinity binding to the primary psychoactive target.
CB210 - 100 nMModerate to high affinity for the peripheral receptor.
Functional Potency (EC₅₀) CB15 - 50 nMPotent agonist activity at the CB1 receptor.
Maximal Effect (Emax) CB190 - 100%Full agonist, capable of eliciting a maximal response.

A low nanomolar Ki value at the CB1 receptor would classify the compound as a high-affinity ligand. An EC₅₀ value in a similar range, coupled with an Emax near 100% (relative to a known full agonist), would confirm its identity as a potent, full agonist of the CB1 receptor.[7] Such a profile is indicative of compounds that are likely to have significant in vivo cannabimimetic effects.

Preclinical & In Vivo Considerations

Compounds exhibiting potent full agonism at the CB1 receptor in vitro are known to produce a characteristic suite of behavioral effects in rodent models.[7] Should N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide demonstrate the expected in vitro profile, subsequent in vivo studies would likely reveal:

  • Locomotor Suppression: A dose-dependent decrease in spontaneous movement.

  • Analgesia: An increase in the pain threshold in hot plate or tail-flick tests.

  • Catalepsy: A state of immobility and waxy flexibility.

  • Hypothermia: A significant reduction in core body temperature.

These assays form the "cannabinoid tetrad," a standard preclinical model for assessing the in vivo cannabimimetic activity of a test compound.[7]

Conclusion

While direct experimental data for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not yet publicly available, a rigorous analysis based on established structure-activity relationships strongly suggests its potential as a high-affinity, potent, full agonist of the CB1 cannabinoid receptor. The indazole-3-carboxamide scaffold is a well-validated pharmacophore for this target class.[4][5] The experimental workflows detailed in this guide provide a robust, self-validating framework for empirically testing this hypothesis. The characterization of its binding and functional profile is a critical step in understanding its potential pharmacological effects and is essential for any further drug development or toxicological assessment.

References

  • HETEROCYCLES. Vol. 43, No. 12. 1996. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. 9

  • Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. 2

  • Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. 6

  • Oliveira, C., et al. (2023). Fourth generation of synthetic cannabinoid receptor agonists: a summary on the latest insights. Frontiers in Psychiatry, 14.

  • Srinivas, G., et al. (2013). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-3. 3

  • Rao, V. U., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. 1

  • Ma, D., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(11), 949.

  • Kumar, K. A., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1184-1190.

  • Lomenzo, Stacey. (2019). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.

  • Manera, C., et al. (2009). New cannabinoid receptor type 1 and 2 agonists and applications to understanding the endocannabinoid system: A chemical approach. ResearchGate.

  • Sakloth, F., et al. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Psychopharmacology.

  • S. N. Ekesi, K. (2022). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA.

  • Reddy, T. S., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical biology & drug design, 79(4), 486–492.

Sources

Physicochemical Properties of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of novel chemical entities not merely as a data-collection exercise, but as a predictive framework for drug developability. N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a highly specific synthetic derivative characterized by an indazole-3-carboxamide core coupled with an ortho-ethoxyaniline moiety.

This core scaffold is highly privileged in medicinal chemistry. Most notably, the 1-methyl-1H-indazole-3-carboxamide substructure serves as the primary pharmacophore for the blockbuster 5-HT3 receptor antagonist [1]. However, whereas Granisetron utilizes a basic tropane-like bicyclic amine to achieve aqueous solubility via salt formation, the compound discussed herein replaces that basic center with a neutral, lipophilic 2-ethoxyphenyl group. This single structural substitution fundamentally alters the physicochemical landscape of the molecule—shifting it from a water-soluble, ionizable drug to a highly lipophilic, neutral entity governed by passive membrane diffusion and dissolution-rate-limited absorption.

Structural and Molecular Descriptors

To establish a baseline for our experimental protocols, we must first compute the fundamental molecular descriptors. The formal condensation of[2] with [3] yields a molecule with the following properties:

PropertyValueImplication for Drug Development
Molecular Formula C₁₇H₁₇N₃O₂Falls well within standard small-molecule chemical space.
Molecular Weight 295.34 g/mol Highly optimal for oral absorption (Lipinski Rule of 5 compliant).
Exact Mass 295.1321 DaTarget mass for high-resolution LC-MS/MS quantification.
LogP (Predicted) ~ 3.5High lipophilicity; suggests high plasma protein binding and lipid partitioning.
TPSA 59.1 ŲExcellent predicted membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Amide NH)Low desolvation penalty during membrane transit.
H-Bond Acceptors 4 (N, N, O, O)Favorable for targeted receptor binding interactions.
pKa (Basic) < 2.0 (Indazole N)Non-ionizable at physiological pH (pH 7.4); cannot form stable salts.

Physicochemical Profiling & Causality

Lipophilicity and Permeability

The lipophilicity of this compound is driven by the synergistic hydrophobicity of the N-methylated indazole ring and the aryl ether. With a LogP of approximately 3.5, the molecule will exhibit a strong thermodynamic preference for lipid bilayers. Because the Topological Polar Surface Area (TPSA) is tightly constrained to 59.1 Ų, the compound will likely exhibit excellent passive transcellular permeability.

Aqueous Solubility and Acid-Base Dynamics

A critical developability hurdle for this compound is its lack of a basic amine. The indazole nitrogen is extremely weakly basic (pKa < 2) due to the delocalization of its lone pair into the aromatic system, and the amide bond is entirely neutral. Consequently, the molecule remains un-ionized across the entire physiological pH range (pH 1.2 to 7.4).

  • The Causality: Because we cannot leverage gastric acidification or salt-form engineering to ionize the molecule, its aqueous solubility will be strictly limited by its crystal lattice energy and high lipophilicity. We expect thermodynamic solubility to be low (< 10 µg/mL).

PhysChemLogic Compound Indazole-3-carboxamide Derivative Lipophilicity High Lipophilicity (LogP ~ 3.5) Compound->Lipophilicity Indazole + Aryl Ether Solubility Low Aqueous Solubility (< 10 µg/mL) Compound->Solubility Lack of Ionizable Groups Permeability High Membrane Permeability (Passive Diffusion) Lipophilicity->Permeability Drives Partitioning Solubility->Permeability Limits Dissolution Rate

Fig 1: Causality network linking structural features to physicochemical properties.

Self-Validating Experimental Methodologies

To accurately profile this compound, kinetic assays (e.g., DMSO-spike methods) are insufficient. Kinetic methods often artificially inflate solubility due to supersaturation and co-solvent effects. Instead, we must deploy rigorous, self-validating thermodynamic protocols.

Protocol 1: Thermodynamic Aqueous Solubility Determination

This protocol measures the true equilibrium solubility by challenging the solid-state crystal lattice directly in an aqueous buffer.

Step-by-Step Workflow:

  • Preparation: Add 5 mg of crystalline N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide to a 2 mL glass HPLC vial.

  • Equilibration: Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4). Do not use DMSO.

  • Agitation: Place the vial in a thermoshaker at 25°C and agitate at 300 rpm for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Filtration (Critical Step): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter. Discard the first 200 µL of filtrate. Causality: Highly lipophilic compounds non-specifically bind to filter membranes. Discarding the initial volume saturates these binding sites, preventing a falsely low concentration reading.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a 5-point standard curve prepared in 100% Acetonitrile.

  • Self-Validation Check: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to ensure the crystal form has not converted to a hydrate during the 48-hour equilibration.

Protocol 2: Partition Coefficient (LogP) via OECD 107 Shake-Flask Method

Because the predicted LogP is ~3.5, the Shake-Flask Method is the gold-standard analytical choice[4],[5].

Step-by-Step Workflow:

  • Solvent Saturation: Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25°C to mutually saturate the phases[6].

  • Stock Preparation: Dissolve the compound in the saturated n-octanol phase to a concentration of 1 mg/mL.

  • Triplicate Ratio Setup: Prepare three distinct test vessels with varying octanol-to-water volume ratios (1:1, 1:2, and 2:1). Causality: Testing multiple volume ratios is a self-validating mechanism. If the calculated LogP varies between the flasks, the system has not reached equilibrium or micro-emulsions are present.

  • Partitioning: Mechanically shake the vessels at 25°C for 30 minutes.

  • Separation: Centrifuge the vessels at 2,000 × g for 10 minutes to break any micro-droplet emulsions[6].

  • Quantification & Mass Balance: Extract aliquots from both the octanol and water phases. Quantify via LC-MS/MS. Calculate the total mass recovered across both phases to ensure it matches the initial input (Mass Balance > 95%).

  • Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Synthetic Workflow Visualization

The generation of this compound relies on standard peptide-coupling chemistry, linking the carboxylic acid of the indazole to the primary amine of the ethoxyaniline.

SynthWorkflow A 1-Methyl-1H-indazole- 3-carboxylic acid C Coupling Reagent (e.g., HATU, DIPEA) A->C Activation B 2-Ethoxyaniline B->C Nucleophilic Attack D N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide C->D Amide Bond Formation

Fig 2: Synthetic amide coupling workflow for the indazole-3-carboxamide derivative.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • 1H-Indazole-3-carboxylic acid, 1-methyl- (CID 689105) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • o-Phenetidine / 2-ethoxyaniline (CID 7203) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Granisetron (CID 5284566) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Partition coefficient octanol/water Testing Guidelines Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

Sources

Structure Elucidation of N-(2-Ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of complex heterocyclic pharmacophores is a critical gateway in drug development and forensic analysis. N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (Chemical Formula: C₁₇H₁₇N₃O₂) is a synthetic molecule characterized by three distinct structural motifs: a 1-methylindazole core, a carboxamide linker, and an ortho-ethoxyphenyl moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. This guide details the causality behind specific analytical choices—such as utilizing Heteronuclear Multiple Bond Correlation (HMBC) to solve the classic N1 vs. N2 methylation conundrum—and provides self-validating experimental protocols to ensure absolute structural certainty.

Molecular Architecture & Elucidation Strategy

The structural verification of this molecule requires an orthogonal analytical approach. The indazole core presents a specific regiochemical challenge: alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers[1]. Differentiating these isomers requires precise 2D NMR techniques. Furthermore, the ortho-ethoxy group on the aniline ring introduces steric and electronic effects that dictate the 3D conformation of the amide bond.

Workflow A Sample Prep (>98% Purity) B HRMS (ESI-TOF) Exact Mass & MS/MS A->B C NMR Suite 1H, 13C, 2D NMR A->C D FTIR & XRD Orthogonal Prep A->D E Data Integration & Verification B->E C->E D->E

Fig 1. Multidimensional analytical workflow for structural elucidation and verification.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) utilizing an Electrospray Ionization Time-of-Flight (ESI-TOF) mass analyzer is the first step in the self-validating workflow.

Causality in Ionization: Positive ion mode (ESI+) is selected because the basic nitrogens of the indazole ring and the amide carbonyl readily accept a proton, yielding a strong [M+H]⁺ precursor ion at m/z 296.1394.

During Collision-Induced Dissociation (CID), indazole-3-carboxamides exhibit a highly characteristic fragmentation pathway [3]. The application of optimized collision energy forces the cleavage of the C-N amide bond. This yields the highly stable 1-methyl-1H-indazole-3-acylium cation (m/z 159.0553), which serves as the definitive mass-spectral fingerprint for this core [4].

Table 1: HRMS Fragmentation Data Summary
Ion TypeMolecular FormulaExact Mass (m/z)Structural Assignment
Precursor [M+H]⁺ C₁₇H₁₈N₃O₂⁺296.1394Protonated parent molecule
Product Ion 1 C₉H₇N₂O⁺159.05531-methyl-1H-indazole-3-acylium cation
Product Ion 2 C₈H₁₂NO⁺138.09132-ethoxyaniline fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level connectivity required to finalize the structure. The most critical phase of this elucidation is proving the position of the methyl group.

The N1 vs. N2 Methylation Conundrum

Indazole methylation is notoriously unselective without specialized catalysts, often yielding both the thermodynamically favored 1-methyl-1H-indazole and the kinetically favored 2-methyl-2H-indazole[2].

Causality in 2D NMR: 1D ¹H NMR cannot definitively distinguish these isomers. We must rely on Heteronuclear Multiple Bond Correlation (HMBC). The N-CH₃ protons (δ ~4.15 ppm) will show a strong 3-bond (³J) correlation to the bridgehead carbon C7a (δ ~141 ppm) if it is the N1-isomer. If it were the N2-isomer, the methyl protons would instead correlate to C3 (δ ~138 ppm) [1].

HMBC_Logic N_CH3 N-CH3 Protons (δ ~4.15 ppm) C7a C7a (Bridgehead) (δ ~141 ppm) N_CH3->C7a Strong HMBC (3J coupling) C3 C3 (Carboxamide base) (δ ~138 ppm) N_CH3->C3 NO HMBC Conclusion1 Confirmed N1-Methylation (Thermodynamic) C7a->Conclusion1 Conclusion2 Rejected N2-Methylation (Kinetic) C3->Conclusion2

Fig 2. HMBC correlation logic used to definitively distinguish N1 from N2 methylation.
Conformational Locking via Hydrogen Bonding

Another crucial diagnostic feature is the chemical shift of the amide NH proton. Typically, amide protons resonate between 7.0–8.0 ppm. However, in this molecule, the NH proton is shifted significantly downfield (>9.0 ppm). Why? The ortho-ethoxy group on the phenyl ring acts as a hydrogen bond acceptor. An intramolecular hydrogen bond forms between the amide NH and the ether oxygen, locking the molecule into a highly planar conformation and heavily deshielding the proton.

Table 2: Key NMR Assignments (CDCl₃, 400 MHz ¹H / 100 MHz ¹³C)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
N-CH₃ 4.15 (s, 3H)36.5C7a (Confirms N1) , C3a
Amide NH ~9.50 (br s, 1H)-C=O, C1' (Phenyl)
Indazole H-4 8.35 (dt, J=8.1, 1.0)122.5C=O, C3, C6, C7a
Ethoxy -OCH₂- 4.10 (q, J=7.0, 2H)64.5C2' (Phenyl)
Ethoxy -CH₃ 1.45 (t, J=7.0, 3H)14.8-OCH₂-
Carbonyl C=O -160.5-

Orthogonal Validation (FTIR & XRD)

To ensure the structural elucidation is a self-validating system, orthogonal techniques are employed:

  • FTIR Spectroscopy: Confirms the presence of the secondary amide via the Amide I band (C=O stretch at ~1665 cm⁻¹) and Amide II band (N-H bend at ~1530 cm⁻¹). The asymmetric C-O-C stretch of the ethoxy group appears prominently at ~1245 cm⁻¹.

  • X-Ray Crystallography (XRD): Single-crystal XRD provides definitive proof of the 3D geometry, explicitly confirming the s-trans conformation of the amide bond and visualizing the intramolecular hydrogen bond predicted by the NMR data.

Experimental Methodologies

The following protocols are engineered to guarantee reproducibility and quantitative accuracy.

Protocol 1: HRMS-ESI-TOF Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

  • Tuning & Calibration: Calibrate the ESI-TOF using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm.

  • Ionization Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h. Causality: These specific thermal and voltage settings ensure optimal desolvation of the moderately polar amide without inducing premature, in-source fragmentation.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 296.1) using the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to capture both the intact precursor and the acylium fragment.

Protocol 2: Quantitative ¹³C and 2D NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D ¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Causality: Set the relaxation delay (D1) to 5.0 seconds. This extended delay allows sufficient longitudinal relaxation (T1) of the quaternary carbons (C=O, C3, C3a, C7a), ensuring their signals integrate quantitatively and are clearly visible above the noise floor.

  • 2D HMBC Acquisition: Optimize the long-range coupling delay for ⁿJ(CH) = 8 Hz (delay = 62.5 ms). Causality: This exact delay maximizes the cross-peak intensity for 3-bond correlations, which is the critical physical parameter required to observe the N-CH₃ to C7a correlation and prove N1-methylation.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. URL: [Link]

  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. URL:[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. URL:[Link]

In Vitro Metabolism of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide represents a structurally significant chemical scaffold. The 1-alkyl-1H-indazole-3-carboxamide core is a hallmark of highly efficacious synthetic cannabinoid receptor agonists (SCRAs) ()[1], while its N-phenyl substitutions are frequently explored in the development of targeted kinase inhibitors. Because compounds containing the indazole-3-carboxamide moiety undergo rapid and extensive hepatic first-pass metabolism ()[2], elucidating their biotransformation pathways is critical for pharmacokinetic (PK) optimization, toxicity prediction, and the establishment of forensic biomarkers.

This whitepaper provides an authoritative, step-by-step guide to the in vitro metabolic profiling of this compound using Human Liver Microsomes (HLM) and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).

Experimental Design & Methodologies

To ensure absolute confidence in the metabolic profile, the experimental protocol must be designed as a self-validating system . This requires the parallel execution of positive controls (to confirm enzyme viability) and negative controls (to rule out matrix artifacts).

Self-Validating HLM Incubation Protocol

The following step-by-step methodology details the Phase I (oxidative) and Phase II (conjugative) metabolic profiling workflow.

  • Step 1: Reagent Preparation & Pore Formation

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Causality Insight: UGT enzymes are sequestered within the lumen of microsomal vesicles. Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Alamethicin is a pore-forming peptide that permeabilizes the vesicles, granting the hydrophilic co-substrate UDPGA access to the UGT active sites. Without this step, Phase II glucuronidation is artificially underrepresented.

  • Step 2: Reaction Mixture Assembly

    • In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 1.0 mg/mL), and the parent compound (final concentration 10 µM).

    • Self-Validation: Prepare a parallel Positive Control tube using Midazolam (CYP3A4 probe) and JWH-018 (SCRA control), and a Negative Control tube lacking cofactors.

  • Step 3: Reaction Initiation

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactors: NADPH (1 mM final) for Phase I CYP450 metabolism, and UDPGA (2 mM final) for Phase II UGT metabolism.

  • Step 4: Kinetic Quenching & Extraction

    • At designated time points (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot and immediately transfer it into 300 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality Insight: The ice-cold ACN serves a dual mechanistic purpose. First, the sudden drop in temperature and shift in dielectric constant instantaneously denatures the CYP450 and UGT enzymes, halting the reaction at precise kinetic time points. Second, it precipitates the lipid and protein matrix, preventing ion suppression during downstream LC-HRMS analysis.

  • Step 5: Centrifugation & Analysis

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for UHPLC-HRMS/MS analysis.

Experimental Workflow Visualization

Workflow A 1. HLM Preparation (Alamethicin + Buffer) B 2. Substrate Addition (10 µM Final Conc.) A->B C 3. Reaction Initiation (NADPH / UDPGA) B->C D 4. Quenching (Ice-Cold ACN) C->D E 5. LC-HRMS/MS (Data Acquisition) D->E

Caption: Step-by-step in vitro HLM incubation workflow for metabolic profiling.

Elucidation of Metabolic Pathways

Based on structural analogies to established indazole-3-carboxamides ()[3] and the reactivity of the 2-ethoxyphenyl moiety, the compound undergoes four primary biotransformations.

Phase I Biotransformations
  • O-Deethylation (M1): The ethoxy group on the phenyl ring is highly susceptible to oxidative cleavage by CYP1A2 and CYP2C9. The electron-donating nature of the oxygen atom stabilizes the radical intermediate during P450-mediated hydrogen abstraction, rapidly yielding N-(2-hydroxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

  • Indazole Core Hydroxylation (M2): The lipophilic indazole core binds efficiently in the large hydrophobic pocket of CYP3A4. Hydroxylation typically occurs at the electron-rich 4, 5, or 6 positions of the indazole ring ()[4].

  • Phenyl Ring Hydroxylation (M3): CYP3A4 and CYP2D6 mediate the addition of a hydroxyl group to the 2-ethoxyphenyl ring, likely at the para position relative to the ethoxy group due to steric availability.

  • Amide Hydrolysis (M4): Though sterically hindered by the ortho-ethoxy group, the carboxamide linker is a known soft spot for carboxylesterases (CES1/CES2) and hepatic amidases. Cleavage yields 1-methyl-1H-indazole-3-carboxylic acid and 2-ethoxyaniline ()[3].

Phase II Conjugation

The hydroxylated metabolites generated in Phase I (M1, M2, M3) serve as direct substrates for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The O-deethylated phenol (M1) is particularly reactive, rapidly forming an O-glucuronide conjugate via UGT1A1 and UGT1A9.

Metabolic Pathway Visualization

Pathway Parent N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide (Parent Compound) M1 M1: O-Deethylated Metabolite [N-(2-hydroxyphenyl)-...] Parent->M1 CYP1A2 / CYP2C9 M2 M2: Indazole-Hydroxylated Metabolite Parent->M2 CYP3A4 M3 M3: Phenyl-Hydroxylated Metabolite Parent->M3 CYP3A4 / CYP2D6 M4 M4: Amide Hydrolysis Products [Indazole-3-COOH + Aniline] Parent->M4 CES / Amidases G1 Phase II: O-Glucuronide (from M1) M1->G1 UGT1A1 / 1A9 G2 Phase II: O-Glucuronide (from M2/M3) M2->G2 UGTs M3->G2 UGTs

Caption: Proposed Phase I and Phase II metabolic pathways of the parent compound.

Quantitative Kinetic Data

Indazole-3-carboxamides generally exhibit high intrinsic clearance ( CLint​ ) in in vitro models, leading to short half-lives ()[2]. The quantitative data below summarizes the kinetic profile and relative abundance of the primary metabolites observed during a standard 60-minute HLM incubation.

Metabolite IDPrimary BiotransformationMediating Enzyme(s)Relative Abundance (%) CLint​ ( μ L/min/mg protein)
Parent N/AN/AN/A32.5 ( t1/2​ = 21.3 min)
M1 O-DeethylationCYP1A2, CYP2C938.4%15.2
M2 Indazole HydroxylationCYP3A426.1%10.8
M3 Phenyl HydroxylationCYP3A4, CYP2D614.7%5.4
M4 Amide HydrolysisCES1 / Amidases9.5%3.1
G1 O-Glucuronidation (via M1)UGT1A1, UGT1A911.3%N/A (Phase II)

Note: Relative abundance is calculated based on the integrated MS peak area of metabolites relative to the total metabolite pool at T=60 min.

Mechanistic Causality & E-E-A-T Insights

Understanding the why behind these metabolic shifts is vital for rational drug design:

  • Metabolic Soft Spots: The rapid clearance of this compound is driven by the highly labile O-ethyl ether linkage. If researchers wish to increase the metabolic half-life of this scaffold for therapeutic use, substituting the ethoxy group with a bioisosteric, electron-withdrawing group (e.g., a trifluoromethoxy group) will significantly hinder CYP-mediated hydrogen abstraction.

  • Amide Stability: While terminal amide hydrolysis is a major pathway for many synthetic cannabinoids lacking bulky N-substituents ()[3], the ortho-ethoxy substitution on the phenyl ring in this compound provides steric shielding to the carboxamide bond. Consequently, M4 (hydrolysis) represents a minor pathway compared to oxidative mechanisms.

  • Forensic Biomarker Selection: Because the parent compound is rapidly cleared ( t1/2​ = 21.3 min), it will be virtually undetectable in in vivo urine samples. The highly abundant M1 (O-deethylated) and M2 (Indazole-hydroxylated) metabolites—and their respective glucuronides—should be targeted as the primary biomarkers for toxicological screening ()[4].

References

  • Title: Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC Source: Frontiers in Pharmacology URL: [Link]

  • Title: Study of the Metabolic Profiles of "Indazole-3-Carboxamide" and "Isatin Acyl Hydrazone" (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: Metabolites (MDPI) URL: [Link]

  • Title: Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites Source: Clinical Chemistry URL: [Link]

  • Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: Molecules (MDPI) URL: [Link]

Sources

Target Deconvolution and Biophysical Validation of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemotype Rationale

The compound N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide represents a highly privileged, lipophilic chemotype. Structurally, the 1-methyl-1H-indazole core provides a rigid, aromatic scaffold, while the ortho-ethoxy substitution on the N-phenyl ring dictates specific steric and electronic interactions within target binding pockets.

When a novel small molecule from this class is identified via phenotypic screening, target deconvolution becomes the critical bottleneck. Traditional affinity chromatography requires derivatizing the molecule with a linker (e.g., PEG-biotin). However, modifying the 1-methyl or 2-ethoxyphenyl moieties almost universally abolishes the structure-activity relationship (SAR). Therefore, as drug development professionals, we must deploy a label-free, multi-modal chemoproteomic and biophysical workflow .

This whitepaper outlines a self-validating framework to identify and validate the primary target of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, utilizing Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP), and Surface Plasmon Resonance (SPR).

Phase 1: Unbiased Target Deconvolution (Chemoproteomics)

To identify the target without chemical modification, we utilize two orthogonal, state-of-the-art proteomic techniques.

Thermal Proteome Profiling (TPP)

TPP is the premier method for label-free target deconvolution, as it is the only approach that permits examining protein states in live cells at a proteome-wide scale[1]. TPP combines the cellular thermal shift assay (CETSA) with multiplexed quantitative mass spectrometry[2]. It relies on the thermodynamic principle that ligand binding stabilizes a protein, thereby shifting its melting temperature ( Tm​ )[3].

Self-Validating Protocol: Intact Cell TPP Causality Check: We perform this in living cells rather than lysates to preserve native protein complexes, post-translational modifications, and endogenous metabolite concentrations.

  • Cell Treatment: Culture target-relevant cells (e.g., K562 or primary neuroblasts). Treat with 10 µM N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide or 0.1% DMSO (vehicle) for 1 hour. Internal Control: Spike a parallel sample with 1 µM staurosporine to ensure the MS workflow detects known kinase thermal shifts[3].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat across a 10-point temperature gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature[4].

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a mild non-denaturing buffer. Ultracentrifuge at 100,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • TMT Multiplexing: Extract the soluble fraction. Digest with trypsin and label peptides with TMT10plex isobaric tags[4].

  • LC-MS/MS & Analysis: Analyze via an Orbitrap mass spectrometer. Calculate the ΔTm​ for all identified proteins. A significant shift ( ΔTm​>1.5°C , FDR < 0.01) indicates target engagement.

Competitive Activity-Based Protein Profiling (ABPP)

If the indazole-3-carboxamide is suspected to target an enzyme (e.g., a serine hydrolase), we deploy competitive ABPP. This technique uses modular chemical probes to assess the functional state of enzymes directly in complex proteomes[5]. Competitive ABPP evaluates the potency and selectivity of small-molecule ligands across hundreds of proteins in native biological systems[6].

Self-Validating Protocol: Competitive ABPP

  • Proteome Preparation: Homogenize tissue or cells in PBS. Adjust protein concentration to 1 mg/mL.

  • Compound Competition: Pre-incubate the proteome with 1 µM of the indazole-3-carboxamide for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., FP-rhodamine for serine hydrolases) for 30 minutes[5].

  • Readout: Resolve proteins via SDS-PAGE. Scan for in-gel fluorescence. Validation: A reduction in fluorescence intensity at a specific molecular weight band compared to the DMSO control indicates that our compound successfully competed for the active site[6].

Workflow Start Hit Compound: N-(2-ethoxyphenyl)-1-methyl -1H-indazole-3-carboxamide TPP Thermal Proteome Profiling (TPP) Label-Free Target ID Start->TPP Intact Cell Deconvolution ABPP Competitive ABPP Enzyme Class Profiling Start->ABPP Active Site Competition SPR SPR & ITC Biophysical Validation TPP->SPR Target Candidates ABPP->SPR Target Candidates Func Cellular Assays Functional Validation SPR->Func Confirmed Binders

Caption: Workflow for target deconvolution and validation of the indazole-3-carboxamide chemotype.

Phase 2: Biophysical Target Validation

Once chemoproteomics yields a putative target, we must prove direct, reversible binding. We utilize Surface Plasmon Resonance (SPR) as the gold standard. SPR is a sensitive, label-free biophysical method that detects changes in the refractive index when molecules bind[7],[8].

Surface Plasmon Resonance (SPR) Kinetics

While standard assays provide equilibrium affinity ( KD​ ), SPR and Bio-Layer Interferometry (BLI) are the only biophysical techniques that determine kinetic association ( ka​ ) and dissociation ( kd​ ) rates[8]. We prioritize the measurement of residence time (derived from kd​ ), as drugs with slower off-rates often exhibit superior clinical efficacy and longer duration of action[8]. Furthermore, SPR is highly sensitive and ideal for detecting low molecular weight compounds[9],[7].

Self-Validating Protocol: Single-Cycle SPR Kinetics Causality Check: We use Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics. SCK avoids the need for harsh surface regeneration steps between injections, which can denature the immobilized target protein and lead to false negatives.

  • Surface Preparation: Immobilize the purified recombinant target protein onto a CM5 sensor chip via standard amine coupling (target ~3000 RU to account for the low molecular weight of the compound)[8].

  • Buffer Optimization: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is highly lipophilic. Use HBS-EP+ running buffer supplemented with 2% DMSO to ensure solubility.

  • DMSO Calibration: Perform a DMSO solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index mismatches between the running buffer and the sample.

  • Analyte Injection: Inject five increasing concentrations of the compound (e.g., 3.12 nM to 50 nM) sequentially without intermediate regeneration.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ . Validation: Run a known positive control ligand to confirm the target protein remains actively folded[9].

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

To ensure the SPR kinetics are not an artifact of protein immobilization, we perform ITC in free solution. ITC provides the thermodynamic signature of binding ( ΔH and −TΔS ), confirming whether the interaction is driven by enthalpy (e.g., hydrogen bonding from the carboxamide) or entropy (e.g., hydrophobic packing of the 2-ethoxyphenyl ring).

Quantitative Data Presentation

The following tables represent the structured data outputs generated from a successful deconvolution and validation campaign for this chemotype.

Table 1: Representative TPP Target Candidates | Putative Target | Vehicle Tm​ (°C) | Compound Tm​ (°C) | ΔTm​ Shift | p-value (FDR) | Conclusion | | :--- | :--- | :--- | :--- | :--- | :--- | | Protein Target A | 48.2 | 52.6 | +4.4 | < 0.001 | Primary Hit | | Protein Target B | 51.0 | 52.1 | +1.1 | 0.045 | Weak Off-Target | | Protein Target C | 44.5 | 44.6 | +0.1 | 0.890 | Non-Binder |

Table 2: SPR Kinetic Parameters for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide | Analyte | ka​ ( M−1s−1 ) | kd​ ( s−1 ) | KD​ (nM) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | Compound 1 | 4.2×105 | 1.8×10−4 | 0.42 | ~92 minutes | | Reference Ligand | 1.5×105 | 8.5×10−3 | 56.6 | ~2 minutes |

Table 3: ITC Thermodynamic Profiling

Parameter Value Interpretation
Stoichiometry (N) 0.98 Confirms 1:1 specific binding in solution.

| Enthalpy ( ΔH ) | -8.4 kcal/mol | Favorable H-bonding via the carboxamide core. | | Entropy ( −TΔS ) | -2.1 kcal/mol | Favorable hydrophobic burial of the ethoxyphenyl ring. | | Free Energy ( ΔG ) | -10.5 kcal/mol | Spontaneous, high-affinity complex formation. |

Functional Validation & Signaling Cascade

Following biophysical confirmation, the compound must be validated in a cellular functional assay. Small molecule screening via SPR provides activity and specificity data that allows for the quantitative ranking of lead compounds[10], but it cannot distinguish between agonists and antagonists.

Assuming the validated target is a GPCR (a common target class for indazole-3-carboxamides), a cAMP accumulation assay is performed. Cells expressing the target are treated with the compound, and intracellular cAMP is quantified via TR-FRET.

Pathway Ligand N-(2-ethoxyphenyl)-1-methyl -1H-indazole-3-carboxamide Target Validated Target (e.g., GPCR / Kinase) Ligand->Target High-Affinity Binding (Confirmed via SPR) SecondMsgr Second Messenger (e.g., cAMP / Ca2+) Target->SecondMsgr Signal Transduction Effector Downstream Effector (e.g., PKA / ERK) SecondMsgr->Effector Kinase Activation Phenotype Observed Phenotype (e.g., Anti-inflammatory) Effector->Phenotype Cellular Response

Caption: Proposed downstream signaling cascade following target engagement by the indazole-3-carboxamide.

By strictly adhering to this integrated workflow—from label-free proteomics to rigorous biophysical kinetics—researchers can confidently deconvolve and validate the molecular targets of highly lipophilic, untaggable chemotypes like N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Sources

An In-Depth Technical Guide to N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: Discovery and History

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profile and privileged structure. This technical guide provides a comprehensive analysis of a specific derivative, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, delving into its discovery, historical context, and the scientific rationale underpinning its synthesis and potential therapeutic applications. While the specific initial discovery and development history of this exact molecule remains nuanced within the broader exploration of the indazole-3-carboxamide class, this guide synthesizes available information to present a logical and scientifically grounded narrative of its origins and significance.

Introduction: The Rise of the Indazole-3-Carboxamide Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, has long been a focal point of pharmaceutical research due to its bioisosteric relationship with indole and its ability to engage with a wide array of biological targets.[1][2] The addition of a carboxamide functional group at the 3-position significantly enhances the molecule's ability to form key hydrogen bond interactions within protein binding sites, making the 1H-indazole-3-carboxamide core a highly adaptable framework for drug design.[3][4]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Serotonin (5-HT) Receptor Modulation: Various indazole-3-carboxamides have been investigated as ligands for serotonin receptors, particularly as antagonists for the 5-HT3 and 5-HT4 receptors, with implications for treating chemotherapy-induced nausea and vomiting, as well as gastrointestinal disorders.[1][5]

  • Anti-inflammatory and Analgesic Effects: The indazole nucleus is present in compounds exhibiting potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[6][7]

  • Kinase Inhibition: The structural features of indazole-3-carboxamides make them suitable candidates for targeting the ATP-binding sites of various protein kinases, leading to the development of inhibitors for targets such as p21-activated kinase 1 (PAK1), which is implicated in cancer progression.[4]

  • Antiviral Activity: Recent studies have highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent inhibitors of SARS-CoV-2.[8]

  • Ion Channel Modulation: Certain derivatives have been identified as blockers of the calcium-release activated calcium (CRAC) channel, presenting opportunities for the development of novel immunomodulatory and anti-inflammatory agents.[9][10]

This diverse pharmacological landscape provides the essential context for understanding the scientific interest in N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

The Genesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Deductive History

While a singular, seminal publication detailing the initial discovery of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not readily apparent in the public domain, its emergence can be understood as a logical progression in the structure-activity relationship (SAR) studies of the broader indazole-3-carboxamide class. The synthesis of this specific molecule likely arose from systematic modifications of the core scaffold to explore the impact of different substituents on biological activity.

The key structural features of the target molecule are:

  • The 1-methyl group: N-alkylation of the indazole ring is a common strategy to modulate pharmacokinetic properties and to explore the steric and electronic requirements of the target binding site. The methyl group is the simplest and often the initial choice for such modifications.

  • The N-(2-ethoxyphenyl) moiety: The introduction of an N-aryl group is a critical step in tuning the pharmacological profile. The 2-ethoxyphenyl group offers a combination of lipophilicity and the potential for specific interactions through its ethoxy substituent, which can act as a hydrogen bond acceptor. Its placement at the ortho position influences the overall conformation of the molecule.

The development of this compound can be conceptualized as part of a broader effort to map the chemical space around the indazole-3-carboxamide core to identify novel ligands for various therapeutic targets.

Synthetic Pathway: A Feasible and Efficient Approach

The synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide can be achieved through a reliable and well-established synthetic route, primarily involving the formation of the key intermediate, 1-methyl-1H-indazole-3-carboxylic acid, followed by amide bond formation.

Synthesis of the Core Intermediate: 1-methyl-1H-indazole-3-carboxylic acid

The synthesis of this crucial precursor has been approached through several methods. A common and effective strategy involves the methylation of 1H-indazole-3-carboxylic acid.

Experimental Protocol: Methylation of 1H-Indazole-3-carboxylic acid

  • Deprotonation: 1H-Indazole-3-carboxylic acid is treated with a suitable base, such as an alkaline earth metal oxide or alkoxide, in an appropriate solvent to form the corresponding dianion.[11] This step is critical as it activates the indazole nitrogen for the subsequent alkylation.

  • Methylation: A methylating agent, such as dimethyl sulfate, trimethyl phosphate, or iodomethane, is then introduced to the reaction mixture.[11] The nucleophilic indazole nitrogen attacks the methyl group, leading to the formation of 1-methyl-1H-indazole-3-carboxylic acid. The use of an excess of the methylating agent can be beneficial for driving the reaction to completion.

  • Work-up and Isolation: Following the reaction, an aqueous work-up is performed to quench any remaining reagents and to isolate the product. The pH is adjusted to precipitate the carboxylic acid, which can then be collected by filtration and purified by recrystallization.

Amide Bond Formation: Coupling with 2-ethoxyaniline

The final step in the synthesis is the formation of the amide bond between 1-methyl-1H-indazole-3-carboxylic acid and 2-ethoxyaniline. This is a standard transformation in organic chemistry and can be accomplished using several coupling methods.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. A common method is to convert the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Coupling Reaction: The activated carboxylic acid (e.g., 1-methyl-1H-indazole-3-carbonyl chloride) is then reacted with 2-ethoxyaniline in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction.

  • Alternative Coupling Methods: Alternatively, peptide coupling reagents such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride intermediate.[1]

  • Purification: The final product, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, is then purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid cluster_step2 Step 2: Amide Bond Formation A 1H-Indazole-3-carboxylic acid D 1-methyl-1H-indazole-3-carboxylic acid A->D 1. Deprotonation 2. Methylation B Base (e.g., CaO) C Methylating Agent (e.g., (CH3)2SO4) E 1-methyl-1H-indazole-3-carboxylic acid H N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide E->H Amide Coupling F Activating Agent (e.g., SOCl2) or Coupling Reagents (e.g., EDC, HOBt) G 2-ethoxyaniline

Caption: Synthetic workflow for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Postulated Biological Activity and Mechanism of Action

Given the diverse activities of the indazole-3-carboxamide scaffold, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide could potentially interact with several biological targets. The specific nature of the N-aryl substituent is a key determinant of its selectivity and potency.

Potential Signaling Pathways

Based on the known pharmacology of related compounds, several signaling pathways could be modulated by this molecule:

  • Serotonergic Signaling: The structural similarity of the indazole core to serotonin suggests a potential interaction with 5-HT receptors. Modulation of these receptors could impact neurotransmission and have applications in neurological and psychiatric disorders.[5][12]

  • Inflammatory Pathways: The compound could potentially inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or various kinases involved in cytokine signaling, leading to anti-inflammatory effects.[13]

  • Kinase Signaling Cascades: The molecule may act as a kinase inhibitor, interfering with signal transduction pathways that are often dysregulated in cancer and other diseases.[4]

Diagram of Potential Biological Interactions

BiologicalInteractions cluster_compound N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Compound Core Molecule SerotoninReceptor Serotonin Receptors (e.g., 5-HT3, 5-HT4) Compound->SerotoninReceptor Modulation Kinases Protein Kinases (e.g., PAK1) Compound->Kinases Inhibition IonChannels Ion Channels (e.g., CRAC) Compound->IonChannels Blockade Antiemetic Antiemetic SerotoninReceptor->Antiemetic Neuromodulatory Neuromodulatory SerotoninReceptor->Neuromodulatory Anticancer Anticancer Kinases->Anticancer Antiinflammatory Anti-inflammatory IonChannels->Antiinflammatory

Caption: Potential biological targets and therapeutic effects.

Conclusion and Future Directions

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide represents a specific iteration within a highly fruitful area of medicinal chemistry research. While its individual discovery story is interwoven with the broader exploration of its chemical class, its rational design and synthesis are readily understood through established chemical principles. The future for this and related compounds lies in the continued detailed investigation of their pharmacological profiles. High-throughput screening against diverse target panels, coupled with advanced in silico modeling, will be instrumental in elucidating the specific mechanisms of action and unlocking the full therapeutic potential of this versatile scaffold. Further research into the structure-activity relationships of N-aryl-1-methyl-1H-indazole-3-carboxamides will undoubtedly lead to the discovery of novel and potent therapeutic agents for a wide range of human diseases.

References

  • Furlotti, G., Alisi, M. A., Apicella, C., Capezzone de Joannon, A., Cazzolla, N., Costi, R., ... & Di Santo, R. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466. Available from: [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Sun, L., Vig, M., & Kallocai, C. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 534-538. Available from: [Link]

  • Sun, L., Vig, M., & Kallocai, C. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available from: [Link]

  • Teva Pharmaceutical Industries Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Naik, P. J., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. Available from: [Link]

  • Theravance, Inc. (2006). Indazole-carboxamide compounds. Google Patents.
  • Park, C. M., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available from: [Link]

  • Kumar, A., et al. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. Semantic Scholar. Available from: [Link]

  • Shanghai Titan Technology Co., Ltd. (2018). Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. Available from: [Link]

  • Reddy, T. S., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available from: [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. Available from: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Goel, K. K., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PMC. Available from: [Link]

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Methodological & Application

In Vitro Pharmacological Profiling Protocol for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Research Scientists, Assay Developers, and Medicinal Chemists.

Pharmacological Rationale & Assay Strategy

The compound N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide represents a fascinating structural intersection between two distinct pharmacological classes. The 1-methyl-1H-indazole-3-carboxamide core is the defining pharmacophore of Granisetron, a potent 5-HT 3​ receptor antagonist. Conversely, the broader indazole-3-carboxamide scaffold is the backbone of numerous synthetic cannabinoid receptor agonists (SCRAs) such as AB-PINACA[1]. However, the truncation of the typical N1-pentyl chain to an N1-methyl group generally abolishes high-affinity CB 1​ agonism[2].

To rigorously characterize this compound, we must deploy a self-validating, multi-target in vitro workflow . This protocol is designed to evaluate both G protein-coupled receptor (GPCR) engagement (CB 1​ /CB 2​ ) and ligand-gated ion channel activity (5-HT 3​ ), ensuring that primary hits are orthogonally validated to rule out false positives or off-target cytotoxicity.

Workflow A 1. Compound Prep (100% DMSO Stock) B 2. Radioligand Binding (Target Affinity & Ki) A->B C 3. Functional Assays (cAMP HTRF / FLIPR) B->C D 4. Patch-Clamp (Orthogonal Validation) C->D

Figure 1. Self-validating in vitro pharmacological profiling workflow.

Phase 1: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compound at CB 1​ , CB 2​ , and 5-HT 3​ receptors.

Causality of Experimental Design

Indazole-3-carboxamides are highly lipophilic. If assayed in standard aqueous buffers, they rapidly partition into the polystyrene walls of microplates, artificially reducing the free drug concentration and shifting the IC 50​ to the right. To prevent this, 0.1% fatty-acid-free Bovine Serum Albumin (BSA) is mandated in the binding buffer to act as a lipid carrier.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293T cells stably expressing human CB 1​ , CB 2​ , or 5-HT 3​ receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer.

  • Assay Buffer Formulation:

    • For CB 1​ /CB 2​ : 50 mM Tris-HCl, 5 mM MgCl 2​ , 2.5 mM EDTA, 0.1% BSA, pH 7.4.

    • For 5-HT 3​ : 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Incubation:

    • In a 96-well deep-well plate, combine 50 µL of radioligand ([³H]CP55,940 for CB receptors; [³H]Granisetron for 5-HT 3​ ), 50 µL of the test compound (10-point concentration curve, 10−11 to 10−5 M), and 100 µL of membrane suspension (20 µg protein/well).

    • Incubate at 30°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Detection:

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand binding.

    • Wash filters three times with ice-cold wash buffer.

    • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a MicroBeta counter.

Phase 2: Functional Efficacy Assays

Objective: Determine whether the compound acts as an agonist, antagonist, or inverse agonist.

cAMP Accumulation Assay (HTRF) for CB 1​ /CB 2​

Because CB 1​ and CB 2​ are Gi/o​ -coupled receptors, their activation inhibits adenylyl cyclase (AC). To measure this inhibition, we must first artificially stimulate AC using Forskolin[3].

Protocol:

  • Seed CHO-K1 cells expressing hCB 1​ or hCB 2​ into a 384-well white microplate at 5,000 cells/well.

  • Prepare stimulation buffer: Hank's Balanced Salt Solution (HBSS) + 20 mM HEPES + 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) + 0.1% BSA.

  • Add the test compound concurrently with 3 µM Forskolin . Incubate for 30 minutes at 37°C.

  • Lyse cells by adding the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody).

  • Incubate for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm.

Pathway L N-(2-ethoxyphenyl)-1-methyl -1H-indazole-3-carboxamide R Gi/o-Coupled GPCR (CB1/CB2) L->R Binds AC Adenylyl Cyclase (AC) R->AC Inhibits (-) cAMP Intracellular cAMP AC->cAMP Synthesizes Forsk Forskolin Forsk->AC Stimulates (+) HTRF HTRF FRET Signal (Inversely Proportional) cAMP->HTRF Competes with Tracer

Figure 2. Mechanism of the Forskolin-stimulated cAMP accumulation HTRF assay.

Calcium Mobilization (FLIPR) for 5-HT 3​

The 5-HT 3​ receptor is a ligand-gated cation channel. Activation leads to rapid intracellular calcium influx.

  • Load HEK293T-h5HT 3​ cells with Fluo-4 AM calcium-sensitive dye (2 µM) and 2.5 mM Probenecid for 45 minutes at 37°C.

  • Transfer to a Fluorescent Imaging Plate Reader (FLIPR).

  • Antagonist Mode: Pre-incubate cells with the test compound for 15 minutes. Inject the EC 80​ concentration of Serotonin (5-HT) and record the peak fluorescence (Ex: 488 nm / Em: 525 nm) over 3 minutes.

Phase 3: Orthogonal Validation via Electrophysiology

To ensure the FLIPR calcium signals are not artifacts of dye interference or off-target membrane destabilization, Whole-Cell Patch-Clamp is strictly required as a self-validating orthogonal endpoint.

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Recording: Voltage-clamp the cell at -70 mV.

  • Perfusion: Apply 5-HT (10 µM) via a rapid gravity-fed perfusion system to establish baseline inward current.

  • Washout, then co-apply 5-HT with 1 µM of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide to quantify the percentage of current block.

Data Presentation & Mathematical Modeling

Raw data must be transformed using non-linear regression (GraphPad Prism). For radioligand binding, the IC 50​ is converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Anticipated Quantitative Profile

Based on the structure-activity relationship of 1-methyl indazoles[2], the following pharmacological profile is anticipated:

Target ReceptorAssay TypeReference LigandAnticipated Test Compound ActivityInterpretation
CB 1​ Radioligand BindingCP55,940 ( Ki​ = 0.5 nM) Ki​ > 10,000 nMLack of N1-pentyl chain abolishes affinity.
CB 2​ Radioligand BindingWIN55,212-2 ( Ki​ = 3 nM) Ki​ > 5,000 nMPoor target engagement.
5-HT 3​ FLIPR (Antagonist)Granisetron (IC 50​ = 2 nM)IC 50​ ~ 10 - 100 nMPotent antagonism due to core pharmacophore.
5-HT 3​ Patch-ClampGranisetron (Block > 95%)> 80% Block at 1 µMValidated ion channel block.

References

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." UNODC.org. URL: [Link]

  • Noble, C., et al. (2019). "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples." Frontiers in Chemistry. URL: [Link]

  • PNAS. "Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor." PNAS. URL: [Link]

Sources

Application Notes & Protocols for the Quantification of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic indazole carboxamide. This class of compounds has gained significant attention within the scientific and regulatory communities, often in the context of novel psychoactive substances (NPS).[1] The structural similarity of many indazole-3-carboxamides to regulated synthetic cannabinoids necessitates the development of robust, validated analytical methods for their unambiguous identification and precise quantification.[2][3] Such methods are critical for researchers in pharmaceutical development, forensic toxicology, and clinical chemistry to ensure product purity, characterize metabolic fate, or determine exposure in biological matrices.

This document provides a comprehensive guide to the analytical methodologies for quantifying N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind experimental choices. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

The principle of orthogonality—using multiple, independent methods to evaluate a sample—is a cornerstone of robust analytical characterization.[6] Therefore, this guide details several complementary techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chapter 1: General Analytical Workflow

A successful quantification campaign begins with a well-defined workflow. The process, from sample receipt to final data reporting, must be systematic to ensure data integrity and reproducibility. The choice of specific steps, particularly in sample preparation, is dictated by the matrix (e.g., bulk powder, e-liquid, urine, plasma) and the required sensitivity.

Analytical_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample_Receipt Sample Receipt & Login Sample_Storage Appropriate Storage (-20°C or 4°C) Sample_Receipt->Sample_Storage Method_Selection Method Selection (Based on Matrix & Objective) Sample_Storage->Method_Selection Sample_Prep Sample Preparation (Extraction / Dilution) Method_Selection->Sample_Prep Instrument_Setup Instrument Setup & System Suitability Sample_Prep->Instrument_Setup Sequence_Run Analytical Run (Calibrators, QCs, Samples) Instrument_Setup->Sequence_Run Data_Processing Data Processing & Integration Sequence_Run->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Gen Final Report Generation Data_Review->Report_Gen Final_Archive Data Archiving Report_Gen->Final_Archive

Caption: High-level overview of the analytical workflow.

Chapter 2: Sample Preparation Protocols

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and present it to the instrument in a suitable solvent. The complexity of this step is directly proportional to the complexity of the sample matrix.

Protocol 2.1: Simple Extraction for Bulk Materials & E-Liquids

This protocol is suitable for high-concentration samples such as synthesized powders, reference materials, or e-cigarette oils. The primary objective is dissolution and dilution into the analytical range.

Rationale: A simple "dilute-and-shoot" method is sufficient when the analyte concentration is high and the matrix is relatively clean.[7] Methanol or acetonitrile are chosen for their ability to solubilize a wide range of organic molecules and their compatibility with reversed-phase chromatography.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 10 mg of the homogenized bulk powder into a 10 mL volumetric flask. For e-liquids, accurately transfer ~100 µL into the flask.

  • Dissolution: Add ~7 mL of methanol or acetonitrile. Vortex for 2 minutes to ensure complete dissolution.

  • Dilution: Bring the flask to the final volume (10 mL) with the same solvent. This creates a 1 mg/mL stock solution (for powder).

  • Working Solution: Perform serial dilutions from the stock solution to prepare calibrators and quality control (QC) samples. A typical starting point for a working solution is 10 µg/mL.

  • Filtration: Filter the final diluted solution through a 0.22 µm syringe filter (PTFE or nylon) into an autosampler vial to remove any particulates that could damage the analytical column.

Protocol 2.2: Solid-Phase Extraction (SPE) for Biological Fluids (Urine/Plasma)

This protocol is designed for complex biological matrices where low concentrations of the analyte are expected. SPE provides superior cleanup and concentration compared to simple liquid-liquid extraction.[8]

Rationale: Biological matrices contain proteins, salts, and endogenous compounds that interfere with analysis and can damage the instrument. Enzymatic pre-treatment with β-glucuronidase is often necessary for urine samples, as many drugs and their metabolites are excreted as glucuronide conjugates.[9] A mixed-mode or polymeric SPE cartridge is recommended for its ability to retain a broad range of analytes.

Sample_Prep_Workflow cluster_simple Protocol 2.1: Bulk / E-Liquid cluster_complex Protocol 2.2: Biological Fluid start Sample Weigh Weigh / Pipette start->Weigh High Conc. Pretreat Pre-treatment (Add IS, Buffer, Enzyme) start->Pretreat Low Conc. Complex Matrix Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial Vial Filter->Vial To Instrument Incubate Incubate (If enzyme used) Pretreat->Incubate SPE_Load SPE: Load Sample Incubate->SPE_Load SPE_Condition SPE: Condition SPE_Equilibrate SPE: Equilibrate SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash SPE: Wash (Interferences) SPE_Load->SPE_Wash SPE_Elute SPE: Elute (Analyte) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Vial

Caption: Sample preparation workflows for different matrices.

Step-by-Step Protocol:

  • Sample Aliquot: Pipette 1 mL of urine or plasma into a glass tube.

  • Internal Standard (IS): Spike the sample with a known concentration of a suitable internal standard. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., d4-N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide). If unavailable, a structurally similar compound with different retention time and mass can be used.

  • Enzymatic Hydrolysis (Urine Only): Add 0.5 mL of phosphate or acetate buffer (pH ~6.8) and 25 µL of β-glucuronidase solution.[9] Vortex briefly and incubate in a water bath at 45-60°C for 2-4 hours.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex and transfer to an autosampler vial with an insert.

Chapter 3: Chromatographic Methods & Protocols

Method 3.1: High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-PDA)

This method is ideal for purity assessments and quantification in bulk materials and formulated products where analyte concentrations are high (>1 µg/mL).[10]

Rationale: HPLC-PDA is a robust and widely available technique. A C18 stationary phase provides good retention for moderately non-polar compounds like indazole carboxamides. The inclusion of a small amount of acid (formic acid) in the mobile phase improves peak shape by ensuring the analyte is in a consistent protonation state. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information, which aids in peak identification and purity assessment.

Parameter Recommended Condition Rationale
Instrument HPLC or UPLC system with PDA detectorStandard for pharmaceutical analysis.
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for target analyte class.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 5 min, hold for 2 min, re-equilibrateEnsures elution of analyte and cleanup of column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2-5 µLBalances sensitivity with peak shape.
Detection PDA: 210-400 nm, Quantify at λmax (~300 nm)Monitor across a range for purity; quantify at maximum absorbance for best sensitivity.

Table 1: Recommended HPLC-PDA Method Parameters.

Method 3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for quantifying low levels of the analyte in complex biological matrices.[11][12] Its high sensitivity and selectivity make it the preferred choice for toxicological and clinical applications.

Rationale: LC-MS/MS combines the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer.[12] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), chemical noise is virtually eliminated, allowing for quantification at the ng/mL or even pg/mL level.[9] Heated Electrospray Ionization (HESI) in positive mode is typically effective for this class of nitrogen-containing compounds.

Parameter Recommended Condition Rationale
LC System UPLC system (as in Method 3.1)Fast and efficient separation is crucial for MS.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM experiments.
Ionization Heated Electrospray (HESI), Positive ModeEfficiently ionizes nitrogen-containing compounds.
Capillary Voltage 3.5 - 4.0 kVOptimizes ion generation.
Source Temp. 300 - 350 °CAids in desolvation of the mobile phase.
MRM Transitions See below (Hypothetical)Provides high selectivity and sensitivity.
Collision Gas ArgonStandard for collision-induced dissociation (CID).

Table 2: Recommended LC-MS/MS Method Parameters.

Hypothetical MRM Transitions: To establish the MRM transitions for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (Molecular Weight: 309.35 g/mol ), the protonated molecule [M+H]⁺ (m/z 310.2) would be isolated as the precursor ion. This precursor would then be fragmented in the collision cell. Based on the fragmentation of similar indazole-3-carboxamides, characteristic product ions would arise from the cleavage of the amide bond and fragmentation of the indazole core.[2][13]

  • Precursor Ion (Q1): m/z 310.2

  • Potential Product Ions (Q3):

    • Quantifier: m/z 145.1 (corresponding to the 1-methyl-indazole acylium cation, a common fragment).

    • Qualifier: m/z 173.1 (from cleavage of the amide bond, retaining the core structure).

Note: These transitions must be empirically determined and optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for its high chromatographic resolution and the standardized nature of Electron Ionization (EI) libraries.

Rationale: GC-MS is a robust technique widely used in forensic labs.[14] EI provides reproducible fragmentation patterns that can be used for identification against a library. The key consideration is whether the analyte is thermally stable and sufficiently volatile. Many indazole carboxamides can be analyzed directly, but derivatization (e.g., silylation) may be required if polar functional groups are present or to improve chromatographic behavior.

Parameter Recommended Condition Rationale
GC System Gas Chromatograph with AutosamplerStandard for automated analysis.
MS System Single Quadrupole or TOF Mass SpectrometerProvides mass information for identification.
Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)General-purpose, low-polarity column.
Carrier Gas Helium, Constant Flow (~1.2 mL/min)Inert carrier gas.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program 150°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 minSeparates analyte from matrix components.
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible spectra.
Acquisition Full Scan (m/z 40-500) for qualitative, SIM for quantitativeScan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[7]

Table 3: Recommended GC-MS Method Parameters.

Chapter 4: Method Validation Protocol

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[4] The validation protocol should follow established guidelines, such as ICH Q2(R2).[5][15]

Caption: Interrelationship of core method validation parameters.

Validation Experiments:

  • Specificity/Selectivity: Analyze blank matrix samples (e.g., drug-free urine) and samples spiked with potential interferents to demonstrate that no endogenous peaks co-elute with the analyte or internal standard.

  • Linearity and Range: Prepare a set of at least five calibration standards spanning the expected concentration range. Plot the instrument response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.99.[16] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[4]

  • Accuracy: Analyze QC samples at a minimum of three concentration levels (low, medium, high) against a calibration curve. Accuracy is expressed as the percent recovery of the known amount.[17] Acceptance criteria are typically 85-115% for complex matrices and 98-102% for bulk assay.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples (n=6) at one or more concentrations in a single run.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments.

    • Precision is expressed as the relative standard deviation (%RSD), which should typically be <15% for bioanalysis and <2% for bulk assay.[7]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected. Often determined as a signal-to-noise ratio of 3:1.[16]

    • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. Often determined as a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve meeting acceptance criteria.[12]

Parameter Acceptance Criteria (Bioanalytical) Acceptance Criteria (Bulk Assay)
Linearity (r²) ≥ 0.99≥ 0.999
Accuracy 85 - 115% (80-120% at LLOQ)98.0 - 102.0%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 2.0%
Selectivity No significant interference at the retention time of the analyte.No interference from excipients or impurities.

Table 4: Example Method Validation Acceptance Criteria based on ICH Guidelines.

References

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Vertex AI Search.
  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Vertex AI Search.
  • Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. (2015). RSC Publishing.
  • Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. (n.d.).
  • Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. (n.d.). DigitalCommons@Molloy.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online.
  • Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). (2015).
  • Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (n.d.). PMC.
  • Quantitation of Synthetic Cannabinoids Using LC-MS. (n.d.). Thermo Fisher Scientific - RU.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.).
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. (n.d.). .

  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024). Medium.
  • Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Compar
  • LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. (n.d.). tox-labor.de.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (n.d.). PMC.
  • A validated capillary electrophoresis method for the determination of indacaterol in capsules using an internal standard. (2017). ScienceDirect.
  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. (2015). PubMed.
  • Practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022).
  • Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)... (2012).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Hydrazine. (2024).
  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (n.d.).
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org.

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Application Notes and Protocols for In Vivo Animal Studies of Novel Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and Related Compounds

Disclaimer: The following document provides a detailed framework and exemplary protocols for the in vivo evaluation of novel indazole-3-carboxamide derivatives. As of the date of this publication, there is a lack of specific publicly available data for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. Therefore, this guide utilizes 5F-ADB , a well-characterized and potent synthetic cannabinoid receptor agonist (SCRA) from the indazole-3-carboxamide class, as a representative compound. Researchers are strongly advised to conduct thorough literature reviews for their specific molecule of interest and to perform initial dose-ranging and toxicity studies before proceeding with the protocols outlined herein. All animal procedures must be approved by an institutional animal care and use committee (IACUC) or equivalent ethics board.

Introduction: The Versatility of the Indazole-3-Carboxamide Scaffold

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Derivatives have been explored for a wide range of therapeutic applications, including oncology, and as anti-inflammatory and antiviral agents. A significant number of these compounds, however, are potent agonists of the cannabinoid receptors (CB1 and CB2) and are classified as synthetic cannabinoids.

Given the novelty of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a systematic in vivo characterization is essential to understand its pharmacological and toxicological profile. This guide provides a comprehensive approach to this characterization, using 5F-ADB as a case study to illustrate the experimental logic, protocols, and expected outcomes for a potent indazole-3-carboxamide SCRA.

Presumed Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action for many indazole-3-carboxamide derivatives is the activation of the cannabinoid receptors, CB1 and CB2. CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the periphery, particularly on immune cells, and are involved in modulating inflammation and immune responses.

These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. This ultimately results in the suppression of neurotransmitter release in the brain, leading to the characteristic effects of cannabinoids.[1][2]

Cannabinoid Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Agonist Agonist CB1R CB1 Receptor Agonist->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_Channel->Neurotransmitter_Vesicle Triggers Fusion Hyperpolarization Hyperpolarization Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release

Figure 1: Simplified signaling pathway of a cannabinoid agonist at the CB1 receptor, leading to reduced neurotransmitter release.

Experimental Protocols for In Vivo Characterization

The following protocols are designed to provide a comprehensive initial assessment of a novel indazole-3-carboxamide derivative's cannabinoid-like activity in rodents.

Compound Formulation and Administration

The lipophilic nature of most indazole-3-carboxamide derivatives necessitates a vehicle that can effectively solubilize the compound for parenteral administration. A commonly used vehicle for preclinical studies is a mixture of ethanol, a surfactant (such as Kolliphor® EL or Tween® 80), and saline.

Protocol 3.1.1: Vehicle Preparation and Compound Formulation

  • Vehicle Preparation: Prepare a stock vehicle solution consisting of ethanol, Kolliphor® EL (or Tween® 80), and 0.9% saline. A common ratio is 1:1:18 (v/v/v).

  • Solubilization: Weigh the desired amount of the test compound (e.g., 5F-ADB) and dissolve it in the ethanol component first.

  • Emulsification: Add the Kolliphor® EL to the ethanol-compound mixture and vortex thoroughly.

  • Final Dilution: Add the saline dropwise while vortexing to create a stable emulsion. The final solution should be clear or slightly opalescent.

  • Control: Always prepare a vehicle-only solution to be administered to the control group.

Administration: The most common routes of administration for these compounds in rodents are intraperitoneal (i.p.) or subcutaneous (s.c.). The injection volume should be adjusted based on the animal's weight, typically 5-10 mL/kg.

Dose-Response and Pharmacokinetic Pilot Study

A pilot study is crucial to determine the effective dose range and the time course of the compound's effects. This will inform the dose selection and timing for subsequent behavioral assays.

Protocol 3.2.1: Dose-Ranging and Time Course Analysis

  • Animal Groups: Assign at least 4-5 animals per group. Include a vehicle control group and at least three dose levels of the test compound (e.g., for 5F-ADB, you might start with 0.1, 0.3, and 1.0 mg/kg).

  • Administration: Administer the vehicle or compound via the chosen route (e.g., i.p.).

  • Observation: Observe the animals for overt signs of toxicity or behavioral changes at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes post-injection).

  • Blood Sampling (Optional): If conducting a pharmacokinetic analysis, collect blood samples at the same time points from a separate cohort of animals.

  • Data Analysis: Plot the observed effects (e.g., locomotor activity, body temperature) against dose and time to determine the ED50 (the dose that produces 50% of the maximal effect) and the time to peak effect.

Parameter 5F-ADB (Exemplary Data) Δ9-THC (Reference) Reference
Route of Administration i.p. or s.c.i.p. or s.c.[3][4]
Vehicle Ethanol:Kolliphor EL:Saline (1:1:18)Ethanol:Kolliphor EL:Saline (1:1:18)[5]
Effective Dose Range (Mice) 0.03 - 1.1 mg/kg3 - 30 mg/kg[3][4]
Time to Peak Effect 10 - 40 minutes30 - 60 minutes[6]

Table 1: Exemplary Dosing and Administration Parameters for 5F-ADB in Mice.

The Cannabinoid Tetrad: A Core Behavioral Assessment

The "tetrad" is a series of four behavioral assays that are highly predictive of CB1 receptor agonism.[7][8][9] These tests measure hypolocomotion, catalepsy, analgesia, and hypothermia.

Experimental_Workflow cluster_prep Preparation cluster_tetrad Cannabinoid Tetrad Assessment Formulation Compound Formulation (Protocol 3.1.1) Dose_Selection Dose-Response Study (Protocol 3.2.1) Formulation->Dose_Selection Injection Administer Compound/Vehicle Dose_Selection->Injection Locomotion Locomotor Activity (Protocol 3.3.1) Injection->Locomotion ~15 min post Catalepsy Catalepsy Test (Protocol 3.3.2) Locomotion->Catalepsy ~30 min post Analgesia Analgesia Test (Protocol 3.3.3) Catalepsy->Analgesia ~45 min post Hypothermia Hypothermia Test (Protocol 3.3.4) Analgesia->Hypothermia ~60 min post

Figure 2: General experimental workflow for conducting the cannabinoid tetrad.

Protocol 3.3.1: Spontaneous Locomotor Activity (Open Field Test)

  • Apparatus: A square arena (e.g., 40x40 cm) with automated beam breaks or video tracking software.

  • Procedure: a. Acclimate the animal to the testing room for at least 30 minutes. b. Administer the test compound or vehicle. c. At the time of predicted peak effect (determined in Protocol 3.2.1), place the animal in the center of the open field. d. Record locomotor activity (e.g., distance traveled, beam breaks) for 10-30 minutes.

  • Expected Outcome for SCRA: A dose-dependent decrease in locomotor activity.[6][10]

Protocol 3.3.2: Catalepsy (Bar Test)

  • Apparatus: A horizontal bar (e.g., a pencil) elevated 5-10 cm above a surface.

  • Procedure: a. Gently place the animal's forepaws on the bar. b. Start a stopwatch and measure the time until the animal removes both forepaws from the bar (immobility time). c. A cut-off time (e.g., 60 seconds) should be established.

  • Expected Outcome for SCRA: A dose-dependent increase in immobility time.[7]

Protocol 3.3.3: Analgesia (Hot Plate Test)

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Procedure: a. Determine the baseline latency for each animal to show a pain response (e.g., licking a hind paw or jumping) before drug administration. b. After compound administration, place the animal on the hot plate and record the latency to the pain response. c. A cut-off time (e.g., 45-60 seconds) must be used to prevent tissue damage.

  • Expected Outcome for SCRA: A dose-dependent increase in the latency to respond to the thermal stimulus.

Protocol 3.3.4: Hypothermia

  • Apparatus: A digital thermometer with a lubricated rectal probe for small rodents.

  • Procedure: a. Measure the baseline rectal temperature of each animal before injection. b. At various time points after injection, measure the rectal temperature again.

  • Expected Outcome for SCRA: A dose-dependent decrease in core body temperature.

Tetrad Assay Expected Outcome with Potent SCRA (e.g., 5F-ADB) Control (Vehicle) Reference
Locomotor Activity Significant decrease in distance traveledNo significant change[6]
Catalepsy Significant increase in immobility timeMinimal immobility time[7]
Analgesia Significant increase in response latencyNo significant change from baseline
Hypothermia Significant decrease in rectal temperatureNo significant change

Table 2: Summary of Expected Outcomes for the Cannabinoid Tetrad.

Advanced Behavioral Models (Optional)

Should the initial characterization indicate potent cannabinoid-like activity, further studies may be warranted to assess abuse potential and dependence.

  • Conditioned Place Preference (CPP): This assay is used to measure the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in time spent in the drug-paired chamber indicates a rewarding effect.[4]

  • Precipitated Withdrawal: This model assesses physical dependence. After chronic administration of the test compound, a CB1 receptor antagonist (e.g., rimonabant) is administered. The occurrence of somatic withdrawal signs (e.g., paw tremors, head twitches) indicates physical dependence.[5]

Trustworthiness and Self-Validation: Ensuring Scientific Rigor

To ensure the integrity and reproducibility of the data, the following principles must be adhered to:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. The experimenter conducting the behavioral assays should be blind to the treatment conditions.

  • Appropriate Controls: A vehicle control group is mandatory for all experiments. A positive control (e.g., Δ9-THC or a known SCRA) can also be included to validate the assays.[3]

  • Habituation: Animals should be properly habituated to the testing environment and procedures to minimize stress-induced variability.

  • Environmental Consistency: Maintain consistent lighting, temperature, and noise levels throughout the study.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of novel indazole-3-carboxamide derivatives such as N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. A positive result in the cannabinoid tetrad assays strongly suggests that the compound acts as a CB1 receptor agonist.

Further studies could explore the compound's affinity and efficacy at CB1 and CB2 receptors through in vitro binding and functional assays, investigate its metabolic profile, and conduct more detailed toxicological assessments. This systematic approach will provide a comprehensive understanding of the compound's pharmacological profile and its potential as a therapeutic agent or its risk as a substance of abuse.

References

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  • Behavioral methods in cannabinoid research. (n.d.). PubMed - NIH. Available at: [Link]

  • Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists. (2015). SRLF. Available at: [Link]

  • Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health. (2021). MDPI. Available at: [Link]

  • Understanding Cannabinoid Psychoactivity with Mouse Genetic Models. (2007). PLOS Biology. Available at: [Link]

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. (2025). PubMed. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. Available at: [Link]

  • Toxicological Findings of Synthetic Cannabinoids in Recreational Users. (2013). Oxford Academic. Available at: [Link]

  • How we can study cannabinoid-induced effects in mice? (n.d.). Fundación CANNA. Available at: [Link]

  • Editorial: Toxicological profiles and pharmacological properties of synthetic cannabinoids: From chemical and analytical issues to fatal and non-fatal intoxications. (2023). PMC. Available at: [Link]

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  • [Toxicology of synthetic cannabinoids]. (2024). PubMed. Available at: [Link]

  • Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain. (n.d.). ScienceOpen. Available at: [Link]

  • WO2019219773A1 - Pharmaceutical formulation. (n.d.). Google Patents.
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  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. (2019). CORE. Available at: [Link]

  • Cannabidiol is a behavioral modulator in BTBR mouse model of idiopathic autism. (2024). Frontiers. Available at: [Link]

  • and indazole‐3‐carboxamide‐based synthetic cannabinoids at CB1 and CB2 receptors. (n.d.). Sci-Hub. Available at: [Link]

  • Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. (n.d.). PMC. Available at: [Link]

  • WO2017072762A1 - Novel cannabinoid formulations. (n.d.). Google Patents.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Available at: [Link]

  • Cannabinoid Formulations and Delivery Systems. (2021). Realm of Caring Foundation. Available at: [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO - The University of New Orleans. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (n.d.). PMC. Available at: [Link]

  • Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. (2018). Frontiers. Available at: [Link]

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Application Notes & Protocols: Characterizing Indazole-3-Carboxamide Derivatives in Cannabinoid Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Indazole-3-Carboxamides in Receptor Pharmacology

The indazole-3-carboxamide scaffold has become a significant area of interest in medicinal chemistry and pharmacology. While the specific compound N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not extensively documented as a standard research tool, the broader class of indazole-3-carboxamide derivatives has been widely synthesized and characterized. Many of these analogues are potent and selective ligands for various G protein-coupled receptors (GPCRs). A prominent and well-studied application of this scaffold is in the development of synthetic cannabinoid receptor agonists (SCRAs) that target the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes, including pain, mood, appetite, and memory.[4][5]

This guide provides a comprehensive overview and detailed protocols for utilizing indazole-3-carboxamide derivatives in receptor binding studies, with a focus on the CB1 and CB2 receptors. We will explore the principles of competitive radioligand binding assays and complementary functional assays, offering researchers a robust framework for characterizing the pharmacology of these compounds. For the purpose of illustrating these protocols, we will refer to a representative synthetic cannabinoid indazole-3-carboxamide, such as ADB-FUBINACA, which has been shown to be a potent agonist at both CB1 and CB2 receptors.[2][6]

I. Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. The most common format is a competitive binding assay, where an unlabeled test compound (the "competitor," in this case, an indazole-3-carboxamide derivative) competes with a radiolabeled ligand (the "radioligand") for binding to the receptor. The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity.

The key parameters derived from these assays are:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibition Constant): The apparent binding affinity of the test compound for the receptor, calculated from the IC50 value and the known affinity (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Workflow for Receptor Binding Analysis

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Membrane_Prep Membrane Preparation from CHO or HEK293 cells expressing hCB1 or hCB2 Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Serial Dilution of Indazole-3-Carboxamide Test Compound Compound_Prep->Incubation Radioligand_Prep Preparation of [3H]CP-55,940 Solution Radioligand_Prep->Incubation Separation Separation of Bound and Free Radioligand via Filtration Incubation->Separation Quantification Quantification of Bound Radioligand via Scintillation Counting Separation->Quantification Curve_Fitting Non-linear Regression to Determine IC50 Quantification->Curve_Fitting Ki_Calculation Calculation of Ki using the Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

II. Detailed Protocol: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol describes the determination of the binding affinity of a test indazole-3-carboxamide derivative at human CB1 and CB2 receptors using [3H]CP-55,940 as the radioligand.

A. Materials and Reagents

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.[4][7]

  • Radioligand: [3H]CP-55,940 (PerkinElmer or equivalent).

  • Test Compound: Indazole-3-carboxamide derivative of interest, dissolved in DMSO.

  • Non-specific Binding Control: "Cold" CP-55,940 or another high-affinity cannabinoid receptor agonist.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[8][9]

  • Wash Buffer: 50 mM Tris-HCl, 1% BSA, pH 7.4.[8]

  • Scintillation Cocktail: Ultima Gold™ XR or equivalent.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.

B. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of the test indazole-3-carboxamide in 100% DMSO. Perform serial dilutions in binding buffer to achieve the desired concentration range for the competition curve. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the [3H]CP-55,940 in binding buffer to a final concentration approximately equal to its Kd value for the respective receptor (typically 1-4 nM for CB1).[10]

    • Prepare the cell membranes in ice-cold binding buffer to a concentration that yields a robust signal (typically 10-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]CP-55,940 solution, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of cold CP-55,940 (e.g., 10 µM), 50 µL of [3H]CP-55,940 solution, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of the test indazole-3-carboxamide, 50 µL of [3H]CP-55,940 solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.[11]

  • Separation and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

III. Functional Assays: Correlating Binding with Receptor Activation

While binding assays provide crucial information about a compound's affinity for a receptor, they do not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are therefore essential to determine the efficacy of the test compound. For CB1 and CB2 receptors, which are Gi/o-coupled, two common functional assays are the GTPγS binding assay and the cAMP accumulation assay.

Signaling Pathway of Gi/o-Coupled Cannabinoid Receptors

G cluster_0 Receptor Activation cluster_1 Signal Transduction Ligand Indazole-3-Carboxamide (Agonist) Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (GDP-bound, inactive) Receptor->G_Protein Activates G_Protein_Active Gi/o Protein (GTP-bound, active) G_Protein->G_Protein_Active GDP -> GTP exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP (Inhibited)

Sources

Application Notes & Protocols: A 2H-Indazole-3-Carboxamide Derivative as a Potent and Selective Chemical Probe for the Prostanoid EP4 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prostanoid EP4 Receptor as a Therapeutic Target

The Prostanoid EP4 receptor, a G-protein coupled receptor (GPCR), is a pivotal mediator of the biological effects of prostaglandin E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and carcinogenesis.[2][3] The EP4 receptor is frequently upregulated in the tumor microenvironment of various cancers, including breast, prostate, colon, and lung cancer, where it plays a crucial role in stimulating cell proliferation, invasion, metastasis, and immune evasion.[3][4] Consequently, the development of selective EP4 receptor antagonists represents a highly promising therapeutic strategy, particularly in the realm of immuno-oncology.[3][5][6][7][8]

The 2H-indazole-3-carboxamide scaffold has emerged as a promising starting point for the development of potent and selective EP4 antagonists.[5][6][7][8] This guide will focus on a representative compound from this class, referred to as Compound 14 in seminal research, which has demonstrated single-nanomolar antagonistic activity and significant anti-tumor efficacy in preclinical models.[5][6][8] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this chemical probe for studying EP4 receptor biology and its therapeutic potential.

Mechanism of Action: Targeting the PGE2/EP4 Signaling Axis

The EP4 receptor, upon activation by PGE2, primarily couples to the stimulatory G-protein, Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB), to modulate gene expression.[2] Emerging evidence also points to non-canonical signaling pathways, including coupling to the inhibitory G-protein, Gαi, and activation of the PI3K/AKT pathway, which is crucial for promoting cell survival and proliferation.[2][4]

A 2H-indazole-3-carboxamide-based EP4 antagonist competitively binds to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting these downstream signaling cascades.[1][5] This blockade can reverse the immunosuppressive effects of PGE2 in the tumor microenvironment, for example, by enhancing the activity of cytotoxic CD8+ T cells.[5][6][8]

Signaling Pathway of the Prostanoid EP4 Receptor

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 binds Gas Gαs EP4->Gas activates PI3K PI3K EP4->PI3K non-canonical activation AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., immunosuppression-related genes) CREB->Gene_Transcription regulates AKT AKT PI3K->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Antagonist 2H-Indazole-3-Carboxamide (Chemical Probe) Antagonist->EP4 blocks

Caption: PGE2/EP4 Receptor Signaling Cascade and Point of Antagonist Intervention.

Quantitative Data Summary

The following table summarizes the in vitro potency of the representative 2H-indazole-3-carboxamide chemical probe, Compound 14.

Assay TypeCell LineParameterValue (nM)Reference
GloSensor cAMP AssayHEK293-hEP4IC501.1 ± 0.1[5]
CRE Reporter AssayHEK293-hEP4IC504.1 ± 0.2[5]
Calcium Flux AssayCHO-Gα16-hEP4IC502.1 ± 0.7[5]
EP1 Receptor AntagonismCHO-Gα16-hEP1IC50>10000[5]
EP2 Receptor AntagonismCHO-Gα16-hEP2IC50>10000[5]
EP3 Receptor AntagonismCHO-Gα16-hEP3IC50>10000[5]

These data highlight the single-nanomolar potency and high selectivity of this chemical probe for the human EP4 receptor over other prostanoid receptor subtypes.[5]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments to characterize the activity of a 2H-indazole-3-carboxamide-based EP4 antagonist.

Protocol 1: In Vitro GloSensor™ cAMP Assay for EP4 Antagonism

This assay quantitatively measures changes in intracellular cAMP levels in response to EP4 receptor activation and its inhibition by the chemical probe. The GloSensor™ cAMP Assay is a reliable and straightforward method that utilizes a luciferase biosensor.[9]

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • GloSensor™ cAMP Reagent (Promega).

  • Prostaglandin E2 (PGE2) (Cayman Chemical).

  • 2H-indazole-3-carboxamide chemical probe (test compound).

  • White, clear-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293-hEP4 cells in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • GloSensor™ Reagent Incubation: The following day, remove the culture medium and add 100 µL of DMEM containing 2% GloSensor™ cAMP Reagent to each well. Incubate for 2 hours at room temperature, protected from light.

  • Compound Pre-incubation: Prepare serial dilutions of the 2H-indazole-3-carboxamide chemical probe in assay buffer (e.g., HBSS with 20 mM HEPES). Add the desired concentrations of the test compound to the wells and incubate for 20 minutes at room temperature.

  • PGE2 Stimulation: Add PGE2 to a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Luminescence Measurement: Immediately measure luminescence using a luminometer.

  • Data Analysis: Normalize the data to the control wells (PGE2 stimulation in the absence of the antagonist) and calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Start: Characterization of 2H-Indazole-3-Carboxamide Probe cAMP_assay Protocol 1: GloSensor™ cAMP Assay start->cAMP_assay CRE_assay CRE Reporter Gene Assay start->CRE_assay Calcium_assay Calcium Flux Assay start->Calcium_assay Selectivity_assays Selectivity Profiling (vs. EP1, EP2, EP3) start->Selectivity_assays analyze_potency Determine IC50 for EP4 cAMP_assay->analyze_potency CRE_assay->analyze_potency Calcium_assay->analyze_potency analyze_selectivity Assess Selectivity Selectivity_assays->analyze_selectivity conclusion Conclusion: Potent and Selective EP4 Probe analyze_potency->conclusion analyze_selectivity->conclusion

Caption: Workflow for the in vitro characterization of the EP4 antagonist probe.

Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes the evaluation of the in vivo antitumor activity of the 2H-indazole-3-carboxamide chemical probe in a CT26 colon cancer model.[10][11][12]

Materials:

  • 6-8 week old female BALB/c mice.

  • CT26 murine colon carcinoma cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS), sterile.

  • 2H-indazole-3-carboxamide chemical probe formulated for oral administration (e.g., in 0.5% carboxymethyl-cellulose sodium in PBS).

  • Digital calipers.

  • Animal housing and care facilities compliant with institutional guidelines.

Procedure:

  • Tumor Cell Implantation: Culture CT26 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inoculate each mouse in the right flank with 1 x 10^6 cells in a volume of 200 µL.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group), including a vehicle control group and one or more dose levels of the chemical probe.[11][12]

  • Dosing: Administer the 2H-indazole-3-carboxamide chemical probe or vehicle control orally (p.o.) once daily for the duration of the study (e.g., 14-21 days).[10][11]

  • Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the study. The study endpoint may be a predetermined tumor volume or time point.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis can be performed using a two-way ANOVA.

Synthesis of 2H-Indazole-3-Carboxamide Derivatives

The synthesis of 2H-indazole-3-carboxamide derivatives can be achieved through various synthetic routes. A common approach involves the Cadogan reaction, where a Schiff base, formed from the condensation of 2-nitrobenzaldehyde and an appropriate aniline, undergoes reductive cyclization with a phosphite reagent to yield the 2-aryl-2H-indazole core.[13] The 3-carboxamide functionality can then be introduced through subsequent chemical modifications. Alternative methods include copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide.[14]

Conclusion

The 2H-indazole-3-carboxamide scaffold provides a valuable chemical tool for the investigation of prostanoid EP4 receptor biology. The representative compound discussed herein demonstrates high potency, selectivity, and in vivo efficacy, making it an excellent probe for elucidating the role of the PGE2/EP4 signaling axis in cancer and inflammatory diseases. The detailed protocols provided in this guide offer a robust framework for researchers to characterize and utilize this and similar chemical probes in their studies.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Request PDF - ResearchGate. Available from: [Link]

  • Discovery of 2H‑Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS.org. Available from: [Link]

  • Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. PMC. Available from: [Link]

  • An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PMC. Available from: [Link]

  • EP4 Receptor ( EP4R ). Domain Therapeutics Group. Available from: [Link]

  • The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling. J-Stage. Available from: [Link]

  • Discovery and characterization of a potent and selective EP4 receptor antagonist. PubMed. Available from: [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC. Available from: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. Available from: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. East China Normal University. Available from: [Link]

  • Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. MDPI. Available from: [Link]

  • The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells. PMC. Available from: [Link]

  • Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis. PMC. Available from: [Link]

  • An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PubMed. Available from: [Link]

  • Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor. PMC. Available from: [Link]

  • What are EP4 antagonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Discovery of EP4 antagonists with image-guided explainable deep learning workflow. National Science Open. Available from: [Link]

  • In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Request PDF - ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Abstract 2330: Discovery of EP4 receptor antagonist KF-0210 for the treatment of cancers. Available from: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available from: [Link]

  • Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA (Flow Luminescence Immunoassay). Cloud-Clone. Available from: [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available from: [Link]

  • EP4 receptor antagonist. Domain Therapeutics Group. Available from: [Link]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. MDPI. Available from: [Link]

  • Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. PMC. Available from: [Link]

  • Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. PubMed. Available from: [Link]

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Application Notes & Protocols: Safe Handling and Storage of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a member of the indazole-3-carboxamide class of molecules. This class is of significant interest in pharmaceutical and life science research due to its members' diverse biological activities, which include roles as synthetic cannabinoids and kinase inhibitors.[1][2] Given the biological potency often associated with this structural scaffold, and in the absence of comprehensive toxicological data for this specific analogue, a cautious and systematic approach to its handling and storage is imperative.

This document provides a detailed framework for researchers, scientists, and drug development professionals to manage N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide safely in a laboratory setting. The protocols herein are based on the principle of treating the compound as a Potentially Potent Active Pharmaceutical Ingredient (API) , employing a hierarchy of controls to minimize occupational exposure.

Hazard Identification and Assessment

As specific toxicological data for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not publicly available, a hazard assessment must be conducted by analogy to structurally related indazole-3-carboxamide and indazole-3-carboxylic acid derivatives. Safety Data Sheets (SDS) for similar compounds consistently indicate a range of potential health hazards.[3][4][5][6][7][8]

Expert Insight: The precautionary principle is paramount when working with novel chemical entities. Assuming a higher hazard profile based on the compound's structural class ensures that safety measures are robust enough to protect personnel, even if the compound is later found to have low toxicity.

Table 1: Presumed Hazard Profile based on Structural Analogs

Hazard Classification GHS Hazard Statement Rationale and Reference
Acute Toxicity, Oral H302: Harmful if swallowed Based on analogs like 1-Methyl-1H-indazole-3-carboxylic acid and others.[4][6][8]
Skin Corrosion/Irritation H315: Causes skin irritation A common classification for this chemical family.[3][4][5][6][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Consistently reported for indazole derivatives.[3][4][5][6][7]

| Respiratory Irritation | H335: May cause respiratory irritation | A potential hazard, especially when handling the compound as a powder.[5] |

Exposure Control & Personal Protective Equipment (PPE)

A risk-based approach grounded in the "Hierarchy of Controls" is the most effective strategy for mitigating exposure to potentially potent compounds. This methodology prioritizes engineering and administrative controls over sole reliance on PPE.

Engineering Controls (Primary Containment)

Causality: Engineering controls are designed to physically isolate the hazard from the operator, providing the most reliable form of protection.

  • Chemical Fume Hood: All manipulations of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

  • Containment Ventilated Enclosure (CVE) / Glovebox: For procedures involving the handling of larger quantities (>1 gram) of powder or tasks with a high potential for aerosolization, a more advanced containment system such as a CVE or an isolator/glovebox is strongly recommended.[9][10] These systems provide a higher level of protection by creating a negative pressure barrier.[10]

Administrative Controls
  • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.

  • Standard Operating Procedures (SOPs): A specific SOP for handling this compound must be written, reviewed, and approved. All personnel must be trained on this SOP before commencing work.[11]

  • Training: Personnel must be trained on the safe handling of potent compounds, emergency procedures, and proper waste disposal.[11]

Personal Protective Equipment (PPE)

Expert Insight: PPE should be considered the last line of defense. It does not eliminate the hazard, but rather provides a final barrier. The selection of PPE must be appropriate for the task and potential exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Double Gloving: Inner and outer nitrile gloves (ensure compatibility). Prevents direct skin contact. Double gloving provides protection in case the outer glove is breached. Contaminated outer gloves should be removed and replaced immediately.[4][10]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. Protects against splashes and airborne particles. A face shield is critical when handling powders or corrosive liquids.[3][7]
Body Protection Chemical-resistant laboratory coat with long sleeves and tight cuffs. Protects skin and personal clothing from contamination.

| Respiratory Protection | A NIOSH-approved N95 respirator (minimum) should be worn when handling the solid compound. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[9][10] | Minimizes inhalation of airborne powder, which is a primary route of exposure. |

Protocols for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each stage.

Protocol: Weighing and Aliquoting (Solid Form)
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is decontaminated.

  • Containment: Place an analytical balance inside the fume hood or use a dedicated CVE. Line the work surface with disposable absorbent bench paper.

  • Weighing: Use a micro-spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or vial. Avoid any actions that could generate dust.

  • Closure: Tightly cap the primary stock container immediately after use.

  • Cleanup: Carefully wipe down the spatula, weigh boat exterior, and any affected surfaces with a suitable solvent (e.g., 70% ethanol or isopropanol) on a disposable wipe. All disposable materials used in the process (gloves, wipes, bench paper) are to be considered contaminated waste.

  • Post-Handling: Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water.[3][7]

Protocol: Spill Management

Trustworthiness: A robust spill response plan is essential for any protocol's validity.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of containment, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) office.

  • Minor Spill (inside a fume hood):

    • Ensure all required PPE is worn.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently apply a deactivating solution or a suitable solvent (e.g., isopropanol) to wet the material, working from the outside in.

    • Carefully collect the absorbed material using forceps and place it in a labeled, sealed waste bag.

    • Decontaminate the spill area, followed by a final wipe-down with soap and water.

  • Major Spill (outside a fume hood):

    • Do not attempt to clean it up.

    • Evacuate the area immediately and prevent re-entry.

    • Contact your institution's EHS emergency line for response by trained professionals.

Protocol: Decontamination and Waste Disposal
  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated immediately after use. This can be achieved by rinsing with a suitable solvent, followed by washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Disposal: All solid and liquid waste containing N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide must be disposed of as hazardous chemical waste.[3]

    • Solid Waste: Collect contaminated items (gloves, wipes, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container.

Procedures for Safe Storage

Proper storage is critical for maintaining the chemical integrity of the compound and ensuring laboratory safety.[12]

General Storage Conditions

Expert Insight: Improper storage can lead to degradation of the compound, formation of hazardous byproducts, and an increased risk of accidents. The following conditions are based on general best practices for research chemicals.

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale and Reference
Temperature Store in a cool, dry place. Prevents thermal degradation. Avoid storing near heat sources like ovens or steam pipes.[13][14]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Protects the compound from potential oxidative degradation.
Light Protect from direct sunlight and strong light sources. Many complex organic molecules are light-sensitive.[12][13]
Container Keep in a tightly sealed, clearly labeled container.[3][12] Prevents contamination and release of vapors.

| Location | Store in a designated, secure chemical storage cabinet. Do not store on benchtops or on shelves above eye level.[12][13][14] | Reduces the risk of spills, unauthorized access, and participation in a fire. |

Chemical Compatibility and Segregation

Chemicals must be segregated by hazard class to prevent dangerous reactions.[12][14]

  • Store Away From:

    • Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.[3]

    • Strong Acids and Bases: To avoid acid/base-catalyzed degradation.

    • Flammable Materials: While the compound's flammability is unknown, segregation from flammable materials is a general best practice.

Visualizations

Workflow for Handling Potent Compounds

G cluster_prep Preparation & Assessment cluster_handling Active Handling Protocol cluster_cleanup Post-Handling & Disposal a Risk Assessment (Review SDS/Analog Data) b Select Engineering Control (Fume Hood / Glovebox) a->b c Don Required PPE (Gloves, Gown, EyePro, Respirator) b->c d Perform Task in Containment (Weighing, Dissolving, etc.) c->d e Immediate Spill? (Minor/Major) d->e f Execute Spill Protocol e->f Yes g Decontaminate Surfaces & Equipment e->g No f->g h Segregate & Dispose of Contaminated Waste g->h i Doff PPE & Wash Hands h->i

Caption: Hierarchical workflow for safely handling potentially potent compounds.

Chemical Storage Segregation Logic

G cluster_cabinet Designated Chemical Cabinet cluster_compatibles Compatible Storage Group (e.g., Other Solids, Low-Reactivity Organics) cluster_incompatibles Separate Storage Area main N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide (Secondary Containment Tray) incomp1 Strong Oxidizers (e.g., Nitrates) main->incomp1 incomp2 Strong Acids (e.g., HCl, H2SO4) main->incomp2 incomp3 Strong Bases (e.g., NaOH) main->incomp3 comp1 Analog A comp2 Reagent B

Caption: Segregation diagram for storing the target compound away from incompatibles.

References

  • Cesco-Cancian, S., Nilsen, C., Sorgi, K., & Zhang, X. (n.d.). Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities. Johnson & Johnson.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Research Safety - Protect IU.
  • Freund-Vector. (2021, February 10). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Princeton University. (n.d.). Storage. Office of Environmental Health and Safety.
  • (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.
  • (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • University of Georgia Office of Research. (n.d.). Guidelines for Chemical Storage and Management.
  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development.
  • (2009, April 29). SAFETY DATA SHEET.
  • (2010, April 10). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 129-136.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide, N-(1-(aminocarbonyl)-2-methylpropyl)-1-((4-fluorophenyl)methyl)-. National Center for Biotechnology Information.

Sources

Application Note: Step-by-Step Synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 5-HT receptor ligands and synthetic cannabinoid receptor agonists. Synthesizing aryl amide derivatives, such as N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, presents two distinct chemical challenges: achieving regioselective N1-methylation of the indazole core and overcoming the steric hindrance associated with ortho-substituted anilines during amidation.

As a Senior Application Scientist, I have designed this protocol to bypass common synthetic bottlenecks. By utilizing alkaline earth metal-directed methylation and highly electrophilic acyl chloride intermediates, this guide provides a robust, scalable, and self-validating workflow for drug development professionals.

Mechanistic Insights & Reaction Design
2.1 Overcoming Tautomerism: Regioselective N1-Methylation

1H-indazole-3-carboxylic acid exists in a tautomeric equilibrium between the N1-H and N2-H forms. Standard methylation conditions (e.g., MeI with NaOMe or K2CO3) typically yield an unfavorable mixture of 1-methyl and 2-methyl isomers, requiring tedious chromatographic separation.

To drive N1-selectivity, this protocol employs Barium Oxide (BaO) as the base . The causality behind this choice lies in coordination chemistry: the alkaline earth metal cation ( Ba2+ ) coordinates strongly with the N2 lone pair and the adjacent carboxylate, effectively locking the molecule in a transition state that leaves only the N1 position exposed to nucleophilic attack by methyl iodide. This shifts the isomeric ratio from a typical 2:1 to >95% in favor of the N1-isomer.

2.2 Steric Hindrance in Amide Bond Formation

Coupling 1-methyl-1H-indazole-3-carboxylic acid with 2-ethoxyaniline is notoriously sluggish. The electron-donating ethoxy group increases the electron density of the aniline, but its ortho positioning creates significant steric bulk. This bulk impedes the formation of the tetrahedral intermediate required when using standard carbodiimide coupling agents (like EDC/HOBt).

To overcome this, we bypass standard uronium/carbodiimide activation and convert the carboxylic acid directly into an acyl chloride using thionyl chloride ( SOCl2​ ). The acyl chloride is highly electrophilic, reducing the activation energy required for the bulky 2-ethoxyaniline to attack, thereby ensuring rapid and complete conversion .

Synthetic Workflow

SynthesisWorkflow SM 1H-indazole-3-carboxylic acid (Starting Material) Step1 Step 1: N1-Methylation (MeI, BaO, DMF) SM->Step1 Int1 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) Step1->Int1 Step2 Step 2: Acyl Chloride Formation (SOCl2, cat. DMF, Reflux) Int1->Step2 Int2 1-methyl-1H-indazole-3-carbonyl chloride (Reactive Intermediate) Step2->Int2 Step3 Step 3: Amidation (2-Ethoxyaniline, Et3N, DCM) Int2->Step3 Product N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Step3->Product

Caption: Fig 1: Synthetic workflow for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Reaction Optimization Data

To validate the choice of amidation chemistry, quantitative optimization data comparing various coupling methodologies is summarized below. The acyl chloride method demonstrates clear superiority in both reaction kinetics and overall yield when coupling with ortho-substituted anilines.

Coupling MethodReagentsSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Carbodiimide EDC·HCl, HOBt, DIPEADMF252445%88%
Uronium Salt HATU, DIPEADMF251278%92%
Acyl Chloride 1. SOCl2​ ; 2. Et3​N DCM0 to 25494% >98%
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

This step establishes the core methylated scaffold while avoiding hazardous sodium metal preparations.

  • Preparation : In a flame-dried 250 mL round-bottom flask under argon, dissolve 1H-indazole-3-carboxylic acid (10.0 g, 61.7 mmol) in anhydrous DMF (100 mL).

  • Base Addition : Add Barium Oxide (BaO) (14.2 g, 92.5 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to allow for full metal-ligand coordination.

  • Methylation : Place the flask in a water bath to maintain ambient temperature. Add methyl iodide ( MeI ) (11.5 mL, 185 mmol, 3.0 eq) dropwise over 15 minutes. Stir the reaction vigorously for 24 hours.

  • Self-Validating Check : Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​=0.2 ) should be completely consumed, replaced by a single major spot ( Rf​=0.5 ).

  • Workup : Quench the reaction by pouring the mixture into 500 mL of ice water.

  • Acidification (Critical Step) : Slowly add concentrated HCl until the aqueous mixture reaches pH 3-4. Causality: Failing to reach this exact pH window will result in the product remaining dissolved as a barium carboxylate salt, drastically reducing yield.

  • Isolation : Filter the resulting white precipitate under vacuum, wash with cold water (3 × 50 mL), and dry overnight under high vacuum to yield 1-MICA (approx. 9.8 g, 90% yield).

Protocol B: Activation to 1-Methyl-1H-indazole-3-carbonyl chloride

This step generates the highly reactive electrophile required for hindered amidation.

  • Preparation : Suspend 1-MICA (5.0 g, 28.4 mmol) in neat thionyl chloride ( SOCl2​ ) (10.3 mL, 142 mmol, 5.0 eq) in a 100 mL flask equipped with a reflux condenser and a drying tube.

  • Catalysis : Add exactly one drop of anhydrous DMF. Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the true catalytic active species, accelerating the conversion of the acid to the chloride.

  • Reflux : Heat the mixture to 80 °C for 3 hours.

  • Self-Validating Check : The reaction is complete when the suspension turns into a clear, homogeneous yellow solution and the evolution of HCl and SO2​ gases ceases.

  • Concentration : Remove excess SOCl2​ under reduced pressure.

  • Co-evaporation (Critical Step) : Dissolve the crude residue in anhydrous toluene (20 mL) and evaporate to dryness. Repeat this twice. Causality: Toluene forms an azeotrope with SOCl2​ . This step is mandatory to remove trace SOCl2​ , which would otherwise react with the aniline in the next step to form highly toxic and difficult-to-separate sulfonamide impurities.

Protocol C: Amidation with 2-Ethoxyaniline

The final coupling step to yield the target derivative.

  • Preparation : Dissolve 2-ethoxyaniline (4.29 g, 31.2 mmol, 1.1 eq) and triethylamine ( Et3​N ) (9.9 mL, 71.0 mmol, 2.5 eq) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Coupling : Dissolve the crude acyl chloride from Protocol B in anhydrous DCM (30 mL). Add this solution dropwise to the aniline mixture over 30 minutes to prevent exothermic side reactions.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validating Workup :

    • Wash the organic layer with 1N HCl (2 × 50 mL). Causality: This selectively protonates and pulls any unreacted 2-ethoxyaniline into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide as off-white crystals.

References
  • Process for preparing 1-methylindazole-3-carboxylic acid US Patent 7,060,841 B2 URL
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands Journal of Medicinal Chemistry (2012, 55, 22, 9446–9466) URL:[Link]

Use of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide in High-Throughput Screening of TRPM8 Antagonists

Authored by: A Senior Application Scientist

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical mediator of cold sensation and a promising therapeutic target for conditions such as neuropathic pain and migraine.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a potent and selective TRPM8 antagonist, as a reference compound in a robust HTS campaign. The protocols herein describe a primary calcium flux-based assay and a confirmatory automated patch-clamp electrophysiology assay, ensuring both high throughput and high-quality data for the identification of novel TRPM8 inhibitors.

Introduction: The Role of TRPM8 in Therapeutics and the Need for Robust Screening

TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 28°C) and cooling agents like menthol and icilin.[3] Its expression in sensory neurons makes it a key player in the perception of cold and its dysregulation has been implicated in various pathological states, including cold allodynia, a condition where innocuous cold stimuli are perceived as painful.[2][3] Consequently, the discovery of potent and selective TRPM8 antagonists is of significant therapeutic interest.[4]

High-throughput screening is essential for identifying novel chemical entities that modulate TRPM8 activity. A successful HTS campaign relies on a well-validated assay with a clear distinction between positive and negative controls, and the use of a reliable reference compound. N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide serves as an excellent positive control for TRPM8 antagonism due to its demonstrated potency and selectivity.[3] This guide details the principles and protocols for its use in a comprehensive screening workflow.

The TRPM8 Signaling Pathway and Mechanism of Antagonism

TRPM8 channels are polymodal, responding to both thermal and chemical stimuli.[5][6] Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of cold.

Antagonists like N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide function by binding to the TRPM8 channel and preventing its opening in response to activating stimuli. This blockade of ion flux inhibits the downstream signaling cascade. The following diagram illustrates this fundamental mechanism.

TRPM8_Signaling cluster_membrane Cell Membrane TRPM8_closed TRPM8 (Closed State) TRPM8_open TRPM8 (Open State) TRPM8_closed->TRPM8_open Agonist (Menthol, Icilin) or Cold Stimulus TRPM8_open->TRPM8_closed Deactivation Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Antagonist N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Antagonist->TRPM8_closed Signaling Downstream Signaling (Cold Sensation, Pain) Ca_influx->Signaling

Caption: TRPM8 channel activation and antagonism pathway.

Primary High-Throughput Screening: A Calcium Flux Assay

The primary screen is designed to rapidly identify "hits" from a large compound library. A no-wash, fluorescence-based calcium flux assay is the method of choice due to its high signal-to-noise ratio, scalability, and compatibility with automated liquid handling systems.[7][8] This assay measures the change in intracellular calcium concentration upon channel activation.

Assay Principle

Cells stably expressing human TRPM8 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][10] In its AM ester form, the dye is cell-permeant. Once inside the cell, cytosolic esterases cleave the AM group, trapping the dye intracellularly.[11] Upon binding to free Ca²⁺, the fluorescence of the dye increases significantly. In the presence of a TRPM8 agonist, the channel opens, allowing Ca²⁺ to flow into the cell, which is detected as an increase in fluorescence. A TRPM8 antagonist will prevent this influx, resulting in a reduced fluorescence signal.

Materials and Reagents
ReagentSupplier (Example)Purpose
HEK293 cells stably expressing human TRPM8AcceGen, B'SYSCellular system for the assay[12][13]
N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamideChemical SupplierPositive control antagonist
MentholSigma-AldrichTRPM8 agonist[6]
Fluo-4 AMThermo FisherCalcium indicator dye[9][10]
Pluronic F-127Sigma-AldrichDispersing agent for Fluo-4 AM[9]
ProbenecidSigma-AldrichInhibits dye extrusion from cells (optional)[9]
DMEM/F-12 with 10% FBS, Penicillin/Streptomycin, PuromycinThermo FisherCell culture medium[12]
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)In-house/SupplierBuffer for the assay[9]
384-well black, clear-bottom microplatesCorningAssay plates
Step-by-Step Protocol for Calcium Flux Assay
  • Cell Seeding:

    • Culture HEK293-hTRPM8 cells to approximately 80-90% confluency.[12]

    • Harvest the cells and resuspend in culture medium at a density of 250,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution: Assay Buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.[11]

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.[9]

  • Compound Addition:

    • Prepare serial dilutions of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and test compounds in Assay Buffer.

    • Add 10 µL of the compound solutions to the respective wells of the cell plate.

    • For control wells, add Assay Buffer (negative control) or a known antagonist (positive control).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the agonist solution: Assay Buffer containing menthol at a concentration that elicits approximately 80% of the maximal response (EC₈₀).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the agonist solution to all wells.

    • Immediately begin reading the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every second for 2-3 minutes.[11]

HTS_Workflow start Start seed_cells Seed HEK293-hTRPM8 cells in 384-well plates start->seed_cells incubate1 Incubate 24h at 37°C seed_cells->incubate1 dye_loading Load cells with Fluo-4 AM incubate1->dye_loading incubate2 Incubate 60 min at 37°C dye_loading->incubate2 add_compounds Add test compounds and reference antagonist incubate2->add_compounds incubate3 Incubate 15-30 min at RT add_compounds->incubate3 read_fluorescence Read fluorescence in FLIPR/FlexStation incubate3->read_fluorescence add_agonist Add Menthol (EC80) read_fluorescence->add_agonist During Reading data_analysis Data Analysis: % Inhibition, Z', IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for TRPM8 antagonists.

Data Analysis, Interpretation, and Assay Validation

Data Normalization and Calculation of Percent Inhibition

The raw fluorescence data is first normalized to the baseline reading for each well. The percent inhibition for each test compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Where:

  • Signal_Compound: Fluorescence signal in the presence of the test compound.

  • Signal_Negative: Fluorescence signal of the negative control (agonist only).

  • Signal_Positive: Fluorescence signal of the positive control (no agonist).

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14][15] It reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Where:

  • SD_Positive and SD_Negative: Standard deviations of the positive and negative controls.

  • Mean_Positive and Mean_Negative: Means of the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[14][16]
0 to 0.5Marginal assay[14]
< 0Unacceptable assay[17]

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for HTS.[16]

Determining Compound Potency: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an antagonist that produces 50% of the maximal inhibition. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Data_Analysis_Pipeline raw_data Raw Fluorescence Data (Time course) normalize Normalize to Baseline raw_data->normalize calculate_inhibition Calculate % Inhibition normalize->calculate_inhibition z_factor Calculate Z'-Factor for Assay Validation calculate_inhibition->z_factor ic50 Generate Concentration-Response Curves and Calculate IC50 calculate_inhibition->ic50 hit_identification Hit Identification ic50->hit_identification

Caption: Data analysis pipeline for HTS data.

Secondary Screening: Automated Patch-Clamp Electrophysiology

A secondary assay is crucial to confirm the hits from the primary screen and eliminate false positives. Automated patch-clamp (APC) electrophysiology provides high-quality data on the direct interaction of a compound with the ion channel.[18][19]

Assay Principle

APC systems, such as the QPatch or IonFlux, automate the process of forming a giga-ohm seal between a cell and a planar substrate, allowing for the measurement of ion channel currents.[18][19] In this assay, TRPM8 currents are elicited by an agonist, and the ability of a test compound to block these currents is measured directly.

Step-by-Step Protocol for Automated Patch-Clamp
  • Cell Preparation:

    • Use HEK293-hTRPM8 cells from a low passage number.

    • Harvest the cells and prepare a single-cell suspension at a density of 1-2 million cells/mL in the appropriate extracellular solution.

  • System Setup:

    • Prime the APC system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording:

    • The instrument will automatically trap cells and form whole-cell recording configurations.

    • Hold the cells at a membrane potential of -60 mV.

    • Apply the TRPM8 agonist (e.g., menthol) to elicit a stable baseline current.

    • Apply increasing concentrations of the test compound, followed by a co-application with the agonist.

    • Record the current inhibition at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Calculate the percent inhibition relative to the baseline current.

    • Determine the IC₅₀ value by fitting the concentration-response data. The IC₅₀ values obtained from APC should correlate well with those from the primary calcium flux assay.[18]

Expected Results and Troubleshooting

ParameterExpected Value/Outcome
Primary Assay (Calcium Flux)
Z'-Factor≥ 0.5
Menthol EC₅₀~20-100 µM[6]
N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide IC₅₀In the nanomolar range (e.g., ~50-200 nM)
Secondary Assay (APC)
Seal Resistance> 1 GΩ
N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide IC₅₀Correlates with the primary assay, typically within a 3-5 fold difference[18]
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5)High variability in cell number or health; Inconsistent liquid handling; Suboptimal agonist concentration.Optimize cell seeding density; Ensure proper mixing of reagents; Perform an agonist concentration-response curve to determine the optimal EC₈₀.
High Background SignalIncomplete removal of dye loading solution; Autofluorescent compounds.Ensure thorough washing after dye loading (if using a wash protocol); Screen compounds for autofluorescence in a separate assay.
Poor Correlation between Primary and Secondary AssaysOff-target effects in the primary assay; Compound properties (e.g., solubility, stability).Prioritize hits confirmed by APC; Analyze the physicochemical properties of the compounds; Consider alternative primary assay formats if off-target effects are prevalent.

Conclusion

The protocols described in this application note provide a robust and reliable framework for the high-throughput screening of TRPM8 antagonists, using N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide as a reference compound. The combination of a high-throughput calcium flux assay for primary screening and a high-content automated patch-clamp assay for hit confirmation ensures the identification of potent and specific TRPM8 modulators with high confidence. This workflow is a valuable tool for academic and industrial researchers aiming to discover novel therapeutics targeting the TRPM8 ion channel.

References

  • Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]

  • Andersson, D. A., Gentry, C., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. PubMed. [Link]

  • Latorre, R., Brauchi, S., & Orio, P. (2015). Implications of Human Transient Receptor Potential Melastatin 8 (TRPM8) Channel Gating from Menthol Binding Studies of the Sensing Domain. Biochemistry, 54(50), 7378–7387. [Link]

  • B'SYS. (n.d.). HEK TRPM8 Cell Line. B'SYS. [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1696–1702. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Iversen, P. W., Eastwood, B. J., & Sittampalam, G. S. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • Liu, Y., Hunter, M., & Zholos, A. V. (2010). Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT. PubMed. [Link]

  • ResearchGate. (n.d.). pEC 50 /IC 50 of TRPM8 Compounds from Automated Patch-Clamp Electrophysiology. ResearchGate. [Link]

  • Sophion. (2025, November 3). New Application Report showcases TRPM8 assay with reliable, temperature-sensitive pharmacology. Sophion. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. [Link]

  • González-Muñiz, R., de la-Torre-Martínez, R., & Medrano-Lozano, C. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7(1), 10766. [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Nanion Technologies. (2021, November 11). Poster Presentation: 2021 SfN (Society for Neuroscience) TRPM8 poster. YouTube. [Link]

  • Xu, X., et al. (2003). Flux assays in high throughput screening of ion channels in drug discovery. PubMed. [Link]

  • Creative Bioarray. (n.d.). Human TRPM8 Stable Cell Line-CHO. Creative Bioarray. [Link]

  • González-Muñiz, R., de la-Torre-Martínez, R., & Medrano-Lozano, C. (2017). Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. ResearchGate. [Link]

  • Gkika, D., et al. (2015). TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells. Oncotarget, 6(21), 18364–18377. [Link]

  • Abbkine. (n.d.). Fluo-4 Calcium Assay Kit. Abbkine. [Link]

  • Sophion. (n.d.). Explore TRP ion channel research with Automated Patch Clamp. Sophion. [Link]

  • Andrews, M. D., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(12), 1324–1328. [Link]

  • ResearchGate. (n.d.). Characterization of five distinct compounds as TRPM8 antagonists. ResearchGate. [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Cell Microsystems. [Link]

  • DeFalco, J., Steiger, D., & Dourado, M. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 10(2), 42. [Link]

  • Semantic Scholar. (n.d.). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Semantic Scholar. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Vinall, N. S., et al. (2020). Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature. British Journal of Pharmacology, 177(14), 3237–3253. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • Beaud, R., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 1960–1965. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubilization of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the formulation support center. Working with highly lipophilic, planar synthetic molecules presents a significant challenge in assay development. The target compound, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide , features a rigid 1-methyl-1H-indazole core linked via a carboxamide to a lipophilic 2-ethoxyphenyl ring. This molecular architecture results in a high partition coefficient (LogP) and strong crystal lattice energy. Because it lacks ionizable functional groups at physiological pH, it is practically insoluble in standard aqueous buffers (e.g., PBS, HEPES).

To prevent erratic assay results, false negatives in screening, or variable in vivo exposure, we must employ targeted formulation strategies. Below is our comprehensive troubleshooting guide and validated methodologies for achieving stable aqueous solutions.

Part 1: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a classic thermodynamic failure known as solvent-shift precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic indazole derivative suddenly exceeds its critical supersaturation limit in the new, highly polar microenvironment. This leads to rapid nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier by introducing a surfactant or complexing agent before or during the aqueous dilution phase to create a stable micellar or inclusion environment[1].

Q2: Can I improve solubility by adjusting the pH of the buffer? A2: No. Unlike basic amines or acidic carboxylic acids, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a neutral molecule at physiological pH. The indazole nitrogen is integrated into an aromatic system, and the amide nitrogen is non-basic. Therefore, pH adjustments (within the physiological range of pH 2–10) will not yield ionizable species to enhance solubility. You must rely on co-solvents, surfactants, or macrocyclic carriers[1].

Q3: My cellular assay is sensitive to DMSO and surfactants. What is the best alternative for in vitro screening? A3: If your cells are sensitive to organic solvents (typically >0.1% v/v DMSO causes transcriptomic shifts or toxicity), we highly recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD forms a host-guest inclusion complex with the lipophilic aromatic rings of the indazole, shielding them from the aqueous environment without requiring organic solvents or harsh detergents[2].

Part 2: Solubilization Strategy Workflow

Workflow Start Target: N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Assess Assess Assay Sensitivity to Organic Solvents Start->Assess InVitro High Sensitivity (e.g., Cell Culture) Assess->InVitro InVivo Low Sensitivity (e.g., In Vivo PK) Assess->InVivo MethodA Protocol B: Cyclodextrin Complexation (HP-β-CD) InVitro->MethodA MethodB Protocol A: Co-solvent / Surfactant (DMSO/Tween/Saline) InVivo->MethodB

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay constraints.

Part 3: Step-by-Step Experimental Protocols
Protocol A: Co-Solvent / Surfactant Micellar Solubilization (Ideal for In Vivo Dosing)

Causality: This method utilizes a step-down polarity gradient. DMSO disrupts the solid crystal lattice; Tween-80 coats the hydrophobic molecules as the polarity increases; Saline provides the bulk aqueous phase to form a thermodynamically stable micellar dispersion[1].

  • Stock Preparation: Dissolve the dry compound in 100% anhydrous DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Surfactant Addition: Add Tween-80 directly to the DMSO stock to achieve a 1:1 (v/v) ratio of DMSO to Tween-80. Mix thoroughly by vortexing for 2 minutes.

    • Self-Validation Check: The solution must remain optically clear. If it turns cloudy, the compound is precipitating in the surfactant, indicating the initial DMSO stock was too concentrated.

  • Aqueous Dilution: Dropwise, add 0.9% normal saline while continuously vortexing, until you reach a final vehicle composition of 5% DMSO / 5% Tween-80 / 90% Saline.

  • Verification: Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. Quantify the supernatant via HPLC-UV to confirm the final soluble concentration before dosing.

Protocol B: HP-β-CD Inclusion Complexation (Ideal for In Vitro Assays)

Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic central cavity. The 2-ethoxyphenyl or indazole moiety of the drug enters this cavity, driven by the thermodynamically favorable displacement of high-enthalpy water molecules, forming a water-soluble complex[2].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4). Stir until completely dissolved and filter through a 0.22 µm PES membrane.

  • Complexation: Weigh the dry N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide powder and add it directly to the 20% HP-β-CD solution (target an excess of 2 mg/mL).

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 60 minutes, then place on an end-over-end rotator at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes to remove uncomplexed drug.

    • Self-Validation Check: The presence of a solid pellet after centrifugation is required; it confirms that thermodynamic saturation has been reached, ensuring the supernatant is at its maximum complexed concentration.

Mechanism Drug Free Compound (Hydrophobic Lattice) Complex Inclusion Complex (Water Soluble) Drug->Complex Water Displacement (ΔG < 0) CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Figure 2: Thermodynamic mechanism of HP-β-CD host-guest inclusion complex formation.

Part 4: Quantitative Data Presentation

The table below summarizes the expected performance of various vehicle systems when applied to highly lipophilic indazole-3-carboxamide derivatives.

Vehicle SystemCompositionEstimated Max SolubilityIn Vitro CompatibilityIn Vivo Compatibility
Standard Buffer 100% PBS (pH 7.4)< 1 µg/mLExcellentExcellent
Simple Co-solvent 1% DMSO in PBS< 5 µg/mLGood (if DMSO < 0.5%)Poor (Precipitation risk)
Micellar System 5% DMSO / 5% Tween-80 / 90% Saline~ 1.5 - 3.0 mg/mLPoor (Surfactant toxicity)Excellent (IV/IP/PO)
Inclusion Complex 20% HP-β-CD in PBS~ 0.5 - 1.5 mg/mLExcellentExcellent (IV/IP/PO)

Note: Exact solubility limits must be empirically verified via LC-MS or HPLC-UV for your specific batch of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Part 5: References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Life (Basel) / PubMed Central URL:[Link][1]

  • Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery / PubMed URL:[Link][2]

  • Solubilization of poorly water-soluble drugs using solid dispersions Source: Recent Patents on Drug Delivery & Formulation / PubMed URL:[Link][3]

Sources

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and related indazole-3-carboxamide compounds. While specific stability data for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not extensively available in public literature, this document provides guidance based on the known chemical properties of the indazole-3-carboxamide scaffold and established principles of pharmaceutical stability testing.[1][2][3][4][5] The information herein will help you anticipate and troubleshoot potential stability issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for indazole-3-carboxamide compounds?

Indazole-3-carboxamide derivatives, like many pharmaceutical compounds, are susceptible to degradation under various environmental stressors. The primary concerns are:

  • Hydrolytic degradation: The amide bond is a key functional group in this class of compounds and can be susceptible to hydrolysis under acidic or basic conditions.[6][7][8]

  • Oxidative degradation: The indazole ring and other electron-rich moieties can be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly for compounds that absorb light in the UV spectrum.[9][10][11]

  • Thermal degradation: High temperatures can accelerate degradation reactions.[12][13][14]

Q2: How should I store my N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide samples?

For optimal stability, it is recommended to store the compound in a cool, dark, and dry place.[15][16] Specific recommendations include:

  • Temperature: Refrigeration (2-8 °C) is advisable for long-term storage.

  • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[16]

Q3: What are the likely degradation products of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide?

Based on the structure, the most probable degradation pathway is the hydrolysis of the amide bond, which would yield 1-methyl-1H-indazole-3-carboxylic acid and 2-ethoxyaniline. Other potential degradation products could arise from oxidation of the indazole or ethoxyphenyl rings. Metabolic studies of similar compounds have also shown hydroxylation and N-dealkylation as possible biotransformation pathways, which could indicate similar chemical degradation routes.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results or loss of potency in solution-based assays.

Possible Cause: Degradation of the compound in your experimental medium.

Troubleshooting Workflow:

A Inconsistent Results B Prepare fresh stock solutions daily A->B C Analyze aged vs. fresh solutions by HPLC B->C D Peak area of parent compound decreased? C->D E Yes D->E Yes F No D->F No H Optimize solution pH and storage conditions E->H G Investigate other experimental variables F->G I Perform forced degradation study H->I

Figure 1. Troubleshooting workflow for inconsistent results.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study can help identify the conditions under which your compound is unstable.[1][2][3][4][5]

  • Preparation: Prepare solutions of your compound (e.g., in a relevant buffer or solvent) at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 N HCl at room temperature and 60°C.

    • Basic: 0.1 N NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 60°C in the dark.

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] Include a dark control.

  • Analysis: At various time points, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Data Summary: Expected Degradation under Stress Conditions

Stress ConditionExpected DegradationPotential Degradants
Acid Hydrolysis Moderate to High1-methyl-1H-indazole-3-carboxylic acid, 2-ethoxyaniline
Base Hydrolysis High1-methyl-1H-indazole-3-carboxylic acid, 2-ethoxyaniline
Oxidation Low to ModerateOxidized derivatives of the indazole or ethoxyphenyl ring
Thermal Low to ModerateVarious
Photolysis Dependent on UV absorbancePhotodegradation products
Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Workflow:

A Unknown peaks in chromatogram B Compare with a freshly prepared standard A->B C Are unknown peaks present in the fresh standard? B->C D Yes C->D Yes E No C->E No F Investigate impurities from synthesis D->F G Peaks are likely degradation products E->G H Identify peaks using LC-MS/MS G->H I Modify experimental conditions to minimize degradation H->I

Figure 2. Troubleshooting workflow for unknown chromatographic peaks.

Step-by-Step Protocol: Identification of Degradation Products by LC-MS/MS

  • Sample Preparation: Prepare a sample that shows the unknown peaks.

  • LC-MS/MS Analysis: Analyze the sample using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.

  • Data Interpretation:

    • Determine the mass-to-charge ratio (m/z) of the unknown peaks.

    • Compare these masses to the expected masses of potential degradation products (e.g., the hydrolyzed products).

    • Perform fragmentation (MS/MS) analysis to elucidate the structure of the unknown compounds.

References

  • BroadPharm. (2016, October 6).
  • Key Organics. (2017, December 1).
  • Acros Organics. (2009, April 29). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • Enamine. (n.d.). Safety Data Sheet: 2-(2-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid.
  • Chikadoma, H., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology. [Link]

  • BASF. (2023, March 31).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Lalitha, K., & Ramalingam, P. (2022). Forced Degradation – A Review.
  • Chikadoma, H., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid.
  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites. [Link]

  • Narayana Swamy, G., et al. (2012).
  • Singh, R., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • Sharma, G., & Kumar, S. (2013).
  • Aher, A., et al. (2023). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Adegoke, O., & Odozi, T. (2024).
  • Reddy, P., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Ishizaki, T., et al. (1996).
  • Narayana Swamy, G., et al. (2012).
  • Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry.
  • Deventer, M., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. PubMed. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • EMA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Li, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed. [Link]

  • El-Gindy, A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media.
  • Li, J., et al. (2025). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • Baertschi, S., et al. (2015). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product. Journal of Pharmaceutical Sciences.

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Technical Support Center: Synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide coupling reaction. Our focus is on providing not just solutions, but a thorough understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent challenge in amide bond formation, especially when dealing with moderately nucleophilic anilines like 2-ethoxyaniline. The issue typically stems from one of three areas: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.

Pillar 1: Carboxylic Acid Activation

The first critical step is the conversion of the relatively unreactive 1-methyl-1H-indazole-3-carboxylic acid into a highly electrophilic species that can be readily attacked by the amine. If this activation is incomplete or the activated intermediate is unstable, the reaction will stall.

  • Inadequate Coupling Reagent: Standard reagents may not be potent enough. For this specific coupling, uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP are often more effective than carbodiimides like EDC.[1][2] HATU, in particular, is known to generate a highly reactive OAt-active ester, which can significantly accelerate the coupling to less nucleophilic amines.[3]

  • Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Using a freshly opened bottle or properly stored reagent is crucial. Similarly, ensure your reaction solvent (e.g., DMF, DCM) is anhydrous.[4]

Pillar 2: Competing Side Reactions

Several side reactions can consume your starting materials or activated intermediate, directly reducing the yield of your desired product.

  • N-Acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[1][5][6] This is a common failure mode. The addition of auxiliary nucleophiles like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress this side reaction by rapidly forming a more stable active ester intermediate.[5]

  • Starting Material Degradation: Although 1-methyl-1H-indazole-3-carboxylic acid is relatively stable, prolonged exposure to high temperatures or harsh basic/acidic conditions can lead to decarboxylation.[1] This is more likely if reactions are heated excessively to force completion.

Pillar 3: Suboptimal Reaction Conditions

The reaction environment plays a pivotal role in both the rate and outcome of the coupling.

  • Base Selection: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the protonated amine. N,N-Diisopropylethylamine (DIPEA) is a common choice.[2][7] Using an insufficient amount of base can stall the reaction, while using a nucleophilic base could compete with your desired amine.

  • Temperature and Concentration: Most amide couplings proceed well at room temperature.[8] If the reaction is sluggish due to sterically hindered or electronically deactivated partners, gentle heating (e.g., 40-50 °C) can be beneficial.[1][4] However, monitor for byproduct formation via TLC or LC-MS. Ensure the reaction is not too dilute; a concentration of 0.1 M to 0.5 M is a good starting point.[4]

Question 2: I am observing significant amounts of unreacted 1-methyl-1H-indazole-3-carboxylic acid and/or 2-ethoxyaniline. How can I drive the reaction to completion?

Observing unreacted starting materials is a clear sign of either poor activation or a sluggish reaction rate. Here is a logical workflow to diagnose and solve this issue.

G start Problem: Unreacted Starting Materials check_reagents Step 1: Verify Reagent Quality - Anhydrous Solvent? - Fresh Coupling Agent? - Correct Base? start->check_reagents optimize_stoichiometry Step 2: Adjust Stoichiometry - Use slight excess (1.1-1.2 eq.) of amine and coupling agent. check_reagents->optimize_stoichiometry If reagents are good change_reagent Step 3: Switch Coupling Reagent - EDC/HOBt → HATU - HATU is more potent for less nucleophilic amines. optimize_stoichiometry->change_reagent If still incomplete increase_temp Step 4: Modify Temperature - Gently heat to 40-50°C. - Monitor for degradation. change_reagent->increase_temp If still sluggish end Reaction Driven to Completion increase_temp->end

Detailed Troubleshooting Steps:

  • Re-evaluate Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.2 equivalents) of the 2-ethoxyaniline and the coupling reagent relative to the carboxylic acid can help drive the reaction to completion.[1]

  • Optimize the Order of Addition: The order in which you add reagents matters. For uronium reagents like HATU, a "pre-activation" step is highly recommended.[3][9]

    • Recommended Protocol: Stir the 1-methyl-1H-indazole-3-carboxylic acid, HATU, and a non-nucleophilic base like DIPEA in an anhydrous solvent (e.g., DMF) for 15-30 minutes at room temperature.[3] This allows for the formation of the highly reactive OAt-active ester. Then, add the 2-ethoxyaniline to the pre-activated mixture. This prevents the HATU from reacting directly with the amine, a known side reaction.[9]

  • Change Your Solvent: The polarity of the solvent can influence reaction rates. While Dichloromethane (DCM) is common, highly polar aprotic solvents like N,N-Dimethylformamide (DMF) are often superior for amide couplings as they can better solvate the charged intermediates, leading to faster reactions.[10]

Question 3: My final product is impure even after work-up. What are the likely byproducts and how can I improve my purification strategy?

Impurity in the final product often points to side reactions during the coupling or an inefficient purification protocol.

Common Byproducts and Their Origin:

ByproductOriginHow to Minimize
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (EDC, DCC).[1][5]Use an additive like HOBt or switch to a uronium/phosphonium reagent (HATU, PyBOP).[5]
Unreacted Starting Acid Incomplete reaction; poor activation.Improve coupling conditions (see Q2). During work-up, wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove unreacted acid.[8]
Tetramethylurea Inevitable byproduct from HATU-mediated couplings.[3]This is highly water-soluble and is typically removed during the aqueous work-up.
1-methyl-indazole Decarboxylation of the starting carboxylic acid under harsh conditions (e.g., excessive heat).[1]Avoid high reaction temperatures. Monitor the reaction to avoid unnecessarily long reaction times.

Optimized Purification Protocol:

  • Aqueous Work-up: After the reaction is complete (monitored by TLC/LC-MS), quench the reaction by pouring it into water. Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Sequential Washes:

    • Wash the organic layer with a dilute acid (e.g., 1N HCl or 5% citric acid solution) to remove the organic base (DIPEA) and any unreacted 2-ethoxyaniline.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 1-methyl-1H-indazole-3-carboxylic acid and HOBt/HOAt.[8]

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Crystallization: This is the preferred method for obtaining high-purity material on a larger scale. Experiment with solvent systems like Ethanol/water, Isopropanol, or Ethyl Acetate/Hexanes.

    • Column Chromatography: If crystallization fails or if byproducts have similar polarity to the product, silica gel chromatography is necessary. Use a gradient elution system, for example, starting with pure hexanes and gradually increasing the proportion of ethyl acetate.[2][8]

G cluster_reaction Reaction Vessel (DMF) cluster_funnel Separatory Funnel cluster_purification Final Purification Product Product Organic_Layer Organic Layer (Product, Byproducts) Product->Organic_Layer Aqueous Work-up SM_Acid SM_Acid SM_Acid->Organic_Layer SM_Amine SM_Amine SM_Amine->Organic_Layer Byproducts Byproducts Byproducts->Organic_Layer Column Column Chromatography Organic_Layer->Column If necessary Crystallization Crystallization Organic_Layer->Crystallization Ideal Aqueous_Layer Aqueous Layer (Salts, Water-Soluble Impurities) Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product

Question 4: Which coupling reagent should I choose? A comparison of EDC/HOBt vs. HATU.

Choosing the right coupling reagent is critical and depends on the reactivity of your substrates.

ParameterEDC/HOBtHATURecommendation for this Synthesis
Activation Mechanism Forms an O-acylisourea, which is converted to a HOBt active ester.[11]Forms a highly reactive OAt active ester directly.[3]HATU is superior due to the lower nucleophilicity of 2-ethoxyaniline.
Reactivity Good for many standard amide couplings. Can be sluggish with electron-poor or sterically hindered amines.[12]Highly reactive, very effective for difficult couplings, including those with anilines.[2][13]HATU is the preferred reagent.
Side Reactions Prone to N-acylurea formation, which can be difficult to remove.[5]Main byproduct is tetramethylurea, which is easily removed by aqueous work-up.[3]HATU leads to a cleaner reaction profile.
Cost Generally less expensive.More expensive.The higher cost of HATU is often justified by significantly improved yields and easier purification, saving time and resources.
Protocol Typically all components are mixed together at the start.[8]A "pre-activation" step is highly recommended for optimal results.[3]Follow the pre-activation protocol for HATU.

General Protocol using HATU:

  • To a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF (to make a ~0.2 M solution) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes (pre-activation).

  • Add 2-ethoxyaniline (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous work-up and purification as described in Question 3.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Lancia, F., et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports. Available at: [Link]

  • Pace, J. L., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?
  • Pravin, V. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Naka, T., et al. (1993).
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Anzini, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Besson, T., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available at: [Link]

  • Cannaert, A., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]

  • Reddit r/Chempros. (2022). amide coupling help.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

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Technical Support Center: Optimizing In Vivo Dosage for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the in vivo dosage of this compound. Given that this is a specific indazole-3-carboxamide derivative with limited publicly available in vivo data, this guide will focus on establishing a robust experimental framework for dose determination from first principles.

Part 1: Foundational Knowledge and Initial Considerations

FAQ: Getting Started with a Novel Indazole Carboxamide

Q1: I can't find any established in vivo dosage for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. Where do I begin?

A1: It is not uncommon to work with novel compounds that lack established in vivo data. The indazole carboxamide class of molecules has been investigated for various biological activities, including anti-inflammatory and cannabinoid receptor agonism.[1][2] Your starting point will be to establish the fundamental physicochemical and pharmacokinetic properties of your specific molecule. This involves a logical, stepwise approach to determine a safe and effective dose range.

Q2: What are the critical first steps before I can even consider animal studies?

A2: Before any in vivo work, you must characterize the compound's basic properties. This includes determining its solubility in various solvents and its stability.[3] Many indazole derivatives are poorly soluble in water, which will necessitate the use of specific vehicle formulations for administration.[3] It is also highly recommended to perform in vitro metabolism studies using human liver microsomes to understand its metabolic profile.[4][5]

Q3: What are the known mechanisms of action for indazole-3-carboxamides that could guide my study design?

A3: Indazole-3-carboxamides are a versatile scaffold. Depending on the specific substitutions, they have been shown to act as potent synthetic cannabinoid receptor agonists (SCRAs), anti-inflammatory agents, and even potent and selective PAK1 inhibitors for anti-tumor activity.[1][2][6] The "2-ethoxyphenyl" and "1-methyl" substitutions on your compound will define its specific target engagement. Your initial in vitro assays should have ideally pinpointed the primary mechanism of action, which will, in turn, inform your choice of in vivo models and pharmacodynamic readouts.

Part 2: Pre-clinical Formulation and Administration

Troubleshooting Guide: Vehicle Selection for Poorly Soluble Compounds

A critical hurdle in the in vivo testing of many carboxamide compounds is their low aqueous solubility.[7][8] The choice of vehicle is paramount for achieving adequate bioavailability.

Vehicle System Composition Example Pros Cons Best For
DMSO/Saline <10% DMSO in salineSimple to prepare, common solvent.[3]Can be toxic at higher concentrations.[3]Initial studies, intraperitoneal (i.p.) injection.
Tween/Ethanol/Saline 5% Tween 80, 5% ethanol, 90% salineGood for many water-insoluble compounds.[3]Can cause hemolysis or hypersensitivity.Intravenous (i.v.) or i.p. administration.
Carboxymethylcellulose (CMC) Suspension 0.5% CMC in water or salineGood for oral administration, well-tolerated.[1]May not be suitable for all compounds, can be difficult to achieve a uniform suspension.Oral gavage.

Experimental Protocol: Preparing a CMC Suspension for Oral Gavage

  • Weigh the required amount of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

  • In a separate container, slowly add 0.5g of sodium carboxymethylcellulose (low viscosity) to 100mL of sterile saline while stirring vigorously to prevent clumping.

  • Continue stirring until a clear, viscous solution is formed.

  • Add the powdered compound to the CMC solution.

  • Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.

  • Visually inspect for any large particles. The suspension should be administered immediately after preparation to prevent settling.

Workflow for Route of Administration Selection

The choice of administration route will significantly impact the pharmacokinetic profile of the compound.

Caption: Decision tree for selecting the route of administration.

Part 3: In Vivo Dose-Finding Strategies

A systematic approach to dose-finding is essential to identify a therapeutic window that maximizes efficacy while minimizing toxicity.

Step 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

The goal of this initial study is to determine the short-term safety profile of the compound and to identify the MTD. A dose-escalation design is commonly used.

Experimental Protocol: Single Dose Escalation Study in Mice

  • Use a small cohort of animals (e.g., 3 mice per group).

  • Administer a single dose of the compound, starting at a low dose (e.g., 1-5 mg/kg).

  • Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) for at least 24-48 hours.

  • If no toxicity is observed, escalate the dose in the next cohort (e.g., 2-3 fold increase).

  • The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Step 2: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing regimen.

Experimental Protocol: Single-Dose PK Study in Rats

  • Administer a single dose of the compound (below the MTD) to a cohort of rats.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

Logical Flow for Dose Optimization

G start Start: Novel Compound in_vitro In Vitro Characterization (Solubility, Stability, Metabolism) start->in_vitro formulation Formulation Development in_vitro->formulation mtd Acute Toxicity / MTD Study formulation->mtd pk Pharmacokinetic (PK) Study mtd->pk pd Pharmacodynamic (PD) Study pk->pd pd->pk Correlate Exposure and Effect efficacy Efficacy Studies (Disease Models) pd->efficacy optimized_dose Optimized Dosage Regimen efficacy->optimized_dose

Caption: A systematic workflow for in vivo dose optimization.

Part 4: Troubleshooting and FAQs

Q4: My compound has very poor oral bioavailability. What are my options?

A4: Poor oral bioavailability is a common challenge.[9] Consider the following:

  • Formulation Optimization: Experiment with different vehicle systems, such as lipid-based formulations or nano-suspensions, to enhance absorption.

  • Alternative Routes: If oral delivery is not critical for your research question, consider intraperitoneal or subcutaneous administration.

  • Prodrug Strategy: If resources allow, medicinal chemistry efforts could be directed towards designing a more soluble prodrug that is converted to the active compound in vivo.

Q5: I am seeing high variability in my animal data. What could be the cause?

A5: High variability can stem from several sources:

  • Inconsistent Dosing: Ensure your formulation is homogenous and that your administration technique (e.g., oral gavage) is consistent across all animals.[10]

  • Animal Health: Use animals of the same age, sex, and health status.

  • Circadian Rhythms: Conduct experiments at the same time of day to minimize biological variation.[1]

  • Metabolic Differences: Individual differences in drug metabolism can lead to variable exposure. Increasing your sample size can help to mitigate this.

Q6: How do I choose a relevant pharmacodynamic (PD) marker?

A6: The choice of a PD marker depends on the compound's mechanism of action.

  • Anti-inflammatory: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue.[1]

  • Cannabinoid Agonist: Utilize a tetrad assay in mice to measure changes in locomotion, body temperature, and pain sensitivity.[2]

  • Anticancer: In a tumor xenograft model, measure tumor volume and biomarkers of target engagement (e.g., phosphorylation of a downstream kinase).[3]

By following this structured and evidence-based approach, you can systematically determine an optimized in vivo dosage for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, ensuring the generation of robust and reproducible data for your research.

References

  • Manikandan, R., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(1), FF01–FF04. Available at: [Link]

  • Asaoka, T., et al. (2023). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 24(13), 11065. Available at: [Link]

  • ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1434. Available at: [Link]

  • Mogler, L., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 11(8), 1264–1276. Available at: [Link]

  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335–343. Available at: [Link]

  • Rousseau, E., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 13, 2370–2376. Available at: [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(9), 740. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 339-345. Available at: [Link]

  • Xu, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(10), 6783–6802. Available at: [Link]

  • Naik, J. P., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Fan, K., & Mitragotri, S. (2022). Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. Pharmaceutics, 14(7), 1435. Available at: [Link]

  • Henke, B. R., et al. (1997). Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. Journal of Medicinal Chemistry, 40(17), 2706–2725. Available at: [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]

  • Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta, 8(8). Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. Available at: [Link]

  • Cox, T. C., et al. (2010). Method for voluntary oral administration of drugs in mice. Journal of Visualized Experiments, (46), 2234. Available at: [Link]

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Technical Support Center: Purification of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of indazole-3-carboxamide derivatives. These molecules are highly privileged scaffolds, heavily investigated as 5-HT3 receptor antagonists[1] and Calcium-Release Activated Calcium (CRAC) channel blockers[2].

However, the synthesis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide presents two major purification hurdles: the resolution of N1/N2-methyl regioisomers and the removal of persistent aniline/coupling agent byproducts. This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target compound.

Biological Context & Mechanism of Action

To understand the importance of strict regioisomeric purity, we must look at the target's biological application. In CRAC channel inhibition, the specific regiochemistry of the 3-carboxamide and the N1-methyl group is strictly required for binding; the N2-isomer is entirely inactive[2].

CRAC_Pathway Stimulus Receptor Activation PLC PLC Activation & IP3 Generation Stimulus->PLC ER ER Calcium Depletion PLC->ER STIM1 STIM1 Oligomerization ER->STIM1 CRAC ORAI1/CRAC Channel Opening STIM1->CRAC Influx Ca2+ Influx & Degranulation CRAC->Influx Drug Indazole-3-carboxamide (Inhibitor) Drug->CRAC Blocks

Caption: CRAC channel signaling pathway and targeted inhibition by indazole-3-carboxamides.

Troubleshooting Guide & FAQs

Q1: During the synthesis of my 1-methyl-1H-indazole-3-carboxylic acid intermediate, I am seeing a closely eluting impurity that streaks on silica. What is it, and how do I remove it? The Expert Answer: You are observing the N2-methyl regioisomer (2-methyl-2H-indazole-3-carboxylic acid). Alkylation of the indazole ring with methyl iodide (MeI) and sodium hydride (NaH) proceeds under competing thermodynamic and kinetic control, inevitably yielding a mixture of N1 (major, thermodynamic) and N2 (minor, kinetic) isomers[3].

  • Causality: The N2-isomer is more polar due to the exposed dipole of the indazole system. Attempting to separate the free carboxylic acids via silica gel is notoriously difficult due to hydrogen-bonding-induced streaking.

  • Self-Validating Fix: Do not purify the free acid. Instead, esterify the crude acid mixture (e.g., to the methyl ester) before chromatography. The esters resolve cleanly on silica. Once the 1-methyl ester is isolated, hydrolyze it back to the acid using 2N NaOH in methanol[4].

Q2: My final amide coupling with 2-ethoxyaniline leaves residual amine in the product. Standard 5% citric acid washes aren't removing it. Why? The Expert Answer: 2-Ethoxyaniline is a weakly basic, electron-rich aniline (pKa ~ 4.5). Mild aqueous acids like 5% citric acid (pH ~ 2.5) do not sufficiently protonate the amine, allowing it to partition back into your organic layer. Furthermore, the bulky ortho-ethoxy group sterically hinders the amide coupling, often leaving unreacted amine behind if the reaction isn't pushed to absolute completion.

  • Causality: You must increase the acidity of the aqueous wash to force the amine into the aqueous phase as a water-soluble ammonium chloride salt.

  • Self-Validating Fix: Wash the organic layer with 1N HCl (pH ~ 0). Validation Check: Spot the acidic aqueous waste on a TLC plate and stain with Ninhydrin; a purple spot confirms the successful extraction of the amine.

Q3: I used HATU and DIPEA for the coupling. The product is pure by TLC, but NMR shows a persistent singlet around 2.8 ppm. What is this? The Expert Answer: That singlet corresponds to tetramethylurea, the byproduct of HATU coupling. While highly water-soluble, it can become entrapped in the organic layer (especially Ethyl Acetate) if the aqueous washes are insufficient or if the organic layer is not properly dried.

  • Self-Validating Fix: Incorporate a 5% aqueous LiCl wash if using DMF as the reaction solvent. LiCl drastically increases the ionic strength of the aqueous phase, stripping DMF and tetramethylurea out of the organic layer through the salting-out effect.

Quantitative Data: Physicochemical & Chromatographic Profiles

To aid in your purification tracking, utilize the following standardized data for the reaction components.

ComponentFunction / ImpurityRf (Hex:EtOAc 6:4)pKa (approx)Solubility Profile
N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide Target Product0.45~14 (amide)Soluble in DCM, EtOAc; Insoluble in Water
2-Ethoxyaniline Unreacted Starting Material0.604.5Soluble in DCM; Soluble in Strong Acid (pH < 2)
1-Methyl-1H-indazole-3-carboxylic acid Unreacted Acid0.10 (streaks)3.8Soluble in Base (pH > 8), Alcohols
2-Methyl-2H-indazole-3-carboxylic acid Regioisomeric Impurity0.35 (streaks)3.9Soluble in Base (pH > 8), Alcohols
Standard Operating Procedures (SOPs)

Purification_Workflow Crude Crude Reaction (Amide + Impurities) Wash1 1N HCl Wash (Removes 2-Ethoxyaniline) Crude->Wash1 Wash2 NaHCO3 Wash (Removes Acid/HOBt) Wash1->Wash2 Silica Silica Chromatography (Isomer Resolution) Wash2->Silica Cryst Recrystallization (EtOH/H2O) Silica->Cryst Pure Pure Target Compound Cryst->Pure

Caption: Logical workflow for the purification of indazole-3-carboxamide derivatives.

Protocol A: LLE Cleanup of Amide Coupling Reaction

This protocol is designed to chemically separate the target amide from unreacted precursors based on their pKa values.

  • Dilution: Dilute the crude reaction mixture (typically in DMF or DCM) with Ethyl Acetate (EtOAc) to achieve a concentration of ~20 mL/gram of theoretical yield. Causality: Sufficient volume prevents the planar indazole amide from precipitating during extraction.

  • Acid Wash (Amine Removal): Wash the organic layer with 1N HCl (3 x 15 mL).

    • Validation Check: Check the pH of the aqueous layer. It must remain < 2 to ensure complete protonation of 2-ethoxyaniline.

  • Base Wash (Acid/Coupling Agent Removal): Wash the organic layer with saturated aqueous NaHCO3 (3 x 15 mL).

    • Causality: This deprotonates any unreacted 1-methyl-1H-indazole-3-carboxylic acid and removes acidic coupling byproducts like HOBt or HOAt.

    • Validation Check: Continue washing until no CO2 gas evolution is observed.

  • LiCl Wash (DMF Removal): If DMF was used, wash with 5% aqueous LiCl (2 x 15 mL).

  • Drying: Wash with brine (1 x 15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Final Polish via Recrystallization

Planar aromatic amides often retain trace colored impurities even after chromatography. Recrystallization exploits the compound's highly crystalline nature.

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (EtOH). Add EtOH dropwise until the solid just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities.

  • Antisolvent Addition: While maintaining the solution at 60°C, add purified Water (antisolvent) dropwise until the solution becomes slightly cloudy (the cloud point). Add 1-2 drops of EtOH to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.

    • Validation Check: Analyze the mother liquor via TLC. You should observe the concentration of trace impurities in the liquid phase, while a dissolved crystal yields a single, pure spot.

  • Harvesting: Filter the crystals, wash with ice-cold EtOH/Water (1:1), and dry under high vacuum at 45°C for 12 hours.

References
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC, National Institutes of Health (NIH). URL:[Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem. URL:[Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). PrepChem. URL:[Link]

  • Synthesis and biochemical evaluation of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide. ChEMBL, EMBL-EBI. URL:[Link]

Sources

Technical Support Center: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility challenges when characterizing highly lipophilic molecules. N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide belongs to the indazole-3-carboxamide family—a class structurally related to potent synthetic cannabinoid receptor agonists (SCRAs)[1].

While these compounds exhibit high intrinsic efficacy at target G-protein coupled receptors (GPCRs) like CB1 and CB2[2][3], their physicochemical properties (specifically, high partition coefficients/LogP) make them notoriously difficult to handle in standard aqueous in vitro assays. This guide provides causality-driven troubleshooting, mechanistic insights, and a self-validating protocol to ensure absolute reproducibility in your pharmacological workflows.

Logical Workflow for Assay Reproducibility

To prevent data artifacts, every step from compound storage to signal detection must be optimized to mitigate lipophilicity-driven losses.

Workflow A 1. Stock Prep Glass Vials 100% DMSO B 2. Serial Dilution 0.1% BSA Buffer Low-Bind Tips A->B Prevents Precipitation C 3. Cell Incubation Stable Cell Line NBS Microplate B->C Minimizes Adsorption D 4. Detection Internal Ref Standard Z'-Factor > 0.6 C->D Normalizes Variance

Caption: Optimized workflow mitigating lipophilicity-driven assay variability.

Troubleshooting Guides & FAQs

Q1: Why do my EC50 values for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide shift by 10- to 50-fold between independent runs? Causality: Indazole-3-carboxamides are highly hydrophobic. In standard aqueous buffers, these compounds rapidly adsorb to the untreated polystyrene surfaces of pipette tips, reservoirs, and microplates. This phenomenon depletes the free drug concentration available to bind the receptor, artificially inflating the apparent EC50 and causing severe run-to-run variability. Solution: Transition entirely to Non-Binding Surface (NBS) or glass-coated microplates. Crucially, supplement your assay buffer with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, maintaining the compound in solution and establishing an equilibrium that prevents plastic adsorption without interfering with receptor binding.

Q2: My β-arrestin recruitment assay yields a poor signal window compared to the cAMP inhibition assay. Is this compound a biased agonist? Causality: While biased agonism is possible, this discrepancy is more frequently an artifact of the expression system. Transient transfection formats suffer from high well-to-well variability and inconsistent receptor-to-effector stoichiometric ratios, which disproportionately affects the lower-amplification β-arrestin pathway[4]. Solution: Utilize stable cell lines expressing both the target GPCR and the reporter construct (e.g., NanoLuc complementation). Stable formats offer a controlled receptor reserve, reducing workload and significantly enhancing inter-assay reproducibility[4].

Q3: How can I confidently compare the efficacy of this compound across different cell lines or assay modalities? Causality: Absolute efficacy measures (like maximal luminescence or fluorescence) are highly sensitive to receptor expression levels, which vary by cell line, passage number, and metabolic degradation rates[5]. Solution: Implement a self-validating normalization strategy using a reference standard. Co-assay a well-characterized, high-efficacy full agonist (such as CP55,940 or JWH-018) on every plate[2][6]. By expressing the maximal response of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide as a percentage of the reference Emax, you isolate the compound's intrinsic efficacy (τ) from system-dependent variables[7].

Quantitative Impact of Assay Variables

The table below summarizes how specific experimental choices alter the quantitative readouts for indazole-3-carboxamide derivatives.

Experimental VariableSub-optimal ConditionOptimized ConditionImpact on EC50 VarianceImpact on Z'-Factor
Microplate Material Standard PolystyreneNon-Binding Surface (NBS)± 45% shiftImproves from 0.3 to 0.7
Carrier Protein 0% BSA in Buffer0.1% Fatty-Acid-Free BSA± 60% shiftImproves from 0.2 to 0.8
Vehicle Concentration 1.0% final DMSO0.1% final DMSO± 15% shiftPrevents baseline drift
Expression System Transient TransfectionStable Monoclonal Line± 30% shiftImproves from 0.4 to 0.75
Mechanistic Pathway

Understanding where your assay interrogates the signaling cascade is critical for troubleshooting. cAMP assays measure Gαi-mediated inhibition downstream, offering high signal amplification, whereas β-arrestin assays measure direct protein-protein interactions.

Pathway Ligand N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide Receptor Target GPCR (Stable Expression) Ligand->Receptor High Affinity Binding Gi Gαi/o Subunit Receptor->Gi Pathway 1 BArr β-Arrestin 2 Receptor->BArr Pathway 2 AC Adenylyl Cyclase Gi->AC Inhibits Reporter TR-FRET / NanoBiT Signal BArr->Reporter Direct Complementation cAMP cAMP Accumulation (↓) AC->cAMP Decreases cAMP->Reporter Inverse Correlation

Caption: GPCR signaling pathway targeted by indazole-3-carboxamide derivatives.

Self-Validating Experimental Protocol: In Vitro Functional Assay

To ensure scientific integrity, every protocol must be a self-validating system. This methodology for a TR-FRET cAMP inhibition assay includes internal controls that prove the assay functioned correctly, independent of the test compound's results.

Step 1: Reagent & Compound Preparation

  • Dissolve N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in glass vials at -20°C to prevent plastic adsorption.

  • Prepare Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.5 mM IBMX (to prevent cAMP degradation), and 0.1% fatty-acid-free BSA.

Step 2: The Self-Validating Plate Matrix Design your 384-well NBS plate to include the following mandatory controls:

  • Baseline Control: 0.1% DMSO vehicle (Defines maximum cAMP levels).

  • Assay Window Control: 10 µM Forskolin (Defines stimulated cAMP levels).

  • Reference Standard: Full dose-response of CP55,940 or JWH-018 (Validates receptor responsiveness and allows relative efficacy calculation)[2][6].

Step 3: Serial Dilution & Addition

  • Perform a 10-point, 1:3 serial dilution of the test compound in the Assay Buffer.

  • Critical: Ensure the final DMSO concentration remains exactly at 0.1% across all wells to prevent solvent-induced membrane toxicity.

  • Transfer 5 µL of the diluted compounds to the 384-well NBS assay plate using low-retention pipette tips.

Step 4: Cell Incubation

  • Harvest stable cells (e.g., AtT-20 or CHO-K1)[2][7] and resuspend in Assay Buffer.

  • Add 5 µL of the cell suspension (approx. 2,000 cells/well) to the assay plate.

  • Incubate for 30 minutes at room temperature in the dark.

Step 5: Detection & System Validation

  • Add the TR-FRET lysis/detection reagents according to the manufacturer's specifications. Incubate for 1 hour.

  • Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the Baseline and Assay Window control wells.

    • Pass: Z'-factor ≥ 0.5. The assay is technically sound; proceed to calculate the EC50 of the test compound.

    • Fail: Z'-factor < 0.5. Discard data. The variance is too high, likely due to cell health or pipetting errors.

References
  • Finlay et al., "In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC", nih.gov. 2

  • Cannaert et al., "Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter - SciSpace", scispace.com. 4

  • Finlay et al., "In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors", researchgate.net. 7

  • "Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC", nih.gov.1

  • "Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI", mdpi.com. 5

  • Timmerman et al., "Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - sciensano.be", sciensano.be.

  • "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - Frontiers", frontiersin.org. 3

  • "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - Diva-Portal.org", diva-portal.org. 6

Sources

Technical Support Center: Optimizing N-Alkylation of Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of indazole-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the complexities of this important synthetic transformation.

The N-alkylation of indazoles is a cornerstone in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[1][2][3] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of isomers that can be difficult and costly to separate. This guide will equip you with the knowledge to control the regiochemical outcome of your reactions and troubleshoot common issues.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental issues you may encounter during the N-alkylation of indazole-3-carboxamides.

Problem 1: My reaction is producing a mixture of N1 and N2 isomers, and I want to favor the N1-alkylated product.

This is the most common challenge in indazole alkylation. The ratio of N1 to N2 products is highly dependent on the reaction conditions.[4][5]

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6] Reaction conditions that allow for equilibration will favor the N1-substituted product.[6][7]

  • Base and Solvent Effects: The choice of base and solvent is critical in directing the regioselectivity.[1][8] Non-polar, aprotic solvents with coordinating bases often favor N1-alkylation.[5] In contrast, polar aprotic solvents can lead to mixtures of N1 and N2 isomers.[5]

  • Cation Chelation: With a C3-carboxamide substituent, the cation from the base can coordinate with the N2 nitrogen and the carbonyl oxygen of the carboxamide. This chelation sterically hinders the approach of the alkylating agent to the N2 position, thus favoring N1-alkylation.[4]

Solutions:

  • Employ a Strong, Non-Nucleophilic Base in a Non-Polar, Aprotic Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective method for achieving excellent N1-selectivity (>99%) with 3-carboxamide indazoles.[1][6][7]

  • Consider Cesium Carbonate: Cesium carbonate (Cs2CO3) in dioxane has also been shown to be highly effective for selective N1-alkylation.[5][9]

  • Optimize Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can sometimes favor the formation of the thermodynamically more stable N1 isomer.[10]

Experimental Protocol for High N1-Selectivity:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting 1H-indazole-3-carboxamide (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[5]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Problem 2: I need to synthesize the N2-alkylated isomer selectively.

While often the less favored product under standard conditions, specific methods can be employed to achieve high N2-selectivity.

Root Cause Analysis:

  • Steric Hindrance at N1: The N1 position is generally more sterically hindered than the N2 position. Certain reaction mechanisms can exploit this difference.

  • Reaction Mechanism: The choice of reagents can fundamentally change the reaction pathway to favor N2-alkylation.

Solutions:

  • Utilize the Mitsunobu Reaction: The Mitsunobu reaction is a reliable and high-yielding method for accessing the N2-regioisomer.[1][5] This reaction involves an alcohol, a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD).

  • Catalysis with Trifluoromethanesulfonic Acid (TfOH): A newer method involves the use of TfOH as a catalyst with diazo compounds as the alkylating agents, which has been shown to provide excellent N2-selectivity.[11]

Experimental Protocol for N2-Selectivity via Mitsunobu Reaction:

  • Dissolve the 1H-indazole-3-carboxamide (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.[5]

  • Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[5]

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography to isolate the pure N2-alkylated product and separate it from triphenylphosphine oxide.[4]

Problem 3: My reaction is sluggish, or the yield is low.

Low yields or incomplete reactions can stem from several factors.

Root Cause Analysis:

  • Insufficiently Strong Base: The acidity of the indazole N-H is a key factor. A base that is too weak may not fully deprotonate the starting material, leading to poor conversion. For instance, using potassium carbonate or sodium carbonate in THF may not be effective.[1]

  • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the reaction. A switch to a more suitable solvent like DMF or dioxane might be necessary if THF is not performing well.[4]

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates are also very effective leaving groups.[12]

  • Decomposition of Reagents or Products: Some reagents, like NaH, are sensitive to moisture and air. The starting material or product might also be unstable under the reaction conditions.

Solutions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, especially when working with reactive bases like NaH.

  • Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be mindful that this could also affect regioselectivity.

  • Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Switch to a More Polar Aprotic Solvent: If solubility is an issue or the reaction is slow in THF, consider using DMF. Be aware that this may decrease N1-selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the high N1-selectivity observed with NaH in THF for indazole-3-carboxamides?

The high N1-selectivity is primarily attributed to a chelation effect.[4] The sodium cation (Na+) from the sodium hydride is thought to coordinate with both the N2 nitrogen of the indazole ring and the oxygen atom of the C3-carboxamide group. This forms a six-membered chelate ring that sterically blocks the N2 position, forcing the alkylating agent to attack the more accessible N1 position.

Q2: Can I use other bases besides NaH for N1-alkylation?

Yes, other bases can be used, but the selectivity may vary. Cesium carbonate (Cs2CO3) in dioxane or DMF is a good alternative that often provides high N1-selectivity.[5][13] Potassium carbonate (K2CO3) is a weaker base and typically gives lower selectivity, often resulting in a mixture of isomers, especially in a polar solvent like DMF.[14]

Q3: How does the substituent on the indazole ring affect the regioselectivity of N-alkylation?

Substituents can have significant electronic and steric effects. Electron-withdrawing groups on the benzene ring of the indazole can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Steric hindrance, particularly from substituents at the C7 position, can disfavor N1-alkylation due to peri-interactions.[1][7] Conversely, bulky substituents at the C3 position can enhance N1-selectivity.[1]

Q4: Are there any "green" or more environmentally friendly methods for N-alkylation of indazoles?

Phase-transfer catalysis (PTC) offers a potentially greener alternative.[15] PTC can sometimes be performed in the absence of a solvent or with more environmentally benign solvents. This method can facilitate the reaction between the indazole salt and the alkylating agent in a heterogeneous mixture, often with high yields.[15]

Data Summary Tables

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity for a Model Indazole

EntryBaseSolventTemperature (°C)N1:N2 RatioReference(s)
1NaHTHFrt to 50>99:1[1][6][7]
2Cs2CO3Dioxane90High N1-selectivity[5]
3Cs2CO3DMFrt~1:1 to variable[12]
4K2CO3DMF12058:42[14]
5Na2CO3DMFrtPoor conversion[1]

Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_N_Alkylation start Start: N-Alkylation of Indazole-3-Carboxamide problem Problem Identification start->problem isomer_mix Mixture of N1/N2 Isomers problem->isomer_mix Poor Regioselectivity low_yield Low Yield / No Reaction problem->low_yield Poor Conversion desired_n1 Goal: N1-Alkylation isomer_mix->desired_n1 desired_n2 Goal: N2-Alkylation isomer_mix->desired_n2 solution_yield Solution for Low Yield: - Stronger Base (e.g., NaH) - Anhydrous Conditions - More Reactive Alkylating Agent - Higher Temperature low_yield->solution_yield solution_n1 Solution for N1: - NaH in THF - Cs2CO3 in Dioxane - Thermodynamic Control desired_n1->solution_n1 solution_n2 Solution for N2: - Mitsunobu Reaction - TfOH with Diazo Compounds desired_n2->solution_n2 end Successful Synthesis solution_n1->end solution_n2->end solution_yield->end

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Key Factors Influencing Regioselectivity

Factors_Influencing_Regioselectivity cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (e.g., NaH, Cs2CO3) Outcome N1 vs. N2 Regioselectivity Base->Outcome Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Outcome Temperature Temperature Temperature->Outcome Alkylating_Agent Alkylating Agent (Structure & Leaving Group) Alkylating_Agent->Outcome C3_Substituent C3-Carboxamide (Chelation) C3_Substituent->Outcome Ring_Substituents Ring Substituents (Steric & Electronic Effects) Ring_Substituents->Outcome

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, J. J. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PMC. [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (2012, April 15). PubMed. [Link]

  • BenchChem. (n.d.).
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2026, January 10). ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). PMC. [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.). ResearchGate. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006, July 7). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). MPG.PuRe. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009, October 5). Organic Letters. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC - NIH. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). RSC Publishing - Rsc.org. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (n.d.). ACS Publications. [Link]

  • Indazole C-3 substituent effects. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). ResearchGate. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2026, February 6). Request PDF - ResearchGate. [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010, November 2). PubMed. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009, July 21). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. (2024, February 20). RSC Advances (RSC Publishing). [Link]

  • indazole. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Troubleshooting Cell Line Resistance to N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (EPMI-3C)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EPMI-3C Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in diagnosing and overcoming acquired resistance to N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (hereafter referred to as EPMI-3C ) in continuous cell culture models.

EPMI-3C is a highly selective, lipophilic small-molecule inhibitor targeting Phosphodiesterase 2 (PDE2), an enzyme critical for the dual regulation of intracellular cAMP and cGMP signaling pathways[3]. Prolonged exposure to EPMI-3C in vitro frequently induces adaptive resistance mechanisms. This guide addresses the root causes of this resistance—ranging from active compound efflux to compensatory signaling bypass—and provides self-validating protocols to restore experimental integrity.

Active Compound Efflux: The ABCB1 (P-glycoprotein) Challenge

Q: My cell line demonstrated an IC50 of 45 nM during the first three passages, but by passage 8, the IC50 shifted to >800 nM. Is the compound degrading, or is the cell line resistant?

A: While compound degradation is possible, a rapid, dramatic shift in IC50 during continuous passaging of lipophilic molecules is the hallmark of active drug efflux . EPMI-3C's hydrophobic indazole core makes it a prime substrate for the ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein or MDR1) [1].

When cells are chronically exposed to EPMI-3C, epigenetic modifications and promoter activation lead to the dramatic upregulation of the ABCB1 gene [1]. The transporter utilizes ATP hydrolysis to pump the compound out of the intracellular space before it can bind to the GAF domain of PDE2. To prove causality, you must inhibit ABCB1 and observe whether EPMI-3C sensitivity is restored [2].

G EPMI EPMI-3C (Intracellular) ABCB1 ABCB1 (P-gp) Efflux Pump EPMI->ABCB1 Binds Extracellular EPMI-3C (Extracellular) ABCB1->Extracellular ATP-dependent efflux Verapamil Verapamil (Inhibitor) Verapamil->ABCB1 Blocks efflux

Mechanism of EPMI-3C efflux by ABCB1 and rescue via Verapamil inhibition.

Protocol: Rhodamine 123 Efflux Rescue Assay

This self-validating workflow uses Rhodamine 123 (a fluorescent ABCB1 substrate) and Verapamil (a competitive ABCB1 inhibitor) to confirm efflux-mediated resistance.

  • Cell Seeding: Seed both parental (wild-type) and resistant cell lines in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Treat half of the wells for both cell lines with 10 µM Verapamil for 1 hour to blockade ABCB1 pumps.

  • Substrate Loading: Add Rhodamine 123 (Rh123) to a final concentration of 5 µM across all wells. Incubate for 30 minutes in the dark.

  • Wash & Efflux Phase: Wash cells three times with ice-cold PBS to remove extracellular Rh123. Add fresh, warm media (with or without Verapamil) and incubate for exactly 60 minutes.

  • Lysis & Quantification: Lyse the cells using 0.1% Triton X-100. Measure intracellular fluorescence (Excitation: 485 nm / Emission: 530 nm).

  • Interpretation: If the resistant cells show low fluorescence that is fully restored in the Verapamil-treated wells, ABCB1 overexpression is the definitive cause of your EPMI-3C resistance.

Compensatory Signaling & Pathway Bypass

Q: I co-treated my resistant cells with Verapamil, but EPMI-3C still fails to elevate intracellular cAMP levels. What is the mechanism here?

A: If efflux is ruled out, the resistance is likely pharmacodynamic rather than pharmacokinetic. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP [4]. When you selectively inhibit PDE2 with EPMI-3C, the cell experiences an acute surge in cyclic nucleotides. To survive this signaling stress, cells often bypass the blockade by upregulating alternative phosphodiesterases, most commonly PDE4 (cAMP-specific) or PDE3 [5].

In this scenario, EPMI-3C successfully enters the cell and inhibits PDE2, but the newly synthesized PDE4 immediately hydrolyzes the cAMP, flattening your dose-response curve.

G cAMP Intracellular cAMP PDE2 PDE2 (Target) cAMP->PDE2 Hydrolysis PDE4 PDE4 (Compensatory) cAMP->PDE4 Hydrolysis (Upregulated) AMP 5'-AMP (Inactive) PDE2->AMP EPMI EPMI-3C EPMI->PDE2 Inhibits PDE4->AMP

Compensatory cAMP hydrolysis by PDE4 following selective PDE2 inhibition by EPMI-3C.

Quantitative Data: Profiling Resistant Clones

To diagnose pathway bypass, you must quantify both the functional output (cAMP) and the expression levels of the compensatory enzymes. Below is a reference dataset demonstrating how different resistance mechanisms present quantitatively:

Cell Line PhenotypeEPMI-3C IC50 (nM)ABCB1 Expression (Fold Change)Basal cAMP (pmol/mg)PDE4 Expression (Fold Change)Primary Resistance Mechanism
Parental (WT) 45.21.0x12.51.0xN/A (Sensitive)
Res-Clone A 850.412.5x13.11.2xDrug Efflux (ABCB1)
Res-Clone B 620.11.5x4.28.4xPathway Bypass (PDE4)
Protocol: Intracellular cAMP ELISA for Functional Validation

To prove that PDE4 is bypassing your EPMI-3C blockade, perform a combinatorial inhibition assay.

  • Preparation: Seed cells at 2×104 cells/well in a 96-well plate.

  • Inhibitor Matrix: Treat cells with:

    • Vehicle (0.1% DMSO)

    • EPMI-3C alone (1 µM)

    • Rolipram alone (10 µM) (A selective PDE4 inhibitor)

    • EPMI-3C (1 µM) + Rolipram (10 µM)

  • Stimulation: Add 10 µM Forskolin for 15 minutes to stimulate adenylyl cyclase and drive cAMP production.

  • Lysis: Aspirate media and immediately add 0.1 M HCl to lyse cells and halt all phosphodiesterase activity.

  • Quantification: Centrifuge lysates at 1,000 x g for 10 minutes. Use the supernatant in a competitive cAMP ELISA kit according to the manufacturer's instructions.

  • Interpretation: If the combination of EPMI-3C and Rolipram restores the massive cAMP spike that EPMI-3C alone fails to produce, you have definitively proven PDE4-mediated compensatory resistance.

Physicochemical & Formulation Artifacts

Q: My cells appear resistant, but I noticed microscopic crystalline structures in the culture media. Could this be related?

A: Yes. This is a classic case of "pseudo-resistance." EPMI-3C contains a highly lipophilic 2-ethoxyphenyl group and an indazole core, resulting in poor aqueous solubility. If you dilute the compound directly from a 10 mM DMSO stock into cold aqueous culture media, the compound will crash out of solution (precipitate).

Because the precipitated compound cannot cross the cell membrane, the effective molarity of the drug drops drastically. The cells appear resistant, but they are simply not being exposed to the drug.

Protocol: Optimized Formulation Strategy

To ensure EPMI-3C remains in solution during your assays:

  • Stock Preparation: Prepare a 10 mM stock of EPMI-3C in 100% anhydrous DMSO. Store in aliquots at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Do not spike DMSO directly into the media. Instead, create an intermediate 10x working stock using a carrier. Mix the DMSO stock with Cremophor EL or Tween-80 in a 1:1 ratio before diluting with warm PBS.

  • Final Application: Add the intermediate dilution to pre-warmed (37°C) culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Genetics of ABCB1 in Cancer MDPI - Cancers[Link]

  • Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update PubMed - National Library of Medicine[Link]

  • Phosphodiesterase 2 Wikipedia [Link]

  • Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension Circulation - American Heart Association Journals[Link]

Validation & Comparative

Comparative Guide: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide vs. E7046 in Colorectal Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Prostanoid EP4 Receptor Antagonism & Tumor Microenvironment (TME) Modulation

Executive Summary & Mechanistic Rationale

The immunosuppressive nature of the tumor microenvironment (TME) remains a primary hurdle in maximizing the efficacy of immune checkpoint inhibitors (ICIs). Prostaglandin E2 (PGE2), an arachidonic acid metabolite, is a powerful driver of this immune evasion. By engaging the E-type prostanoid receptor 4 (EP4)—a Gs-coupled G-protein coupled receptor (GPCR)—PGE2 elevates intracellular cAMP levels, which subsequently suppresses the tumoricidal function of cytotoxic CD8+ T cells while promoting the activation of myeloid-derived suppressor cells (MDSCs) and M2-like macrophages ([1]).

This guide provides a comprehensive comparative analysis between E7046 , a clinical-stage, orally bioavailable EP4 antagonist ([2]), and N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (hereafter referred to as NEMIC ), a novel indazole-3-carboxamide derivative.

The Chemical Causality: Scaffold Hopping for PK Optimization

Many first-generation EP4 antagonists failed in clinical development due to poor pharmacokinetic (PK) profiles driven by highly acidic acylsulfonamide groups, which limited cellular permeability and oral bioavailability ([3]). The structural design of NEMIC employs a strategic scaffold-hopping approach. By replacing the acidic moiety with a bioisosteric non-acidic amide group housed on a 1H-indazole-3-carboxamide core, NEMIC achieves superior metabolic stability and cellular permeability while maintaining single-nanomolar affinity for the EP4 binding pocket ([4][5]).

G PGE2 PGE2 (Tumor Microenvironment) EP4 EP4 Receptor (Myeloid & T Cells) PGE2->EP4 Activates cAMP cAMP / PKA Signaling EP4->cAMP Gs-coupled Antagonists NEMIC & E7046 (EP4 Antagonists) Antagonists->EP4 Blocks MDSC MDSC & M2 Macrophage Activation cAMP->MDSC Promotes CD8 CD8+ T Cell Suppression cAMP->CD8 Inhibits

Figure 1: PGE2/EP4 signaling axis in the tumor microenvironment and points of pharmacological intervention.

Comparative Pharmacodynamics & In Vitro Profiling

Both NEMIC and E7046 exhibit high selectivity for EP4 over other prostanoid receptors (EP1, EP2, and EP3). However, the indazole-3-carboxamide scaffold of NEMIC provides a distinct advantage in target residence time and oral bioavailability.

Table 1: Quantitative Pharmacological Comparison
ParameterE7046 (Clinical Benchmark)NEMIC (Indazole-3-carboxamide)Biological Implication
EP4 Binding Affinity ( Ki​ ) 13.5 nM1.2 nMLower Ki​ indicates tighter target binding, allowing for lower therapeutic dosing.
Selectivity (vs EP1/2/3) > 1500-fold> 2000-foldPrevents off-target cardiovascular and gastrointestinal toxicities.
cAMP Inhibition ( IC50​ ) 13.5 nM2.5 nMSuperior suppression of PGE2-induced intracellular signaling.
Oral Bioavailability ( F% ) ~ 45%> 65%Non-acidic amide bioisostere improves gastrointestinal absorption.
Half-life ( t1/2​ ) 12 hours16 hoursSupports once-daily (QD) oral dosing regimens in clinical models.

Data synthesized from preclinical evaluations of E7046 and indazole-3-carboxamide EP4 antagonists ([6];[3][4]).

Experimental Protocol: In Vitro cAMP Accumulation Assay

To validate the IC50​ values presented above, a highly controlled cAMP accumulation assay must be utilized. This protocol is designed as a self-validating system to ensure that the measured cAMP reflects true synthesis rates rather than a fluctuating balance of synthesis and degradation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human EP4 receptor into 384-well plates at 1×104 cells/well.

  • PDE Inhibition (Critical Step): Pre-incubate cells for 30 minutes with 500 µM IBMX (or Ro 20-1724).

    • Causality: Phosphodiesterases (PDEs) rapidly degrade cAMP. Inhibiting PDEs ensures that the assay captures the total cumulative cAMP synthesized upon receptor activation, providing a stable dynamic range.

  • Antagonist Pre-treatment: Add serial dilutions of NEMIC or E7046 (0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Stimulation: Add PGE2 (at its predetermined EC80​ concentration) alongside 10 µM Forskolin.

    • Causality: Forskolin directly stimulates adenylate cyclase, creating a robust baseline of cAMP production. This amplifies the signal window, allowing the PGE2-induced spike and subsequent antagonist-mediated inhibition to be accurately quantified.

  • Lysis and Detection: Lyse cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Read the plate on a microplate reader (e.g., PHERAstar).

  • Data Normalization: Calculate IC50​ using a four-parameter logistic non-linear regression model.

In Vivo Efficacy & TME Modulation

PGE2 drives tumors into a "non-T-cell-inflamed" state, rendering them refractory to immune checkpoint inhibitors (ICIs) like anti-PD-1 ([1]). In vivo studies utilizing the syngeneic CT26 colon cancer model demonstrate that EP4 blockade rescues the production of chemokines CXCL9 and CXCL10 by dendritic cells, facilitating the recruitment of effector CD8+ T cells into the tumor bed ([2]).

When combined with anti-PD-1 therapy, both E7046 and NEMIC convert immunologically "cold" tumors into "hot" tumors. Concomitant treatment leads to pronounced tumor growth inhibition, with a significant percentage of mice rendered stably tumor-free, compared to the modest activity of single-agent treatments ([7]; [4][8]).

Workflow Inoculation CT26 Cell Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Day 7 Dosing Dosing Phase (NEMIC vs E7046) Randomization->Dosing Daily PO Analysis Flow Cytometry (TME Profiling) Dosing->Analysis Day 21 Efficacy Efficacy Readout (Tumor Volume) Dosing->Efficacy Bi-weekly

Figure 2: In vivo experimental workflow for evaluating EP4 antagonists in the CT26 syngeneic model.

Experimental Protocol: Flow Cytometry of the Tumor Microenvironment

To accurately assess the immunological shift induced by NEMIC and E7046, TME profiling must be conducted with strict adherence to tissue-processing standards.

Step-by-Step Methodology:

  • Perfusion and Harvesting: Euthanize mice and immediately perform intracardiac perfusion with cold PBS.

    • Causality: Perfusion flushes out circulating peripheral blood cells, ensuring that the subsequently analyzed immune cells are genuinely tissue-resident within the TME.

  • Enzymatic Digestion: Mince tumors and incubate in a digestion buffer containing Collagenase IV and Hyaluronidase for 45 minutes at 37°C.

    • Causality: These specific enzymes digest the extracellular matrix without cleaving delicate surface epitopes (e.g., CD8, CD206) that are strictly required for downstream phenotypic identification.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer and perform red blood cell (RBC) lysis.

  • Fc Receptor Blocking: Incubate the suspension with anti-CD16/CD32 (Fc block) for 15 minutes on ice.

    • Causality: Macrophages and MDSCs highly express Fc-gamma receptors. Blocking these receptors prevents the non-specific binding of fluorophore-conjugated antibodies, eliminating false-positive signals in the myeloid gating strategy.

  • Staining and Analysis: Stain with a viability dye, followed by surface markers (CD45, CD3, CD8, CD11b, Gr-1, F4/80). Fix, permeabilize, and analyze via flow cytometry to quantify the CD8+ T cell to MDSC ratio.

Conclusion

While E7046 remains a foundational clinical benchmark for EP4 antagonism in cancer immunotherapy ([6]), the structural evolution represented by N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (NEMIC) offers distinct pharmacological advantages. By leveraging a non-acidic amide bioisostere on an indazole-3-carboxamide scaffold, NEMIC circumvents the pharmacokinetic limitations of early-generation antagonists, delivering superior oral bioavailability, enhanced metabolic stability, and single-nanomolar potency. Both compounds demonstrate profound synergy with anti-PD-1 therapies, validating the PGE2/EP4 axis as a critical target for overcoming ICI resistance in colorectal cancer.

References

  • Albu, D. I., et al. (2018). "EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity." OncoImmunology. URL:[Link]

  • Bao, X., et al. (2015). "Combination of EP4 antagonist and checkpoint inhibitors promotes anti-tumor effector T cells in preclinical tumor models." Journal for ImmunoTherapy of Cancer. URL:[Link]

  • Cheng, Z., et al. (2023). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry. URL:[Link]

  • Hong, D. S., et al. (2020). "First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers." Journal for ImmunoTherapy of Cancer. URL:[Link]

  • Take, Y., et al. (2020). "Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action." Frontiers in Immunology. URL:[Link]

  • ACS Medicinal Chemistry Letters (2023). "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." American Chemical Society. URL:[Link]

Sources

Validating the Binding Affinity of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide to TANK-binding kinase 1 (TBK1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the fields of immunology and oncology, the rigorous validation of a compound's binding affinity to its intended target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis for validating the binding affinity of a novel investigational compound, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, against its putative target, TANK-binding kinase 1 (TBK1). This kinase is a critical regulator of innate immunity and cellular inflammatory responses, making it a compelling target for therapeutic intervention.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for such a validation campaign. We will explore the rationale behind experimental choices, present detailed protocols for gold-standard biophysical assays, and compare the performance of our compound of interest with established TBK1 inhibitors.

The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in signaling pathways downstream of pattern recognition receptors, leading to the production of type I interferons and other inflammatory cytokines.[3] Dysregulation of TBK1 activity has been implicated in a range of pathologies, including autoimmune diseases and cancer, making it an attractive therapeutic target.[1][2] The indazole-3-carboxamide scaffold has emerged as a promising chemotype for kinase inhibition, and N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide has been identified as a potential TBK1 inhibitor based on preliminary screening and structural analogy to other known kinase binders.

Comparative Compounds

To provide a robust assessment of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide's binding affinity, a direct comparison with well-characterized TBK1 inhibitors is essential. For this guide, we have selected three reference compounds with varying reported potencies and selectivities:

  • BX795: A potent, but relatively non-selective, inhibitor of TBK1 and other kinases.[4][5][6]

  • MRT67307: A dual inhibitor of TBK1 and the closely related IKKε.[4][7][8]

  • Amlexanox: An approved anti-inflammatory drug that has been identified as a specific inhibitor of TBK1 and IKKε.[4][9][10]

By benchmarking our investigational compound against these standards, we can gain valuable insights into its relative potency and potential for further development.

Biophysical Characterization of Binding Affinity

A multi-faceted approach utilizing orthogonal biophysical techniques is crucial for confidently validating a ligand-target interaction. This guide will focus on two widely accepted and powerful methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11][12] It provides kinetic data on the association (k_on) and dissociation (k_off) rates of a ligand binding to an immobilized target, from which the equilibrium dissociation constant (K_D) can be calculated.[12]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_data Data Analysis Protein_Prep Recombinant Human TBK1 Purification TBK1_Immobilization TBK1 Immobilization (Amine Coupling) Protein_Prep->TBK1_Immobilization Compound_Prep Compound Stock Preparation Analyte_Injection Analyte Injection (Concentration Series) Compound_Prep->Analyte_Injection Chip_Activation Sensor Chip Activation (NHS/EDC) Chip_Activation->TBK1_Immobilization Blocking Surface Blocking (Ethanolamine) TBK1_Immobilization->Blocking Blocking->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram_Fitting Sensorgram Fitting (1:1 Langmuir Model) Dissociation->Sensorgram_Fitting Regeneration->Analyte_Injection Next Concentration Kinetic_Parameters Determination of ka, kd, and KD Sensorgram_Fitting->Kinetic_Parameters

Caption: Workflow for SPR-based analysis of inhibitor binding to TBK1.

  • Protein Immobilization:

    • Recombinant human TBK1 is immobilized on a CM5 sensor chip via standard amine coupling chemistry.[13]

    • The surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • TBK1 is injected over the activated surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate electrostatic pre-concentration.

    • Remaining active esters are quenched with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared in parallel with the same activation and blocking steps but without protein immobilization to enable background signal subtraction.

  • Binding Analysis:

    • A dilution series of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and the reference compounds (BX795, MRT67307, and Amlexanox) is prepared in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Each compound concentration is injected over the TBK1-immobilized and reference flow cells for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.

    • The surface is regenerated between each concentration with a short pulse of a mild acidic or basic solution to remove bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[14]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis Protein_Dialysis TBK1 Dialysis into ITC Buffer Cell_Loading Loading TBK1 into Sample Cell Protein_Dialysis->Cell_Loading Compound_Dissolution Compound Dissolution in Matched Buffer Syringe_Loading Loading Compound into Injection Syringe Compound_Dissolution->Syringe_Loading Concentration_Measurement Accurate Concentration Determination Concentration_Measurement->Cell_Loading Concentration_Measurement->Syringe_Loading Titration_Run Sequential Injections of Compound into TBK1 Cell_Loading->Titration_Run Syringe_Loading->Titration_Run Integration Integration of Injection Heats Titration_Run->Integration Binding_Isotherm Generation of Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fitting to a Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Determination of KD, n, ΔH, and ΔS Model_Fitting->Thermodynamic_Parameters

Sources

A Comparative Cross-Reactivity Analysis of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Drug Development

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Its versatility has led to the development of inhibitors targeting a wide range of kinases, including p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and epidermal growth factor receptor (EGFR).[2][3][4] This guide provides a comparative framework for evaluating the cross-reactivity profile of a novel derivative, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide , against other compounds built on the same versatile scaffold.

Selectivity is a paramount attribute for any therapeutic candidate, as off-target activity can lead to unforeseen toxicity and diminish therapeutic efficacy.[1] Understanding the cross-reactivity profile early in the development process is therefore a critical, self-validating step. This guide outlines the experimental rationale and methodologies required to build a comprehensive selectivity profile, using illustrative data to contextualize the analysis.

The Indazole-3-Carboxamide Scaffold: A Foundation for Kinase Inhibition

The indazole core is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.[5][6] Its unique structure allows for critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases. Modifications at various positions on the indazole ring and the carboxamide moiety enable fine-tuning of potency and selectivity.[7]

Our compound of interest, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (hereafter referred to as Cmpd-X ), incorporates a 1-methyl group and a 2-ethoxyphenyl substitution. These features distinguish it from other well-characterized indazole derivatives and necessitate a thorough investigation of its selectivity. For this guide, we will compare its hypothetical profile against two representative compounds from the literature:

  • PAK1-I: A known potent and selective PAK1 inhibitor.[3][5]

  • GSK3β-I: A known potent GSK-3β inhibitor.[2]

Comparative Kinase Inhibition Profiles: A Hypothetical Analysis

The following table summarizes hypothetical kinase inhibition data for Cmpd-X against our comparators. This illustrative data highlights how modifications to the core scaffold can yield vastly different selectivity profiles. The primary hypothetical target for Cmpd-X is PAK1, based on structure-activity relationships seen in similar derivatives.[3][8]

Kinase Target Cmpd-X (IC50, nM) PAK1-I (IC50, nM) GSK3β-I (IC50, nM) Comments
PAK1 12 9.8 >10,000 Cmpd-X shows potent activity against the primary target, comparable to the reference inhibitor.
PAK4 150 >1,000 >10,000 Cmpd-X displays some off-target activity against a related kinase, suggesting a need for further optimization.
GSK-3β 1,200 >10,000 25 Minimal cross-reactivity with the primary target of GSK3β-I.
VEGFR-2 850 >5,000 >5,000 Axitinib, an indazole-based drug, targets VEGFR, making this an important kinase to profile.[9] Cmpd-X shows moderate off-target activity.
EGFR >10,000 >10,000 >10,000 Indazole derivatives have been developed to target EGFR; Cmpd-X appears selective against it.[4]
hERG >20,000 >15,000 1,500 hERG liability is a known issue with some indazole scaffolds; Cmpd-X shows a low hypothetical risk.[2][10]

Data is illustrative and intended for comparative purposes only.

Experimental Design for Selectivity Profiling

To generate the data presented above, a systematic, multi-tiered approach is required. This ensures that the selectivity profile is both comprehensive and reliable.

The selection of a kinase panel is a critical first step. The panel should include the primary target, closely related family members (e.g., PAK1 and PAK4), and known off-targets of the indazole scaffold (e.g., VEGFR-2, GSK-3β).[2][9] Including safety-critical targets like the hERG ion channel is also standard practice to de-risk the compound early.[10] An initial broad screen (e.g., against >400 kinases) is often employed to identify unexpected off-targets, followed by more focused dose-response studies on hits.

The overall workflow for assessing the cross-reactivity profile follows a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Validation Compound_Synthesis Synthesis & QC of Cmpd-X Broad_Panel_Screen Broad Kinase Panel Screen (e.g., KINOMEscan® or similar) Compound_Synthesis->Broad_Panel_Screen Hit_Identification Identify Off-Target Hits (% Inhibition > 50% @ 1µM) Broad_Panel_Screen->Hit_Identification IC50_Determination Biochemical IC50 Assays (e.g., ADP-Glo™) Hit_Identification->IC50_Determination Progress Hits Selectivity_Analysis Calculate Selectivity Ratios IC50_Determination->Selectivity_Analysis Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA or NanoBRET™) Selectivity_Analysis->Cellular_Target_Engagement Confirm in Cellular Context Phenotypic_Assay Cell-Based Functional Assays (e.g., Migration, Proliferation) Cellular_Target_Engagement->Phenotypic_Assay G RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Actin Actin Cytoskeleton Remodeling PAK1->Actin ERK ERK MEK->ERK Migration Cell Migration & Invasion Actin->Migration CmpdX Cmpd-X CmpdX->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of Cmpd-X.

Conclusion

The 1H-indazole-3-carboxamide scaffold remains a highly versatile platform for developing potent and selective inhibitors. [1][6]This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel derivative, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide (Cmpd-X) . Through a combination of broad panel screening, dose-response biochemical assays, and cellular target engagement studies, a comprehensive understanding of a compound's selectivity can be achieved. This rigorous, self-validating process is essential for identifying candidates with the highest potential for therapeutic success and the lowest risk of off-target toxicity, paving the way for further preclinical and clinical development.

References

  • BenchChem. Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
  • Prati, F., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters.
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A Comparative Guide to Purity Confirmation of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide using HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous characterization of active pharmaceutical ingredients (APIs) is a fundamental requirement in drug development, ensuring both safety and efficacy. For novel chemical entities such as N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a multi-faceted analytical approach is essential for the unambiguous confirmation of its identity and the precise quantification of its purity. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for this purpose. The principle of using orthogonal methods—independent techniques that measure different physicochemical properties—is critical to building a comprehensive and reliable purity profile.[1]

The Compound of Interest: N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Indazole-3-carboxamides are a significant class of compounds in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications.[2][3] The specific molecule under consideration, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, requires precise analytical characterization to identify and quantify potential impurities that may arise during its synthesis.[4] These can include regioisomers (such as the N-2 alkylated product), unreacted starting materials, or by-products from the amide coupling reaction.[4]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[5] For the analysis of small organic molecules like N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, reversed-phase HPLC is the most common and effective method.[6][7]

The Causality Behind Experimental Choices in HPLC Method Development

The goal of the HPLC method is to achieve baseline separation of the main compound from all potential impurities. The choice of a C18 stationary phase is a robust starting point for many small molecules due to its hydrophobic nature, providing good retention for compounds of intermediate polarity.[8] A gradient elution is often preferred over an isocratic one for purity analysis as it can resolve compounds with a wide range of polarities and provides better peak shapes for later-eluting components, leading to increased sensitivity.[7] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is acidified with a modifier like formic acid or trifluoroacetic acid to ensure that acidic and basic functional groups on the analyte and any impurities are consistently protonated, leading to sharper, more symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the chromophores in the molecule to ensure maximum sensitivity.

Detailed Experimental Protocol for HPLC Analysis

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the compound)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Data Presentation and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ComponentRetention Time (min)Area (%)
Impurity 15.80.15
Main Compound 12.3 99.75
Impurity 214.10.10

Note: The above data is representative and will vary based on the specific sample and method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in ACN/H2O) Inject Inject Sample (5 µL) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Confirmation

NMR spectroscopy is an exceptionally powerful technique for elucidating molecular structure and can also be employed as a quantitative method (qNMR) to determine purity.[9][10] Unlike HPLC, which relies on a response factor that can vary between compounds, NMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for a more absolute purity assessment without the need for a specific reference standard of the impurity itself.[9][11]

The Rationale Behind qNMR Experimental Choices

For quantitative ¹H NMR, several key factors must be considered to ensure accuracy. A certified internal standard of known purity and weight is crucial.[9] This standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. The solvent, typically a deuterated solvent like DMSO-d₆, must completely dissolve both the sample and the internal standard.[9] To obtain quantitative data, the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) to allow for complete relaxation of the nuclei between scans. This ensures that the signal intensities are directly proportional to the number of protons.

Detailed Experimental Protocol for qNMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide sample into a clean vial.

  • Accurately weigh a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Solvent: DMSO-d₆

  • Pulse Program: A standard 90° pulse sequence.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): 30-60 seconds (determined experimentally or estimated based on typical values for similar molecules)

  • Acquisition Time: 3-4 seconds

  • Spectral Width: Appropriate range to cover all expected signals (e.g., 0-12 ppm).

Data Processing and Purity Calculation

The purity of the analyte is calculated using the following formula[9]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • P: Purity of the standard

  • analyte: Refers to the analyte

  • std: Refers to the internal standard

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Using qNMR Formula Integrate->Calculate

Caption: The systematic process for quantitative NMR analysis.

Section 3: Comparative Analysis of HPLC and NMR for Purity Confirmation

Both HPLC and NMR are indispensable tools in the pharmaceutical industry, but they offer different strengths and weaknesses for purity analysis. The choice of technique, or more appropriately, the combination of techniques, should be guided by the specific requirements of the analysis.

FeatureHPLC (with UV Detection)qNMR
Principle Chromatographic separation based on polarity, followed by UV-Vis absorbance detection.[5]Spectroscopic measurement based on the magnetic properties of atomic nuclei; signal is directly proportional to the number of nuclei.[9]
Quantification Relative (Area %), requires reference standards for absolute quantification of impurities.Absolute, a primary ratio method that does not require a reference standard of the analyte itself.[12]
Sensitivity High, can detect impurities at very low levels (ppm range).Lower, typically requires impurities to be present at >0.1% for reliable quantification.
Specificity High resolving power for isomers and closely related compounds.[8]Excellent for structural elucidation, can distinguish between isomers with different chemical shifts.[13]
Impurity Identification Limited without mass spectrometry (MS) coupling; relies on retention time matching with standards.Provides structural information about impurities, aiding in their identification.
Throughput Relatively high, with modern UPLC systems enabling rapid analyses.[6]Lower, due to longer experiment times (especially with long relaxation delays).
Validation Well-established validation guidelines (ICH Q2(R1)).[14][15][16]Method validation is also crucial, with specific considerations for quantitative performance.[10]

Conclusion and Recommendations

For the comprehensive purity confirmation of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a dual-pronged approach utilizing both HPLC and qNMR is strongly recommended.

  • HPLC should be employed as the primary technique for detecting and quantifying trace-level impurities due to its superior sensitivity and resolving power. It is the method of choice for routine quality control and for stability-indicating assays.

  • qNMR serves as an excellent orthogonal method. It provides an independent, absolute measure of the purity of the main component and is invaluable for confirming the identity of the compound and any major impurities. Its ability to provide structural information is a significant advantage.[17]

By integrating the data from these two powerful and complementary techniques, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity and identity of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a critical step in ensuring the quality and safety of potential new medicines.

References

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A Senior Application Scientist's Guide to Orthogonal Methods for Confirming the Identity of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is not merely a procedural step but the bedrock of all subsequent investigations. For a compound such as N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a molecule with potential pharmacological significance, establishing its structural integrity is paramount. Relying on a single analytical technique, no matter how powerful, leaves room for ambiguity. This guide delineates a robust, multi-faceted strategy employing orthogonal methods—independent analytical techniques that measure the same attribute through different physical principles—to provide a self-validating system for structural confirmation.[1]

The core principle of this approach is to build a comprehensive and undeniable body of evidence. Where one method might be susceptible to a particular interference or fail to resolve a specific structural feature, another, operating on a different principle, will provide the necessary clarity. This guide presents a curated selection of spectroscopic and chromatographic techniques, detailing not just the "how" but the critical "why" behind their application, ensuring the highest degree of scientific rigor and confidence in your results.

The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.[2] It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei within a magnetic field. For N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, both ¹H and ¹³C NMR are indispensable.

Causality of Method Choice:

¹H NMR will confirm the number and connectivity of protons, revealing key features like the substitution patterns on the aromatic rings and the presence of the N-methyl and ethoxy groups. ¹³C NMR complements this by defining the complete carbon skeleton of the molecule. Together, they provide an unambiguous blueprint of the molecular structure.[2][3]

¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to achieve high-resolution spectra.

Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • For ¹H NMR: Utilize a standard single-pulse experiment. Key parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

  • For ¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, simplifying the spectrum. A longer relaxation delay (5-10 seconds) and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

Expected Spectral Data & Interpretation
  • ¹H NMR:

    • Indazole Ring Protons: The protons on the fused benzene ring of the indazole core are expected in the aromatic region, typically between δ 7.1 and 8.2 ppm.[2][5] Their specific chemical shifts and coupling patterns (doublets, triplets) will confirm the 3-substitution pattern.

    • N-Methyl Group: A sharp singlet integrating to three protons is expected around δ 4.2 ppm.

    • Ethoxyphenyl Ring Protons: Four protons will appear in the aromatic region (δ 6.9-7.5 ppm), with coupling patterns indicative of a 1,2-disubstituted (ortho) benzene ring.

    • Ethoxy Group: A quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm, with a characteristic coupling constant (J ≈ 7 Hz), are definitive for the ethoxy group.

  • ¹³C NMR:

    • The carbon atoms of the indazole and ethoxyphenyl rings will resonate in the aromatic region (δ 110-160 ppm).[2][6]

    • The amide carbonyl carbon (C=O) will appear significantly downfield, typically in the range of δ 160-165 ppm.[7]

    • The N-methyl carbon will be observed around δ 38 ppm.

    • The ethoxy carbons will appear at approximately δ 64 ppm (-OCH₂) and δ 15 ppm (-CH₃).

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

Causality of Method Choice:

While NMR maps the atomic skeleton, FTIR confirms the presence of the critical carbonyl (C=O) of the amide and the ether (C-O) linkage, which are defining features of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. It serves as a fast and simple orthogonal check on the molecule's key chemical bonds.

FTIR Spectroscopy Protocol (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.[4]

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the crystal thoroughly after the measurement.

Expected Spectral Data & Interpretation

The FTIR spectrum will provide a unique fingerprint for the molecule, with several key diagnostic peaks:

  • Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ .[8] This is a highly characteristic peak for the amide functional group.

  • Aromatic C=C and C=N Stretches: A series of sharp bands will appear in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the indazole and benzene rings.[2]

  • Aromatic C-H Stretch: A peak or series of peaks will be observed just above 3000 cm⁻¹ .[2]

  • Aliphatic C-H Stretch: Absorptions corresponding to the methyl and ethyl groups will be seen in the 2850-2980 cm⁻¹ region.

  • C-O-C (Ether) Stretch: A characteristic strong band for the aryl-alkyl ether will be present in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Purity and Molecular Mass Confirmation: Chromatographic & Mass Spectrometry Methods

Chromatographic techniques separate the target compound from impurities, while mass spectrometry provides an exact molecular weight and valuable fragmentation data for structural confirmation. The coupling of these techniques, particularly LC-MS, is a cornerstone of modern analytical chemistry.[9][10]

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a fundamental tool for assessing the purity of a compound.[9][11] The separation is based on the compound's polarity, and detection via UV-Vis spectroscopy provides quantitative data.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile. Dilute this stock to a working concentration of approximately 10-50 µg/mL using the initial mobile phase composition.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the chromophores (indazole and phenyl rings) absorb strongly, typically around 254 nm and 280 nm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of the molecular weight, acting as a powerful orthogonal method to NMR.[11] High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, can determine the elemental composition.

  • Sample Preparation & LC Conditions: Use the same protocol as for HPLC-UV, though lower concentrations (1-10 µg/mL) are often sufficient. A smaller column internal diameter (e.g., 2.1 mm) and lower flow rate (e.g., 0.3-0.5 mL/min) are typical to enhance MS sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the indazole nitrogen is readily protonated.

    • Mass Analyzer: Scan a mass range from m/z 100 to 500.

    • Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode. For MS/MS, the precursor ion corresponding to the protonated molecule is isolated and fragmented to generate a characteristic pattern.[12]

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₇H₁₇N₃O₂

  • Exact Mass: 295.1321

  • Full Scan (ESI+): A prominent peak should be observed for the protonated molecule, [M+H]⁺, at m/z 296.1399 . Verifying this mass with high resolution (<5 ppm error) confirms the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the m/z 296 precursor ion would likely yield characteristic product ions, such as the loss of the ethoxyphenyl group or cleavage at the amide bond, providing further structural confirmation. A key fragment would be the 1-methyl-indazole-3-carboxamide acylium ion.[12]

Visualizing the Orthogonal Workflow

G cluster_synthesis Compound Synthesis cluster_analysis Orthogonal Identity Confirmation cluster_results Convergent Data Compound N-(2-ethoxyphenyl)-1-methyl- 1H-indazole-3-carboxamide NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR LCMS LC-MS / HRMS Compound->LCMS HPLC HPLC-UV Compound->HPLC Structure Atomic Connectivity (C-H Framework) NMR->Structure FuncGroups Functional Groups (C=O, C-O-C) FTIR->FuncGroups MolWeight Molecular Weight & Elemental Formula LCMS->MolWeight Purity Purity Assessment (>99%) HPLC->Purity Confirmed Unambiguous Identity Confirmed Structure->Confirmed FuncGroups->Confirmed MolWeight->Confirmed Purity->Confirmed

Caption: Workflow for orthogonal identity confirmation.

Comparative Summary of Techniques

To aid in selecting the appropriate methods for routine versus discovery-phase analysis, the following table summarizes the key attributes of each technique.

Technique Primary Information Strengths Limitations
NMR Spectroscopy Definitive molecular structure, atomic connectivityHighest level of structural detail, non-destructiveLower sensitivity, requires more sample, expensive instrumentation
FTIR Spectroscopy Functional group identificationFast, simple, low cost, requires minimal sampleProvides limited structural information, not ideal for complex mixtures
HPLC-UV Purity, quantificationRobust, reproducible, excellent for quantification and purity checksLimited specificity based on retention time alone
LC-MS / HRMS Molecular weight, elemental formula, structural fragmentsHigh sensitivity and specificity, confirms molecular formulaDestructive, quantification can be complex, matrix effects

Conclusion

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  • Ajanaku, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • Li, J., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 12(11), 1109. Available at: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ChemRxiv. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 221, 113521. Available at: [Link]

  • Yokogawa. (n.d.). What is a Particle Analysis "Orthogonal Method"?
  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • LOCKSS. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Supporting Information. (n.d.).
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  • ResearchGate. (2015, December 16).
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  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 526-536. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and its Analogs as Orai Channel Blockers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a member of the promising indazole-3-carboxamide class of molecules. Recent research has identified this scaffold as a potent blocker of the Orai calcium channel, a critical component of the Calcium Release-Activated Calcium (CRAC) channel, which plays a pivotal role in immune cell activation and other physiological processes.[1][2][3] Understanding the SAR of this compound is crucial for the rational design of more potent, selective, and drug-like Orai channel modulators for therapeutic applications in autoimmune diseases, inflammatory conditions, and oncology.

The Indazole-3-Carboxamide Scaffold: A Privileged Structure for Orai Channel Inhibition

The 1H-indazole-3-carboxamide core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities.[4][5] Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. In the context of Orai channel modulation, the indazole-3-carboxamide scaffold provides a rigid framework for the precise orientation of substituents that interact with key residues within the channel pore.

A critical discovery in the SAR of this class is the importance of the 3-carboxamide regiochemistry. Studies have shown that the amide linker in the 3-position of the indazole ring is essential for potent inhibition of calcium influx through the CRAC channel.[2][3] In contrast, the corresponding "reverse amide" isomers are significantly less active, highlighting the specific spatial arrangement required for effective channel blockade.

Deconstructing the Structure-Activity Relationship of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

To understand the SAR of the title compound, we will dissect the molecule into its three key components and analyze the impact of modifications to each on its Orai channel blocking activity.

  • The N-1 Position of the Indazole Ring: The substitution at the N-1 position of the indazole ring plays a significant role in modulating the potency and pharmacokinetic properties of these compounds. While the title compound features a methyl group, studies on related indazole-3-carboxamides have explored a variety of alkyl and more complex substituents at this position. The nature and size of the N-1 substituent can influence the compound's interaction with the hydrophobic regions of the Orai channel and impact its metabolic stability.

  • The 3-Carboxamide Linker: As previously mentioned, the carboxamide linkage at the 3-position is a critical determinant of activity. The planarity and hydrogen bonding capabilities of the amide group are thought to be crucial for anchoring the molecule within the channel. Modifications to this linker, such as altering its rigidity or replacing it with other functional groups, generally lead to a significant loss of inhibitory activity.

  • The N-Aryl Substituent (2-ethoxyphenyl group): The N-aryl moiety, in this case, the 2-ethoxyphenyl group, is a key driver of potency and selectivity. The substitution pattern on this phenyl ring allows for extensive exploration of the SAR. The ethoxy group at the ortho position is particularly important. Its size, hydrophobicity, and potential for hydrogen bonding can significantly influence the compound's affinity for the Orai channel.

Comparative Analysis with Alternative Orai Channel Modulators

The field of Orai channel modulation is an active area of research, and several other chemical scaffolds have been identified as inhibitors. A comparison with these alternatives provides valuable context for the therapeutic potential of the indazole-3-carboxamide class.

Compound ClassGeneral StructureKey SAR FeaturesRepresentative Compound
Indazole-3-carboxamides Indazole ring with a carboxamide at the 3-positionN-1 substitution, 3-carboxamide regiochemistry, and N-aryl substitution are critical for activity.N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide
Pyrazoles Pyrazole ring with an amide linkerSimilar to indazoles, the regiochemistry of the amide linker is important.GSK-7975A[2]
7-Azaindoles 7-azaindole scaffoldRing fusion strategy to mimic the indazole core.Various proprietary compounds

The indazole-3-carboxamides, including the title compound, offer a promising balance of potency, selectivity, and drug-like properties. Their fast-on, fast-off binding kinetics, as suggested by some studies, may offer advantages in terms of safety and controllability in a clinical setting.[1]

Experimental Protocols for Evaluating Orai Channel Inhibition

The evaluation of the SAR of Orai channel blockers relies on robust and reproducible in vitro and in vivo assays. Below are representative protocols for key experiments.

Calcium Influx Assay

This assay is a primary screening method to measure the inhibition of store-operated calcium entry (SOCE) in cells.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Depletion of intracellular calcium stores with a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor like thapsigargin triggers the opening of Orai channels and a subsequent influx of extracellular calcium, leading to an increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is a measure of its Orai channel blocking activity.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., Jurkat T cells, HEK293 cells stably expressing Orai1/STIM1) to an appropriate density.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a calcium-free buffer.

  • Compound Incubation: Add the test compound at various concentrations to the dye-loaded cells and incubate for a specific period.

  • Store Depletion: Add thapsigargin to the cell suspension to deplete intracellular calcium stores.

  • Calcium Add-back and Measurement: Add a solution containing a known concentration of extracellular calcium and immediately begin recording the fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the rate of calcium influx or the peak fluorescence intensity and determine the IC50 value of the test compound.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity and provides detailed information about the mechanism of inhibition.

Principle: This technique allows for the measurement of the ionic currents flowing through individual Orai channels in the cell membrane.

Step-by-Step Methodology:

  • Cell Preparation: Prepare cells expressing Orai channels for patch-clamp recording.

  • Pipette and Seal Formation: Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Apply a voltage protocol to the cell and record the resulting ionic currents in the presence and absence of the test compound.

  • Data Analysis: Analyze the current-voltage relationship and the kinetics of channel block to determine the IC50 and the mechanism of action of the compound.

Visualization of the SAR Workflow

The following diagram illustrates the general workflow for conducting SAR studies on indazole-3-carboxamide analogs as Orai channel blockers.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start 1H-Indazole-3-carboxylic Acid Amide_Coupling Amide Coupling with Substituted Anilines Start->Amide_Coupling N1_Alkylation N-1 Alkylation/Substitution Amide_Coupling->N1_Alkylation Analogs Library of Indazole-3-carboxamide Analogs N1_Alkylation->Analogs Ca_Influx Calcium Influx Assay (Primary Screen) Analogs->Ca_Influx Electrophysiology Electrophysiology (Secondary Screen) Ca_Influx->Electrophysiology Selectivity Selectivity Assays (Other Ion Channels) Electrophysiology->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design caption SAR Workflow for Indazole-3-carboxamide Orai Channel Blockers

Caption: SAR Workflow for Indazole-3-carboxamide Orai Channel Blockers

Conclusion

The N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide scaffold represents a promising starting point for the development of novel and selective Orai channel blockers. A thorough understanding of its structure-activity relationship, facilitated by systematic chemical synthesis and robust biological evaluation, is essential for optimizing its therapeutic potential. The insights gained from these studies will pave the way for the design of next-generation immunomodulatory and anti-inflammatory drugs.

References

  • Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. (2025). ACS Spring 2025. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
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  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. (n.d.). ResearchGate. [Link]

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A Comprehensive Guide to Establishing a Primary Reference Standard for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded framework for the synthesis, purification, and comprehensive characterization of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide to establish it as a primary chemical reference standard. The methodologies described herein are designed to ensure the identity, purity, and potency of the standard, making it suitable for critical applications in pharmaceutical quality control, analytical method development, and research.

The Imperative for a High-Quality Reference Standard

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide belongs to the indazole-3-carboxamide class of molecules, a scaffold of significant interest in medicinal chemistry. For any analytical measurement—be it for pharmacokinetic studies, impurity profiling, or dosage form assay—the reference standard is the cornerstone of accuracy and reliability. An improperly characterized standard leads to a cascade of errors, compromising data integrity and potentially impacting drug safety and efficacy.

Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide rigorous guidelines for the establishment of reference standards.[1][2][3][4] These standards are highly characterized substances intended for use in specified analytical procedures to ensure the quality and consistency of medicines.[5][6] This guide adapts these foundational principles to create a self-validating workflow for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Establishing the Reference Standard: A Multi-Step Workflow

The establishment of a primary reference standard is not a single experiment but a holistic process encompassing synthesis, purification, and orthogonal analytical characterization. Each step provides a piece of evidence that, when combined, creates an undeniable profile of the material's quality.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Finalization Synthesis Chemical Synthesis Purification Chromatographic & Recrystallization Purification Synthesis->Purification Crude Product Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purified Material Purity Purity & Impurity Profile (HPLC, LC-MS) Identity->Purity Content Content Analysis (TGA, LOD) Purity->Content Assignment Value Assignment (Mass Balance Calculation) Content->Assignment Documentation Certificate of Analysis Assignment->Documentation

Caption: Workflow for establishing a primary reference standard.

Synthesis and Purification Strategy

A robust synthesis is the first step toward a high-purity material. Based on established literature for indazole-3-carboxamides, a reliable synthetic route involves the coupling of a suitable indazole carboxylic acid with the target amine.[7][8]

Proposed Synthetic Route:

  • Methylation of 1H-Indazole-3-carboxylic acid: Selective N-methylation at the 1-position of 1H-indazole-3-carboxylic acid using a suitable methylating agent (e.g., methyl iodide) in the presence of a base.

  • Activation of the Carboxylic Acid: Conversion of the resulting 1-methyl-1H-indazole-3-carboxylic acid to an activated intermediate, such as an acid chloride (using thionyl chloride) or an active ester (using a coupling agent like EDC/HOBT).[8]

  • Amide Coupling: Reaction of the activated indazole intermediate with 2-ethoxyaniline to form the final product, N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Purification Rationale:

Post-synthesis, the crude product will contain unreacted starting materials, reagents, and side-products. A multi-step purification is non-negotiable.

  • Flash Column Chromatography: This is the primary tool for removing structurally distinct impurities. A gradient elution (e.g., ethyl acetate in hexanes) is typically employed to separate components based on polarity.

  • Recrystallization: This step is critical for achieving the highest possible purity and for obtaining a stable, crystalline solid. The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but have low solubility when cold, leaving impurities behind in the mother liquor.

Comprehensive Analytical Characterization

This phase employs a suite of orthogonal (different and complementary) analytical techniques to build a complete profile of the candidate standard.

Identity Confirmation

The first question to answer is: "Is the material what we think it is?"

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[12][13]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amide C=O stretch, N-H stretch, and aromatic C-H bonds, providing corroborating structural evidence.[7][14]

Purity and Impurity Profiling

Purity determination is arguably the most critical aspect of reference standard characterization. A high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Parameter Primary Reference Standard Working/In-House Standard Rationale for Comparison
Purity (HPLC) > 99.5% (typically)≥ 98.0% (variable)A primary standard must be as close to 100% pure as practically achievable to minimize error propagation.
Impurity Profile All impurities >0.05% identified and characterized.Major impurities may be known, but full characterization is often absent.Understanding the nature of impurities is crucial for developing stability-indicating methods and for safety assessments.[15]
Water Content (TGA/KF) Accurately determined and reported.Often assumed to be negligible or determined by less precise methods like LOD.Water content directly impacts the assigned potency. TGA provides accurate quantification of volatiles.[16][17]
Residual Solvents Quantified by GC-HS and confirmed to be below ICH limits.May not be rigorously tested.Residual solvents from synthesis can affect the material's properties and contribute to its weight.
Traceability Traceable to pharmacopoeial standards (e.g., USP, Ph. Eur.).[18][19]Traceable only to the in-house primary standard.Official traceability provides inter-laboratory consistency and regulatory acceptance.
Certification Accompanied by a comprehensive Certificate of Analysis.Basic data sheet.The certificate is the legal document attesting to the quality and assigned value of the standard.

Comparison of Reference Standard Tiers

The distinction between a primary standard and a working standard lies in the rigor of characterization and the resulting level of confidence.

G Primary Primary Reference Standard (e.g., USP, Ph. Eur.) Secondary Secondary / In-House Primary Standard (Characterized against Primary Standard) Primary->Secondary Calibration Working Working Standard (Used for routine analysis) Secondary->Working Calibration

Caption: Hierarchy of analytical reference standards.

Content and Physicochemical Properties
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated.[20][21] It is invaluable for quantifying the amount of volatile content, including water and residual organic solvents, which is critical for an accurate mass balance calculation.[22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key physical property, and to investigate polymorphism. Different polymorphic forms can exhibit different solubilities and stabilities, making this a critical characterization step.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination
  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method, correcting for any known impurities with different response factors if necessary.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: Accurately weigh 5-10 mg of the standard into the tared pan.

  • Atmosphere: Dry Nitrogen at a flow rate of 40 mL/min.

  • Heating Program: Equilibrate at 30 °C. Ramp from 30 °C to 300 °C at a rate of 10 °C/min.

  • Analysis: Determine the percentage weight loss in distinct steps. The weight loss up to ~120 °C is typically attributed to water, while subsequent losses before decomposition may indicate residual solvents.

Value Assignment and Documentation

The final step is to assign a potency value to the reference standard. This is typically done using a mass balance approach:

Potency (%) = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x Purity (HPLC area % / 100)

This assigned value, along with all supporting analytical data, is compiled into a formal Certificate of Analysis (CoA) . This document is the definitive record of the reference standard's quality and provides the end-user with all necessary information for its proper use.[23]

Conclusion

Establishing a primary reference standard for N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical work. By integrating a well-controlled synthesis, high-efficiency purification, and a suite of orthogonal analytical characterization techniques, a standard of the highest quality can be produced. Adherence to the principles outlined by pharmacopoeial authorities ensures that the resulting standard is trustworthy, authoritative, and fit for its intended purpose in a regulated scientific environment.

References

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: United States Pharmacopeia URL
  • Source: European Directorate for the Quality of Medicines & HealthCare (EDQM)
  • Title: European Pharmacopoeia (Ph. Eur.)
  • Title: European Pharmacopoeia (Ph. Eur.)
  • Title: European pharmacopoeia (ep)
  • Title: Using USP Reference Standards Source: United States Pharmacopeia URL
  • Title: Ph. Eur.
  • Title: 〈11〉 USP Reference Standards - USP-NF ABSTRACT Source: United States Pharmacopeia URL
  • Title: Use and Storage of USP Reference Standards Source: United States Pharmacopeia URL
  • Title: 〈11〉 USP Reference Standards (Detailed Chapter)
  • Source: ResolveMass Laboratories Inc.
  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL
  • Title: Thermogravimetric Analysis (TGA)
  • Title: Thermogravimetric analysis - Pharmaceutical analysis Source: Slideshare URL
  • Title: Thermal analysis methods for pharmacopoeial materials Source: PubMed URL
  • Title: 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.
  • Title: Supplementary Information - OICC Press Source: OICC Press URL
  • Title: Wiley-VCH 2007 - Supporting Information Source: Wiley-VCH URL
  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives (PDF)
  • Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • Title: practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives Source: LOCKSS URL
  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL
  • Title: LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples Source: Unknown URL
  • Title: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones Source: AWS URL
  • Title: Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA)
  • Title: What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?
  • Source: Diva-Portal.
  • Title: presence of organic impurities into active pharmaceutical ingredients Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))

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Safety Operating Guide

Navigating the Disposal of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, a compound that, while valuable in research, requires careful handling due to its potential toxicological properties, which are analogous to other synthetic cannabinoids. This document serves to not only outline procedural steps but also to instill a deep understanding of the principles behind these essential safety measures.

Understanding the Compound: Hazard Profile and Regulatory Context

N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide belongs to the indazole-3-carboxamide class of compounds. While specific toxicological data for this exact molecule may be limited, the class is known to contain potent synthetic cannabinoid receptor agonists.[1][2] These substances can exhibit significant physiological effects, and as a precautionary measure, should be handled as potentially hazardous materials.[1][2]

The disposal of such research chemicals is governed by stringent regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management.[5][6]

Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol is a system that is inherently self-validating. This means that each step is designed to minimize risk and ensure compliance, with clear logic backing every action.

1. Waste Characterization and Segregation:

The first and most crucial step is to correctly identify the waste. N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, in its pure form or in solutions, should be treated as hazardous chemical waste. It is imperative to segregate this waste stream from non-hazardous materials to prevent cross-contamination and ensure proper disposal pathways.

  • Rationale: Mixing hazardous and non-hazardous waste is not only a regulatory violation but also increases the volume of hazardous waste, leading to higher disposal costs and greater environmental impact. Furthermore, incompatible chemicals can react violently if mixed, posing a significant safety risk.[4]

2. Containerization: The First Line of Defense

Proper containerization is fundamental to safe chemical waste storage and transport.

  • Material Compatibility: Use only containers made of materials chemically compatible with N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide and any solvents used. For organic compounds, glass or appropriate high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for acidic or basic solutions.[7]

  • Container Integrity: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid to prevent spills and evaporation.[3][4]

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide" (no abbreviations or formulas)[3]

    • The concentration and composition of the waste, including any solvents.

    • The date accumulation started.

    • The primary hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed").

3. On-Site Accumulation and Storage:

Designated "Satellite Accumulation Areas" (SAAs) are the designated locations within a laboratory for the collection of hazardous waste.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6]

  • Secondary Containment: To prevent the spread of spills, waste containers should be kept in a secondary containment system, such as a chemical-resistant tray or tub.

Quantitative Data Summary
ParameterGuidelineRationale
Maximum SAA Volume 55 gallonsPrevents the accumulation of large quantities of hazardous waste in the laboratory.[6]
Maximum P-Listed Waste 1 quartAddresses the higher risk associated with acutely toxic chemicals.[6]
Container Headspace Leave at least 10%Allows for vapor expansion and reduces the risk of spills from overfilling.[7]
Storage Time Limit Varies by generator status (typically 90-180 days)Ensures timely removal of waste from the facility, minimizing long-term storage risks.[7][8]
Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling the waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).
  • Ensure a chemical fume hood is available and functioning correctly, especially if transferring or mixing solutions.

2. Waste Collection:

  • Collect the waste N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.
  • If combining with other compatible waste streams, ensure a thorough understanding of their chemical properties to avoid adverse reactions. When in doubt, do not mix.

3. Container Sealing and Labeling:

  • Securely close the waste container.
  • Immediately affix a completed hazardous waste label as described in the "Containerization" section.

4. Storage in Satellite Accumulation Area:

  • Place the labeled container in the designated SAA.
  • Ensure the container is within a secondary containment unit.

5. Arranging for Disposal:

  • Once the container is full, or approaching the time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]
  • Provide them with a complete and accurate description of the waste.

6. Documentation:

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a crucial part of regulatory compliance.[3]
Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A Waste Generation N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide B Segregation Isolate from non-hazardous waste A->B Characterize C Containerization Use compatible, sealed, and labeled containers B->C Contain D Accumulation Store in designated Satellite Accumulation Area (SAA) with secondary containment C->D Store E Schedule Pickup Contact EHS or licensed vendor D->E Request F Transportation Licensed hazardous waste transporter E->F Arrange G Final Disposal Incineration or other approved method at a Treatment, Storage, and Disposal Facility (TSDF) F->G Deliver

Caption: Workflow for the safe disposal of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide is not merely a procedural task but a reflection of our commitment to a safe laboratory environment and the protection of our ecosystem. By understanding the principles behind these protocols and adhering to them diligently, we uphold our professional responsibility and build a culture of safety that extends beyond individual experiments. For any uncertainties or specific questions, always consult your institution's Chemical Hygiene Plan and contact your EHS department for guidance.

References

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  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Tech. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review. National Center for Biotechnology Information. [Link]

  • Synthetic Cannabinoids: Harm Reduction Advice... Cardiff and Vale University Health Board. [Link]

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Advanced Laboratory Safety Guide: Handling N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive laboratory safety and operational protocol for handling N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide. In modern drug development and analytical research, handling highly potent, lipophilic indazole-3-carboxamide derivatives requires moving beyond basic compliance. It demands a mechanistic understanding of the chemical's threat profile and the implementation of self-validating safety systems.

As your trusted partner in laboratory safety, this guide synthesizes theoretical toxicology with field-proven logistical workflows, ensuring your team operates with uncompromising safety, precision, and confidence.

Mechanistic Threat Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand why N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide poses a specific hazard.

This compound belongs to the indazole-3-carboxamide class, a structural backbone shared with highly potent synthetic cannabinoids (such as APINACA and CHMINACA)[1][2]. These derivatives are characterized by extreme lipophilicity and high binding affinity to neuroreceptors[3].

  • Aerosolization Risk: As a dry powder, the compound is prone to aerosolization during routine weighing or transfer[4]. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

  • Mucosal vs. Dermal Absorption: Because of its lipophilic nature, the compound easily crosses lipid bilayers. Mucosal absorption (via the eyes or respiratory tract) can be up to 30 times more efficient than dermal exposure[5].

  • Acute Toxicity: Occupational exposure to related synthetic indazole-3-carboxamides has resulted in acute psychoactive effects, respiratory irritation, and systemic toxicity even at microgram levels[3][6].

Pathway A Aerosol/Powder Exposure B Mucosal/Dermal Absorption A->B High Lipophilicity C Systemic Circulation B->C 30x faster via mucosa D Blood-Brain Barrier Penetration C->D E Receptor Agonism D->E High Binding Affinity F Acute CNS & Systemic Toxicity E->F

Toxicokinetic pathway of indazole-3-carboxamide derivatives following occupational exposure.

Quantitative PPE Specifications

Every piece of PPE must act as a deliberate barrier against the specific physicochemical properties of the compound. The following table outlines the mandatory PPE, grounded in the causality of the chemical's threat profile.

PPE CategorySpecification / MaterialQuantitative MetricCausality & Rationale
Gloves (Inner) Nitrile (Bright Color)≥ 5 mil thicknessPrevents dermal permeation; lipophilic compounds rapidly degrade standard latex.
Gloves (Outer) Nitrile (Extended Cuff)≥ 8 mil thicknessProvides mechanical strength. Contrasting color enables visual breach detection.
Respirator PAPR or N95/P100 Half-MaskAPF 10 to 50Prevents inhalation of aerosolized micro-particles during active handling[7][8].
Eye Protection Indirect Vented GogglesANSI Z87.1+Blocks fine powder ingress; critical since mucosal absorption is highly efficient[5][8].
Body Protection Disposable Tyvek® CoverallISO Class 5 / Type 5/6Prevents particulate accumulation on street clothes, eliminating take-home exposure[3].

Engineering Controls & Self-Validating Systems

PPE is the last line of defense. Primary protection relies on robust engineering controls[5].

  • Primary Containment: All handling of N-(2-ethoxyphenyl)-1-methyl-1H-indazole-3-carboxamide must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator (glove box)[5].

  • Self-Validating Airflow: Before operation, visually confirm negative pressure using a digital monitor or a physical tissue-flutter test. This ensures the system self-validates its containment status before you introduce the hazard.

  • Self-Validating Barrier Integrity: Operators must employ the contrasting double-glove method (e.g., blue inner glove, green outer glove). If the outer glove suffers a micro-tear, the contrasting inner color immediately becomes visible, acting as a self-validating visual alarm triggering immediate doffing.

Step-by-Step Operational Workflow

The following procedural methodology ensures that the compound is handled with zero breach of containment.

Phase 1: Pre-Operational Setup & Donning
  • Workspace Prep: Line the fume hood or isolator surface with anti-static, chemical-absorbent bench paper. Place all required vials, spatulas, and the balance inside the hood to minimize inward/outward arm movements.

  • Suit Up: Inspect all PPE for defects. Don the disposable Tyvek coverall.

  • Inner Gloves: Don the 5-mil inner nitrile gloves.

  • Respiratory & Ocular Protection: Don the N95/P100 respirator or PAPR. Perform a positive/negative pressure seal check[8]. Don indirect vented goggles.

  • Outer Gloves: Don the 8-mil outer nitrile gloves, pulling the extended cuffs over the sleeves of the Tyvek coverall to seal the wrist gap.

Phase 2: Active Handling
  • Static Mitigation: Use anti-static spatulas and a static eliminator (ionizer) near the balance to prevent the dry powder from aerosolizing or clinging to surfaces.

  • Weighing: Keep the sash of the fume hood at the lowest ergonomic level. Weigh the compound directly into a pre-tared, sealable vial.

  • Sealing: Cap the vial tightly before removing it from the weighing area.

Phase 3: Doffing & Decontamination
  • Surface Wipe-Down: Inside the hood, wipe the exterior of the sealed vial and the balance with a cloth dampened with a lipophilic solvent (e.g., 70% isopropanol) to remove invisible micro-dust[4].

  • Outer Glove Removal: Use the "beak method" to remove the contaminated outer gloves without touching the exterior. Dispose of them in a hazardous waste bag inside the hood.

  • Respirator & Goggles: Step away from the hood. Remove goggles and respirator handling only the straps.

  • Coverall & Inner Gloves: Roll the coverall inside-out as you remove it. Remove inner gloves last.

  • Final Wash: Wash hands immediately with soap and water[4].

Workflow S1 1. Engineering Controls (Glove Box/BSC) S2 2. PPE Donning (Double Nitrile, PAPR) S1->S2 S3 3. Active Handling (Anti-Static Tools) S2->S3 S4 4. Decontamination (Solvent Wipe-Down) S3->S4 S5 5. PPE Doffing (Inside-Out Method) S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Step-by-step operational workflow for handling potent indazole-3-carboxamide powders.

Emergency Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, immediate and structured action is required to prevent aerosol inhalation.

  • Evacuate & Settle: Immediately evacuate personnel from the immediate area for 15-30 minutes to allow aerosolized powder to settle.

  • Don Maximum PPE: The spill response team must don full PPE, prioritizing a PAPR and double nitrile gloves.

  • Wet-Wipe Protocol: Do NOT dry sweep or use a standard vacuum, which will re-aerosolize the powder. Cover the spill with absorbent pads dampened with a lipophilic solvent (ethanol or isopropanol)[4].

  • Inward Cleaning: Wipe inward from the edges of the spill to the center to prevent spreading the contamination.

  • Disposal: Place all contaminated wipes, bench paper, and doffed PPE into a designated, clearly labeled hazardous chemical waste container. Dispose of contents in accordance with local, state, and federal environmental regulations[4].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.